Pentyl methacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20963. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pentyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-7-11-9(10)8(2)3/h2,4-7H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDSPAVLTMAXHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28551-45-3 | |
| Record name | Poly(n-pentyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28551-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20182716 | |
| Record name | Pentyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2849-98-1 | |
| Record name | Pentyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2849-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002849981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C36T5OJV1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
pentyl methacrylate chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, and polymerization kinetics of pentyl methacrylate, tailored for researchers, scientists, and professionals in drug development and polymer chemistry.
Chemical Structure and Identification
This compound, also known as n-amyl methacrylate, is an organic compound and the ester of methacrylic acid and pentanol. Its chemical structure consists of a pentyl group attached to the oxygen of the carboxylate group of the methacrylate moiety.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | pentyl 2-methylprop-2-enoate[1] |
| Synonyms | Amyl methacrylate, n-amyl methacrylate[1][2] |
| CAS Number | 2849-98-1[1] |
| Molecular Formula | C₉H₁₆O₂[1][3] |
| SMILES | CCCCCOC(=O)C(=C)C[1][3] |
| InChI | InChI=1S/C9H16O2/c1-4-5-6-7-11-9(10)8(2)3/h2,4-7H2,1,3H3[1][3] |
| InChIKey | GYDSPAVLTMAXHT-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical processes.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 156.22 g/mol [1] |
| Appearance | Colorless liquid |
| Density | 0.89 g/cm³[4][5] |
| Boiling Point | 179.8 °C at 760 mmHg[4][5] |
| Flash Point | 53.9 °C[4][5] |
| Refractive Index | 1.426[4][5] |
| Vapor Pressure | 0.923 mmHg at 25°C[4][5] |
Synthesis and Polymerization
This compound serves as a monomer for the synthesis of various polymers. Its polymerization can be achieved through different mechanisms, most commonly free-radical polymerization.
A general route for the synthesis of methacrylate monomers involves the reaction of methacrylic acid or its derivatives with the corresponding alcohol. For instance, p-tolyl methyl methacrylate is synthesized from the reaction of sodium methacrylate with p-tolyl chloride[6]. A similar transesterification reaction of 2-(diethylamino)ethyl methacrylate with methanol can yield methyl methacrylate[7].
The polymerization of this compound is typically initiated by free-radical initiators such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO)[8]. The process involves initiation, propagation, and termination steps.
Experimental Protocols
Prior to polymerization, this compound is typically purified by passing it through a column of basic alumina to remove inhibitors[9].
This method is used to determine the propagation rate coefficient (kp) of radical polymerization[9].
-
Materials: this compound, a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA), and optionally a solvent (e.g., toluene)[9].
-
Procedure:
-
A mixture of the monomer, photoinitiator, and solvent is placed in a thermostated cuvette.
-
The mixture is purged with an inert gas (e.g., argon) for approximately 10 minutes and preheated[9].
-
The polymerization is initiated by periodic laser pulses at a known repetition rate[9].
-
The reaction is quenched by adding an inhibitor (e.g., hydroquinone)[9].
-
Monomer conversion is determined gravimetrically after removing the unreacted monomer under vacuum[9].
-
The molar mass distribution of the resulting polymer is analyzed by size-exclusion chromatography (SEC) to determine kp[9].
-
RAFT polymerization is a controlled radical polymerization technique used to synthesize polymers with well-defined molecular weights and narrow dispersities.
-
Materials: this compound, an initiator (e.g., AIBN), and a RAFT agent (e.g., 4-cyano-4-[(dodecylsulfanylthiocarbonyl) sulfanyl]pentanoic acid, CDSPA)[9].
-
Procedure:
-
Solutions of the initiator and RAFT agent in the monomer are prepared[9].
-
The solutions are purged with argon and then heated to 60 °C to initiate polymerization[9].
-
The polymerization is stopped at predetermined time intervals by cooling the reaction vessels in an ice bath[9].
-
Monomer conversion is determined gravimetrically after removing the residual monomer under vacuum[9].
-
Applications
Polymers derived from this compound, like other poly(methacrylates), have a wide range of applications due to their versatile properties. Poly(methyl methacrylate) (PMMA), a related polymer, is known for its excellent transparency, chemical stability, and electrical insulation, finding use in aviation, architecture, medical devices, and optics[8][10][11]. The incorporation of different alkyl ester groups, such as the pentyl group, allows for the tuning of polymer properties like flexibility and glass transition temperature, making them suitable for use in:
-
Coatings and Adhesives: Where they can enhance flexibility, weather resistance, and adhesion[4].
-
Polymer Production: As a comonomer to modify the properties of the final polymer, contributing to durability and flexibility[4].
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Statements for this compound
| Hazard Code | Statement |
| H315 | Causes skin irritation[1][12] |
| H319 | Causes serious eye irritation[1][12] |
| H335 | May cause respiratory irritation[1][12] |
Handling recommendations include:
-
Working in a well-ventilated area.
-
Wearing appropriate personal protective equipment, including gloves and eye protection.
-
Avoiding contact with skin and eyes[13].
-
Keeping away from heat, sparks, and open flames as it is a flammable liquid.
-
Storing in a tightly closed container in a cool, dry place[13].
References
- 1. This compound | C9H16O2 | CID 76101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 4. Cas 2397-76-4,NEO-PENTYL METHACRYLATE | lookchem [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis, Characterization of (p-Tolyl Methyl Methacrylate) Polymer and Investigation of Thermal Properties | Semantic Scholar [semanticscholar.org]
- 7. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. POLYMETHYL METHACRYLATE - Ataman Kimya [atamanchemicals.com]
- 12. chemical-label.com [chemical-label.com]
- 13. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Synthesis of Pentyl Methacrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for pentyl methacrylate, a valuable monomer in various scientific and industrial applications. The document details the core chemical reactions, experimental protocols, and quantitative data associated with its production, tailored for professionals in research and development.
Introduction
This compound is an acrylic ester that serves as a versatile building block in the synthesis of polymers with tailored properties. Its applications range from specialty plastics and coatings to advanced drug delivery systems. The precise control over its synthesis is crucial for ensuring high purity and consistent quality of the final monomer, which in turn dictates the performance of the resulting polymers. This guide focuses on the two predominant methods for its synthesis: transesterification of methyl methacrylate and direct esterification of methacrylic acid.
Core Synthesis Methodologies
The industrial and laboratory-scale synthesis of this compound primarily relies on two well-established chemical reactions. The choice between these methods often depends on factors such as the availability of starting materials, desired purity, and economic considerations.
Transesterification of Methyl Methacrylate with Pentanol
Transesterification is a widely employed method for the synthesis of higher alkyl methacrylates. This process involves the reaction of a lower alkyl methacrylate, typically methyl methacrylate (MMA), with a higher alcohol, in this case, pentanol. The reaction is reversible and requires a catalyst to proceed at a reasonable rate. To drive the equilibrium towards the formation of this compound, the lower boiling point alcohol byproduct, methanol, is continuously removed from the reaction mixture, often by azeotropic distillation.[1][2]
A variety of catalysts can be employed for this reaction, including lithium compounds such as lithium hydroxide and lithium carbonate, as well as titanium and zirconium alcoholates.[3][4] The reaction temperature is typically maintained between 60°C and 150°C.[2][4] To prevent the polymerization of the methacrylate monomers during synthesis, polymerization inhibitors like hydroquinone or methylene blue are essential.[4]
Reaction Scheme: CH₂(CH₃)COOCH₃ + CH₃(CH₂)₄OH ⇌ CH₂(CH₃)COOCH₂(CH₂)₃CH₃ + CH₃OH (Methyl Methacrylate + Pentanol ⇌ this compound + Methanol)
Direct Esterification of Methacrylic Acid with Pentanol
Direct esterification is a classical and straightforward method for producing this compound. This reaction involves the direct condensation of methacrylic acid with pentanol in the presence of an acid catalyst.[5][6] Similar to transesterification, this is an equilibrium-limited reaction. The removal of the water byproduct is critical to shift the equilibrium towards the product side and achieve high yields.[5]
Commonly used catalysts for this process include strong mineral acids like sulfuric acid and p-toluenesulfonic acid.[1] For a more environmentally friendly and easily separable option, strongly acidic ion exchange resins can also be utilized as heterogeneous catalysts.[7] The reaction is typically carried out at elevated temperatures to facilitate the removal of water.
Reaction Scheme: CH₂(CH₃)COOH + CH₃(CH₂)₄OH ⇌ CH₂(CH₃)COOCH₂(CH₂)₃CH₃ + H₂O (Methacrylic Acid + Pentanol ⇌ this compound + Water)
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of higher alkyl methacrylates, providing a comparative overview of the reaction parameters for both transesterification and direct esterification. The data presented is representative and may require optimization for the specific synthesis of this compound.
Table 1: Transesterification of Methyl Methacrylate with Higher Alcohols
| Parameter | Value | Reference |
| Reactants | ||
| Methyl Methacrylate to Alcohol Molar Ratio | 2:1 to 4:1 | [1] |
| Catalyst | ||
| Lithium Hydroxide Monohydrate | 5 g (in 200 g Methanol) for ~36.6 kg MMA | [3] |
| Titanium Alkoxide (e.g., Ti(OR)₄) | Varies | [4] |
| Reaction Conditions | ||
| Temperature | 100 - 150 °C | [4] |
| Reaction Time | 4 - 6 hours | [3] |
| Inhibitor | ||
| Hydroquinone / Methylene Blue | Varies | [4] |
| Outcome | ||
| Conversion | >98% | [3] |
Table 2: Direct Esterification of Methacrylic Acid with Alcohols
| Parameter | Value | Reference |
| Reactants | ||
| Alcohol to Methacrylic Acid Molar Ratio | 1:1 to 4:1 | [8] |
| Catalyst | ||
| Sulfuric Acid | 0.5 - 4 wt% | [8] |
| Strongly Acidic Ion Exchange Resin | Varies | [7] |
| Reaction Conditions | ||
| Temperature | 25 - 85 °C | [8] |
| Pressure | Reduced Pressure | [7] |
| Outcome | ||
| Yield | High conversion with water removal | [5] |
Experimental Protocols
The following are detailed, generalized methodologies for the laboratory-scale synthesis of this compound.
Protocol for Transesterification of Methyl Methacrylate with Pentanol
Materials:
-
Methyl methacrylate (MMA)
-
Pentanol
-
Lithium hydroxide monohydrate (or other suitable catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Anhydrous sodium sulfate (drying agent)
-
Reaction flask equipped with a distillation head, condenser, and receiver
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a clean and dry reaction flask with a magnetic stir bar, heating mantle, distillation head, condenser, and a collection flask.
-
Charging Reactants: Charge the reaction flask with methyl methacrylate, pentanol, and the polymerization inhibitor (e.g., hydroquinone). A typical molar ratio of MMA to pentanol is 3:1.
-
Catalyst Addition: Prepare a solution of the lithium hydroxide catalyst in a small amount of methanol and add it to the reaction flask.
-
Reaction: Heat the mixture to reflux (approximately 100-130°C) with continuous stirring. The methanol-methyl methacrylate azeotrope will begin to distill.
-
Methanol Removal: Continuously collect the distillate. The progress of the reaction can be monitored by measuring the amount of methanol collected.
-
Reaction Completion: The reaction is considered complete when the theoretical amount of methanol has been removed, and the temperature of the reaction mixture rises.
-
Work-up: Cool the reaction mixture to room temperature. Wash the crude product with water to remove any remaining catalyst and unreacted alcohol.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the this compound by vacuum distillation to obtain the final product.
Protocol for Direct Esterification of Methacrylic Acid with Pentanol
Materials:
-
Methacrylic acid
-
Pentanol
-
p-Toluenesulfonic acid (or sulfuric acid)
-
Hydroquinone (polymerization inhibitor)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (drying agent)
-
Dean-Stark apparatus
-
Reaction flask, condenser, heating mantle, and magnetic stirrer
Procedure:
-
Reaction Setup: Set up a reaction flask with a Dean-Stark trap, condenser, heating mantle, and magnetic stirrer.
-
Charging Reactants: Add methacrylic acid, pentanol, the acid catalyst (e.g., p-toluenesulfonic acid), and the polymerization inhibitor to the reaction flask. An excess of pentanol can be used to drive the reaction.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with pentanol.
-
Water Removal: Continuously remove the water from the Dean-Stark trap.
-
Reaction Completion: The reaction is complete when no more water is collected in the trap.
-
Work-up: Cool the reaction mixture. Neutralize the excess acid catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separation: Separate the organic layer and wash it with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Purify the this compound by vacuum distillation.
Visualizations
The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.
Caption: Transesterification pathway for this compound synthesis.
Caption: Direct esterification pathway for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]
- 3. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]
- 4. US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents [patents.google.com]
- 5. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]
- 6. Catalysis for the synthesis of methacrylic acid and methyl methacrylate - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. US6025520A - Method for preparing (meth)acrylic acid ester - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Poly(pentyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of poly(pentyl methacrylate) (PPMA). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this polymer for its potential applications. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and presents logical relationships and workflows through diagrams.
Core Physical and Chemical Properties
Poly(this compound) is a polymer synthesized from the monomer this compound. As a member of the poly(n-alkyl methacrylate) family, its properties are influenced by the length of its alkyl ester side chain. This section outlines its key physical and chemical characteristics.
Molecular and Thermal Properties
The molecular weight and thermal properties of a polymer are critical for determining its processing conditions and end-use performance. The glass transition temperature (Tg) is a key parameter, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
| Property | Value | Experimental Method |
| Glass Transition Temperature (Tg) | ~20 °C | Dynamic Mechanical Analysis (DMA)[1] |
| Thermal Stability | The primary thermal degradation product is the corresponding methacrylate monomer. Higher molecular weight poly(alkyl methacrylates) generally exhibit greater thermal resistance.[2] | Pyrolysis-Gas Chromatography |
| Mark-Houwink Parameters (in THF at 35 °C) | K = 25.7 x 10⁻³ mL/g, a = 0.615 | Size-Exclusion Chromatography (SEC)[1] |
Optical and Physical Properties
The optical and physical properties of poly(this compound) are important for applications where clarity, density, and refractive index are critical.
| Property | Value | Notes |
| Refractive Index | Estimated to be around 1.48-1.49 | Based on values for other poly(n-alkyl methacrylates) such as poly(n-propyl methacrylate) (1.4840) and poly(ethyl methacrylate) (1.4850).[3] |
| Density | Not specifically reported | The density of other poly(n-alkyl methacrylates) such as poly(n-propyl methacrylate) is approximately 1.08 g/cm³.[4] |
Solubility
The solubility of a polymer is crucial for its processing, formulation, and application, particularly in drug delivery systems. The solubility of poly(n-alkylmethacrylate)s is dependent on the length of the alkyl side chain.
| Solvent Type | Solubility | Reference |
| Aromatic Hydrocarbons | Toluene is a good solvent. | [2] |
| Alkanes (C6 to C10) | Solubility increases with the length of the side chain. | [2] |
| Alcohols | Solubility in 1-pentanol is noted to increase with side-chain length. Lower alcohols (up to C4) are generally non-solvents for shorter-chain poly(methacrylates) like PMMA. | [2] |
| Common Organic Solvents | Generally soluble in solvents like tetrahydrofuran (THF) and chloroform. | [5] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of poly(this compound).
Synthesis of Poly(this compound) via Free Radical Polymerization
A common method for synthesizing poly(this compound) is through free radical polymerization.
Materials:
-
n-Pentyl methacrylate (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Basic alumina column (for monomer purification)
Procedure:
-
Monomer Purification: n-Pentyl methacrylate is passed through a basic alumina column to remove inhibitors.[6]
-
Initiator Purification: AIBN is recrystallized from methanol.[6]
-
Polymerization:
-
A solution of the purified n-pentyl methacrylate monomer and AIBN in toluene is prepared in a reaction vessel.
-
The solution is purged with an inert gas (e.g., argon) to remove oxygen, which can inhibit the polymerization.[6]
-
The reaction vessel is then heated to a specific temperature (e.g., 60 °C) to initiate the polymerization.[6]
-
The reaction is allowed to proceed for a predetermined time to achieve the desired molecular weight and conversion.
-
-
Termination and Purification:
-
The polymerization is terminated by cooling the reaction mixture rapidly (e.g., in an ice bath).[6]
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.[6]
-
Characterization Methods
DSC is used to determine the thermal transitions of the polymer, most notably the glass transition temperature (Tg).
Sample Preparation:
-
A small amount of the dried polymer (typically 5-10 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed.[7]
Typical DSC Protocol:
-
The sample is heated at a controlled rate (e.g., 10 °C/min or 20 °C/min) under a nitrogen atmosphere.[7][8]
-
To remove the thermal history, an initial heating scan is often performed, followed by a controlled cooling ramp, and then a second heating scan from which the Tg is determined.[9]
-
The Tg is identified as a step-change in the heat flow curve.[10]
GPC/SEC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
Sample Preparation:
-
The dried polymer is dissolved in a suitable mobile phase (e.g., tetrahydrofuran, THF) at a known concentration (typically 1-2 mg/mL).[11]
-
The solution is filtered through a membrane filter (e.g., 0.2 or 0.45 µm) to remove any particulate matter before injection.[11]
Typical GPC/SEC Protocol:
-
Mobile Phase: Tetrahydrofuran (THF) is a commonly used mobile phase for polymethacrylates.[12]
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes is often used.[13]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[14]
-
Detection: A refractive index (RI) detector is commonly used.[13]
-
Calibration: The system is calibrated using narrow molecular weight standards, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve of log(molecular weight) versus elution volume.[13]
Visualizations
The following diagrams illustrate the polymerization process and a typical experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Free radical polymerization of this compound.
Caption: Experimental workflow for PPMA synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Refractive Index of Polymers - Holographyforum.org / holowiki.org [holographyforum.org]
- 4. researchgate.net [researchgate.net]
- 5. kinampark.com [kinampark.com]
- 6. d-nb.info [d-nb.info]
- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. azom.com [azom.com]
- 13. sysop.esens.kr [sysop.esens.kr]
- 14. agilent.com [agilent.com]
An In-Depth Technical Guide to the CAS Number and Safety Data of Pentyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) number and associated safety data for pentyl methacrylate. The information is intended for laboratory professionals and those involved in drug development who may handle this chemical. This document summarizes key toxicological data, outlines experimental protocols for safety assessment, and provides guidance on safe handling practices.
Chemical Identification and Physical Properties
This compound, also known as n-amyl methacrylate, is an organic compound with the chemical formula C₉H₁₆O₂.[1][2] It is primarily used as a monomer in the production of polymers.
Table 1: Chemical Identification and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2849-98-1 | [1][2] |
| Molecular Formula | C₉H₁₆O₂ | [1][2] |
| IUPAC Name | pentyl 2-methylprop-2-enoate | [1][2] |
| Synonyms | Amyl methacrylate, n-Amyl methacrylate | [1][2] |
| Molar Mass | 156.22 g/mol | [1][2] |
| Boiling Point | 73-75°C at 17mm Hg | [3] |
| Flash Point | 90°C | [3] |
| Density | 0.89 g/mL | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is known to cause skin, eye, and respiratory irritation.[1][2]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Source: ECHA C&L Notifications Summary[4]
Toxicological Data
Comprehensive toxicological data for this compound is limited. Much of the available information is based on studies of other methacrylate esters. The following tables summarize the available data and provide context from related compounds.
Acute Toxicity
Table 3: Acute Toxicity Data
| Endpoint | Species | Route | Value | Classification | Reference |
| LD₅₀ | Rat | Dermal | > 2000 mg/kg bw | Not Classified | [1] |
| LD₅₀ | Rat | Oral | No data available | - | |
| LC₅₀ | - | Inhalation | No data available | - |
An acute dermal toxicity study in rats, following OECD Guideline 402, showed no mortality or signs of systemic toxicity at a limit dose of 2000 mg/kg body weight.[1]
Irritation and Sensitization
Table 4: Irritation and Sensitization Data
| Endpoint | Species | Result | Classification | Reference |
| Skin Irritation | Rabbit | Irritating | Category 2 | [5][6][7][8] |
| Eye Irritation | Rabbit | Severely irritating | Category 2A | [9] |
| Skin Sensitization | Mouse | Expected to be a sensitizer | - | [10] |
Studies on analogous methacrylates indicate a potential for skin sensitization.[10]
Repeated Dose, Genotoxicity, and Reproductive Toxicity
Experimental Protocols
The following sections describe the methodologies for key toxicological assessments as outlined by the Organisation for Economic Co-operation and Development (OECD) guidelines.
Acute Dermal Toxicity (OECD Guideline 402)
This test provides information on health hazards likely to arise from a single, short-term dermal exposure to a substance.[5][7][12]
-
Test Animals: Typically, young adult rats (8-12 weeks old) are used.
-
Procedure: A single dose of the test substance is applied to a shaved area of the back (at least 10% of the body surface area). The area is covered with a porous gauze dressing for 24 hours.
-
Dose Level: For a limit test, a dose of 2000 mg/kg body weight is used.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. A gross necropsy is performed at the end of the study.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[8][13][14]
-
Test Animals: Albino rabbits are the preferred species.
-
Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are scored for redness, swelling, and other effects. The observation period can be extended to 21 days to assess the reversibility of effects.
Skin Sensitization: Local Lymph Node Assay (LLNA; OECD Guideline 429)
The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[15][16][17]
-
Test Animals: Mice are used for this assay.
-
Principle: The test measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance.
-
Procedure: The test substance is applied to the dorsal surface of the ears for three consecutive days. On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.
-
Endpoint: The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive result. The EC3 value, the concentration that produces an SI of 3, is used to classify the potency of the sensitizer.[16][17][18]
Safe Handling and Emergency Procedures
The following diagrams illustrate key workflows for the safe handling of this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Caption: Workflow for responding to a this compound spill.
Caption: First aid procedures for this compound exposure.
Conclusion
This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific toxicological data for this compound are not extensively available, information from analogous methacrylate esters provides a basis for a cautious approach to its use in a laboratory setting. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and working in well-ventilated areas, is essential to minimize the risk of exposure. In the event of exposure, prompt and appropriate first aid measures should be taken, followed by medical attention. Researchers and drug development professionals should consult the full safety data sheet (SDS) provided by the supplier before handling this compound.
References
- 1. cir-safety.org [cir-safety.org]
- 2. oecd.org [oecd.org]
- 3. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H16O2 | CID 76101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. chemview.epa.gov [chemview.epa.gov]
- 10. Final report of the safety assessment of methacrylate ester monomers used in nail enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ecetoc.org [ecetoc.org]
- 17. ftp.cdc.gov [ftp.cdc.gov]
- 18. ftp.cdc.gov [ftp.cdc.gov]
Spectroscopic Analysis of Pentyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of pentyl methacrylate, a monomer frequently utilized in polymer synthesis for applications in drug delivery, dental materials, and specialty coatings. This document details the expected spectral characteristics in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectral interpretation.
Introduction to this compound
This compound (C₉H₁₆O₂) is the ester of methacrylic acid and pentanol. Its structure, characterized by a terminal vinyl group and a five-carbon ester chain, dictates its reactivity in polymerization and the spectral features detailed herein. Accurate spectroscopic characterization is crucial for confirming the purity of the monomer, identifying it in complex mixtures, and understanding its polymerization kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the ester group and the double bond.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =CH₂ (cis to C=O) | ~ 6.1 | Singlet | 1H |
| =CH₂ (trans to C=O) | ~ 5.5 | Singlet | 1H |
| -O-CH₂ - | ~ 4.1 | Triplet | 2H |
| -C-CH₃ | ~ 1.9 | Singlet | 3H |
| -CH₂- (adjacent to O-CH₂) | ~ 1.7 | Quintet | 2H |
| -CH₂-CH₂- (central) | ~ 1.4 | Multiplet | 4H |
| -CH₃ (terminal) | ~ 0.9 | Triplet | 3H |
Note: Predicted values are based on typical chemical shifts for similar methacrylate esters. Actual values may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically distinct carbon atom gives rise to a separate signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C =O (Ester Carbonyl) | ~ 167 |
| C =CH₂ (Quaternary) | ~ 136 |
| C=CH₂ (Methylene) | ~ 125 |
| -O-CH₂ - | ~ 65 |
| -CH₂ - (adjacent to O-CH₂) | ~ 28 |
| -CH₂ - (central) | ~ 28 |
| -CH₂ - (adjacent to terminal CH₃) | ~ 22 |
| -C -CH₃ | ~ 18 |
| -CH₃ (terminal) | ~ 14 |
Note: Predicted values are based on typical chemical shifts for similar methacrylate esters. Actual values may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation :
-
Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp, well-resolved peaks.
-
-
Data Acquisition :
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Set appropriate spectral width, acquisition time, and relaxation delay for optimal data collection.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions from the ester and alkene functional groups.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H (sp² on =CH₂) | Stretching | ~ 3100 - 3000 | Medium |
| C-H (sp³) | Stretching | ~ 2960 - 2850 | Strong |
| C=O (Ester) | Stretching | ~ 1720 | Strong |
| C=C (Alkene) | Stretching | ~ 1640 | Medium |
| C-O | Stretching | ~ 1300 - 1150 | Strong |
| =C-H | Bending (out-of-plane) | ~ 940 | Medium |
Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
For a liquid sample like this compound, ATR-FTIR is a convenient and rapid method.
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Spectrum :
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis :
-
Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Workflow and Data Interpretation
The spectroscopic analysis of this compound follows a logical progression from data acquisition to structural confirmation.
The interpretation of the collective spectroscopic data allows for the unambiguous confirmation of the structure of this compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive characterization of this compound. By following standardized experimental protocols and understanding the correlation between molecular structure and spectral features, researchers can confidently verify the identity and purity of this important monomer, ensuring the quality and reproducibility of their downstream applications in materials science and drug development.
A Comprehensive Technical Guide to the Thermal Properties of Pentyl Methacrylate Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the thermal characteristics of pentyl methacrylate polymers, crucial for their application in research, and drug development. The thermal behavior of these polymers, including their glass transition, melting, and decomposition, dictates their processing parameters, stability, and ultimate performance in various applications. This document summarizes key quantitative data, details experimental methodologies for thermal analysis, and provides a visual representation of the analytical workflow.
Core Thermal Properties of Poly(this compound) Isomers
The thermal properties of poly(this compound)s are significantly influenced by the isomeric structure of the pentyl group in the side chain. Variations in branching and steric hindrance affect chain mobility and, consequently, the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition (Td) characteristics. The following table summarizes the available quantitative data for different isomers.
| Polymer Isomer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Onset Decomposition Temperature (T_onset_) (°C) | Peak Decomposition Temperature (T_peak_) (°C) |
| Poly(n-pentyl methacrylate) | 20 | Not Applicable (Amorphous) | ~250 | ~370 |
| Poly(isothis compound) | 15 | Not Applicable (Amorphous) | Data Not Available | Data Not Available |
| Poly(neothis compound) | 26 | Not Applicable (Amorphous) | Data Not Available | Data Not Available |
| Poly(tert-pentyl methacrylate) | 118 | Not Applicable (Amorphous) | Data Not Available | Data Not Available |
Note: Poly(alkyl methacrylates) are generally amorphous and thus do not exhibit a distinct melting point. The thermal decomposition of poly(alkyl methacrylates) primarily occurs via depolymerization, yielding the corresponding monomer.[1] The decomposition temperatures can vary depending on factors like molecular weight and heating rate.
Experimental Protocols for Thermal Analysis
Accurate determination of the thermal properties of this compound polymers relies on standardized experimental techniques, primarily Differential Scanning Calorimetry (DSC) for glass transition and melting phenomena, and Thermogravimetric Analysis (TGA) for thermal stability and decomposition.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
This protocol is based on ASTM D7426 and ASTM D3418 standards for determining the glass transition temperature of polymers.[2][3]
1. Instrumentation:
-
A differential scanning calorimeter (DSC) equipped with a furnace capable of controlled heating and cooling, temperature sensors, and a data acquisition system.
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound polymer sample into a standard aluminum DSC pan.
-
Crimp the pan with an aluminum lid to encapsulate the sample.
-
Prepare an empty, crimped aluminum pan to serve as a reference.
3. Experimental Procedure:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50°C) to a temperature well above the expected Tg (e.g., 150°C) at a constant heating rate of 20°C/min. This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature.
-
Second Heating Scan: Heat the sample again at a rate of 20°C/min through the glass transition region. The data from this second heating scan is used for the analysis.
4. Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve.
-
The Tg is determined as the midpoint of this transition, where the heat capacity of the material changes.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
This protocol is based on the ASTM E1131 standard for compositional analysis by thermogravimetry.[4][5]
1. Instrumentation:
-
A thermogravimetric analyzer (TGA) consisting of a precision microbalance, a programmable furnace, and a system for controlled gas flow.
2. Sample Preparation:
-
Accurately weigh a small sample of the this compound polymer (typically 5-10 mg) into a tared TGA sample pan (e.g., platinum or ceramic).
3. Experimental Procedure:
-
Place the sample pan onto the TGA balance mechanism within the furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Continuously record the sample weight as a function of temperature.
4. Data Analysis:
-
The TGA thermogram plots the percentage of initial weight remaining versus temperature.
-
The onset of decomposition is identified as the temperature at which significant weight loss begins.
-
The derivative of the TGA curve (DTG curve) shows the rate of weight loss, and its peak indicates the temperature of the maximum decomposition rate.
Experimental Workflow for Thermal Analysis
The following diagram illustrates the logical flow of operations for the comprehensive thermal characterization of this compound polymers.
Caption: Experimental workflow for thermal analysis of this compound polymers.
References
In-Depth Technical Guide: Molecular Weight and Distribution of Poly(pentyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the determination of molecular weight and its distribution for poly(pentyl methacrylate) (PPMA). A thorough understanding of these parameters is critical as they directly influence the physicochemical properties and, consequently, the performance of the polymer in various applications, including drug delivery systems. This document outlines the primary analytical technique, experimental protocols, and the interpretation of key data.
Introduction to Poly(this compound) and its Molecular Characteristics
Poly(this compound) is a polymer synthesized from the this compound monomer. As with all polymers, the length of the polymer chains is not uniform, resulting in a distribution of molecular weights. The key parameters used to describe this distribution are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Number-Average Molecular Weight (Mn): This is the total weight of all the polymer chains in a sample divided by the total number of polymer chains. It is particularly sensitive to the presence of low molecular weight chains.
-
Weight-Average Molecular Weight (Mw): This average is more sensitive to the presence of high molecular weight chains. For any polymer with a distribution of chain lengths, Mw is always greater than Mn.[1]
-
Polydispersity Index (PDI): The PDI is the ratio of Mw to Mn (PDI = Mw/Mn) and provides a measure of the breadth of the molecular weight distribution.[1] A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length. Synthetic polymers are typically polydisperse, with PDI values greater than 1.0.
The molecular weight and its distribution are crucial as they significantly impact the polymer's physical properties such as its strength, toughness, and chemical resistance.[2]
Experimental Determination of Molecular Weight Distribution
The most widely used technique for determining the molecular weight and distribution of polymers is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[2][3] GPC/SEC separates polymer molecules based on their size in solution, or more accurately, their hydrodynamic volume.[4]
Principle of Gel Permeation Chromatography (GPC/SEC)
In GPC/SEC, a solution of the polymer sample is passed through a column packed with porous beads.[5] Larger polymer molecules, which are excluded from the pores, travel a shorter path and elute from the column first.[5] Smaller molecules can diffuse into the pores, leading to a longer retention time and later elution.[5] By calibrating the column with polymer standards of known molecular weights, the elution time of the sample can be correlated to its molecular weight distribution.[2]
Typical Experimental Protocol for Poly(alkyl methacrylates)
While specific experimental data for poly(this compound) is not abundantly available in the public literature, a reliable protocol can be established based on the analysis of similar poly(alkyl methacrylates) such as poly(methyl methacrylate) (PMMA).
Table 1: Typical GPC/SEC Experimental Parameters for Poly(alkyl methacrylates)
| Parameter | Typical Value/Condition |
| Instrumentation | Agilent 1260 Infinity GPC/SEC System or similar |
| Mobile Phase (Eluent) | Tetrahydrofuran (THF) |
| Columns | 2 x PLgel 5 µm MIXED-D, 7.5 x 300 mm |
| Flow Rate | 1.0 mL/min |
| Temperature | 40 °C |
| Detector | Refractive Index (RI) Detector |
| Calibration Standards | Polystyrene or Polymethyl methacrylate (PMMA) standards |
| Sample Preparation | Dissolve polymer in THF at a concentration of 1-2 mg/mL. Allow to dissolve overnight and filter through a 0.22 µm PTFE filter before injection. |
Source: Inferred from typical conditions for methacrylic polymers.[2][6]
Quantitative Data for Poly(methacrylates)
The following table summarizes representative molecular weight data for polymethacrylates obtained by GPC/SEC. Due to the limited availability of specific data for poly(this compound), data for deuterated poly(methacrylic acid) is included to illustrate a typical GPC/SEC result.
Table 2: Molecular Weight and Polydispersity of a Polymethacrylate Sample
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Deuterated Poly(methacrylic acid) | 991,985 | 1,252,000 | 1.263 |
Source: Polymer Source, Inc.[7]
Visualizing the Experimental Workflow and Data Relationships
To better understand the experimental process and the significance of the data obtained, the following diagrams are provided.
Conclusion
The molecular weight and distribution of poly(this compound) are fundamental characteristics that dictate its physical behavior and suitability for various applications, particularly in the pharmaceutical and drug development fields. Gel Permeation Chromatography (GPC/SEC) is the standard and most effective method for determining these properties. By following a well-defined experimental protocol, researchers can obtain reliable data on Mn, Mw, and PDI, which are essential for quality control, material development, and predicting in-vivo performance. The provided workflow and conceptual diagrams serve as a guide to both the practical aspects of the analysis and the theoretical importance of the results.
References
An In-depth Technical Guide to the Glass Transition Temperature of Poly(pentyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(pentyl methacrylate), a crucial parameter influencing its physical properties and applications. This document details the experimental methodologies for both the synthesis of the polymer and the determination of its Tg, presents available quantitative data, and explores the underlying factors affecting this thermal transition.
Introduction to the Glass Transition in Poly(this compound)
The glass transition is a reversible physical transition in amorphous materials, including polymers like poly(this compound). As the polymer cools, it transforms from a rubbery, viscous state to a rigid, glassy state. The temperature at which this transition occurs is the glass transition temperature (Tg). Below its Tg, the polymer is hard and brittle, while above it, the polymer becomes soft and flexible. This change in mechanical properties is a direct consequence of the onset of large-scale molecular motion of the polymer chains.
The Tg is a critical parameter for determining the practical applications of poly(this compound). It dictates the material's processing temperature, mechanical performance under different thermal conditions, and its suitability for various applications, including in the pharmaceutical and biomedical fields where material properties must be precisely controlled.
Synthesis of Poly(this compound)
Poly(this compound) is typically synthesized through free-radical polymerization of the this compound monomer. The polymerization can be carried out using various techniques, including bulk, solution, and emulsion polymerization. The choice of method can influence the polymer's molecular weight and molecular weight distribution, which in turn can affect its glass transition temperature.
Experimental Protocol: Free-Radical Bulk Polymerization
Bulk polymerization is a straightforward method that involves the polymerization of the monomer in the absence of a solvent.
Materials:
-
This compound (monomer)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (non-solvent for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Vacuum oven
Procedure:
-
Monomer Purification: this compound monomer is typically purified by passing it through a column of basic alumina to remove any inhibitors.
-
Initiator Addition: The purified monomer is placed in the reaction vessel. A calculated amount of AIBN initiator (e.g., 0.1 mol% with respect to the monomer) is added to the monomer.
-
Inert Atmosphere: The reaction vessel is sealed and the mixture is deoxygenated by bubbling with nitrogen or argon gas for a sufficient period (e.g., 30 minutes) to prevent inhibition of the polymerization by oxygen.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) while stirring. The polymerization is allowed to proceed for a predetermined time (e.g., several hours).
-
Isolation and Purification: After the desired reaction time, the viscous polymer solution is cooled to room temperature. The polymer is then precipitated by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Drying: The precipitated poly(this compound) is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Determination of the Glass Transition Temperature
The glass transition temperature of poly(this compound) is commonly determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the polymer.
Experimental Protocol:
-
Sample Preparation: A small amount of the dried poly(this compound) sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.
-
Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves:
-
An initial heating scan to erase the thermal history of the sample (e.g., from room temperature to a temperature well above the expected Tg at a heating rate of 10-20 °C/min).
-
A controlled cooling scan (e.g., at 10 °C/min) to a temperature well below the Tg.
-
A second heating scan (e.g., at 10 °C/min) through the glass transition region. The Tg is typically determined from this second heating scan to ensure a consistent thermal history.
-
-
Data Analysis: The glass transition temperature is determined from the DSC thermogram as the midpoint of the step change in the heat flow curve. The heating rate can influence the measured Tg value; therefore, it is crucial to report the heating rate along with the Tg value.[1][2]
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for determining the Tg. It measures the mechanical properties of a material as a function of temperature, frequency, and time by applying an oscillatory force. The glass transition is associated with a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and the damping factor (tan δ).
Experimental Protocol:
-
Sample Preparation: A rectangular film or bar of poly(this compound) with well-defined dimensions is prepared.
-
Instrument Setup: The sample is mounted in the DMA instrument using an appropriate clamping system (e.g., tensile, cantilever, or three-point bending).
-
Test Parameters: The experiment is conducted by applying a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude while ramping the temperature at a constant rate (e.g., 2-5 °C/min) through the glass transition region.
-
Data Analysis: The glass transition temperature can be determined from the DMA data in several ways:
Quantitative Data for the Glass Transition Temperature of Poly(this compound)
The glass transition temperature of poly(this compound) is influenced by several factors, including the molecular weight of the polymer, its tacticity (the stereochemical arrangement of the pendant groups), and the experimental conditions of the measurement. The following table summarizes a reported value for the glass transition temperature of a related polymer. It is important to note that literature values can vary, and direct comparison should be made with caution, considering the different synthesis and measurement conditions.
| Polymer | Glass Transition Temperature (Tg) (°C) | Measurement Method | Reference |
| Polymethyl(α-n-pentyl)acrylate | 36 | TSDC | [6] |
Note: TSDC stands for Thermally Stimulated Depolarization Current, another technique for studying molecular relaxations in polymers.
Factors Influencing the Glass Transition Temperature
Several molecular and experimental factors can influence the measured glass transition temperature of poly(this compound):
-
Length of the Alkyl Side Chain: For poly(n-alkyl methacrylates), the Tg generally decreases as the length of the n-alkyl side chain increases. This is due to the plasticizing effect of the longer, more flexible side chains, which increases the free volume and facilitates the movement of the polymer backbone.
-
Molecular Weight: The Tg of polymers generally increases with increasing molecular weight up to a certain point, after which it plateaus. This is described by the Flory-Fox equation. Higher molecular weight polymers have fewer chain ends, which have greater mobility and contribute to a lower Tg.
-
Tacticity: The stereochemistry of the polymer chain can affect its packing and mobility. For poly(methyl methacrylate), the syndiotactic form generally has a higher Tg than the isotactic form due to more restricted chain motion. A similar trend can be expected for poly(this compound).
-
Heating/Cooling Rate (DSC): Higher heating rates in DSC measurements tend to shift the observed glass transition to higher temperatures.[1][2] This is because the polymer chains have less time to respond to the temperature change.
-
Frequency (DMA): In DMA, the measured Tg increases with increasing frequency of the applied oscillatory stress.[3][5] At higher frequencies, the polymer chains have less time to relax, and thus the transition to the rubbery state occurs at a higher temperature.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of poly(this compound).
Conclusion
The glass transition temperature is a fundamental property of poly(this compound) that governs its material behavior and dictates its potential applications. This technical guide has provided an in-depth overview of the synthesis of this polymer and the primary analytical techniques, DSC and DMA, used for the accurate determination of its Tg. Understanding the experimental protocols and the factors that influence the glass transition is essential for researchers and scientists in the fields of polymer chemistry, materials science, and drug development to effectively design and utilize poly(this compound) in their respective applications. The provided workflow offers a clear visual representation of the key steps involved in the journey from monomer to the characterization of this important thermal property.
References
The Rising Potential of Pentyl Methacrylate in Advanced Scientific Research: An In-Depth Technical Guide
For Immediate Release
Ontario, New York – December 15, 2025 – As the scientific community continues its quest for novel materials to address complex challenges in medicine and beyond, pentyl methacrylate is emerging as a polymer with significant, yet underexplored, potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, its properties, synthesis, and burgeoning applications in cutting-edge research fields. While much of the current literature focuses on its shorter-chain cousin, poly(methyl methacrylate) (PMMA), the unique characteristics of poly(this compound) (PPMA) suggest a promising future in areas such as drug delivery, tissue engineering, and advanced coatings.
Core Properties and Synthesis of this compound
This compound is an organic compound with the chemical formula C₉H₁₆O₂. It is the ester of methacrylic acid and pentanol. The monomer can be polymerized to form poly(this compound), a thermoplastic polymer. The presence of the five-carbon pentyl group in its side chain imparts distinct physical and chemical properties compared to other polymethacrylates, influencing its glass transition temperature, hydrophobicity, and mechanical characteristics.
The synthesis of poly(this compound) is typically achieved through free-radical polymerization. This process can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN), or through photoinitiation. The polymerization kinetics of n-pentyl methacrylate have been studied to understand the propagation and termination rate coefficients, which are crucial for controlling the molecular weight and dispersity of the resulting polymer.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molar Mass | 156.22 g/mol | [1] |
| IUPAC Name | pentyl 2-methylprop-2-enoate | [1] |
| CAS Number | 2849-98-1 | [1] |
Experimental Protocols: Synthesis of Poly(this compound)
A fundamental understanding of the synthesis of poly(this compound) is essential for its application in research. The following protocols are based on established methods for radical polymerization.
Bulk Radical Polymerization of n-Pentyl Methacrylate
This protocol describes the bulk polymerization of n-pentyl methacrylate (PnMA) initiated by 2,2′-azobis(isobutyronitrile) (AIBN) at 60 °C.
Materials:
-
n-Pentyl methacrylate (PnMA), inhibitor removed
-
2,2′-azobis(isobutyronitrile) (AIBN)
-
Argon gas
-
Ice bath
-
Vacuum oven
Procedure:
-
Prepare a solution of AIBN in PnMA at the desired concentration.
-
Purge the solution with argon gas for at least 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 60 °C in a controlled temperature bath to initiate polymerization.
-
Allow the polymerization to proceed for a predetermined time.
-
Stop the polymerization by rapidly cooling the reaction vessel in an ice bath.
-
Determine the monomer conversion gravimetrically by removing the residual monomer in a vacuum oven at 60 °C until a constant weight is achieved.[2]
Pulsed-Laser Polymerization (PLP) for Kinetic Studies
This method is employed to determine the propagation rate coefficient (k_p) of this compound polymerization.
Materials:
-
n-Pentyl methacrylate (PnMA), inhibitor removed
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Toluene (optional, for solution polymerization)
-
Argon gas
-
Nd:YAG laser
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Prepare a mixture of PnMA and the photoinitiator (e.g., 5.0 mmol L⁻¹ DMPA). For solution polymerization, toluene is added.
-
Transfer the mixture to a suitable reaction vessel (e.g., a cuvette) and purge with argon for 10 minutes.
-
Preheat the sample for 15 minutes to the desired reaction temperature.
-
Expose the sample to periodic laser pulses from an Nd:YAG laser at a known repetition rate. The number of pulses should be controlled to keep monomer conversion below 5%.
-
Terminate the polymerization by introducing an inhibitor (e.g., hydroquinone).
-
Analyze the molecular weight distribution of the resulting polymer using Size-Exclusion Chromatography (SEC) to determine the propagation rate coefficient.[2]
Table 2: Reaction Conditions and Results from PLP-SEC Analysis of Bulk Radical Polymerization of n-Pentyl Methacrylate
| Temperature (°C) | Pulse Repetition Rate (Hz) | Monomer Conversion (%) | k_p (L mol⁻¹ s⁻¹) |
| 20 | 10 | < 5 | 450 |
| 40 | 7 | < 5 | 720 |
| 60 | 10 | < 5 | 1100 |
(Data derived from kinetic studies of n-pentyl methacrylate polymerization)[2]
Potential Research Applications
The versatility of this compound opens up a wide array of potential research applications, particularly in the fields of drug delivery and biomaterials. While direct research on this compound in these areas is still emerging, its properties allow for logical extrapolation from the extensive research on other polymethacrylates.
Drug Delivery Systems
The hydrophobicity of poly(this compound) makes it a suitable candidate for the encapsulation of poorly water-soluble drugs. Its ability to form nanoparticles and microspheres can be exploited for controlled and targeted drug delivery.
-
Nanoparticle Drug Carriers: PPMA nanoparticles can be formulated to encapsulate hydrophobic drugs, protecting them from degradation and enabling intravenous administration. The surface of these nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[3]
-
Hydrogels for Controlled Release: While PPMA itself is hydrophobic, it can be copolymerized with hydrophilic monomers, such as 2-hydroxyethyl methacrylate (HEMA), to form hydrogels.[4] These hydrogels can absorb significant amounts of water and can be designed to release encapsulated drugs in a controlled manner, responding to stimuli such as pH or temperature.[5][6]
Biomaterials and Tissue Engineering
The biocompatibility of polymethacrylates is well-established, with PMMA being widely used in medical devices and bone cements.[7][8] Poly(this compound) can be explored for similar applications, with its specific mechanical properties offering potential advantages.
-
Tissue Engineering Scaffolds: Porous scaffolds are crucial for guiding tissue regeneration. PPMA and its copolymers can be fabricated into scaffolds with controlled porosity and mechanical properties to support cell attachment, proliferation, and differentiation.[9][10]
-
Coatings for Medical Implants: The hydrophobic nature of PPMA could be utilized to create coatings for medical implants to improve their biocompatibility and reduce protein adsorption and bacterial adhesion. Surface modification techniques can be employed to further enhance these properties.[11]
Future Outlook
This compound represents a promising polymer for a variety of advanced research applications. While the majority of current research in the methacrylate family has concentrated on PMMA, the distinct properties imparted by the pentyl side chain warrant further investigation. Future research should focus on the synthesis and characterization of this compound-based nanoparticles and hydrogels for specific drug delivery applications, as well as the fabrication and in vitro/in vivo evaluation of PPMA-based scaffolds for tissue engineering. The exploration of its biocompatibility and degradation profile will be crucial for its translation into clinical applications. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers poised to unlock the full potential of this versatile polymer.
References
- 1. This compound | C9H16O2 | CID 76101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ansys.com [ansys.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogel scaffolds for tissue engineering: the importance of polymer choice - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Chitosan Poly(vinyl alcohol) Methacrylate Hydrogels for Tissue Engineering Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Potential Role of Polymethyl Methacrylate as a New Packaging Material for the Implantable Medical Device in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Free-Radical Polymerization of Pentyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the free-radical polymerization of pentyl methacrylate, a versatile polymer with emerging applications in the biomedical and pharmaceutical fields. The protocols detailed below offer step-by-step guidance for the synthesis of poly(this compound) via bulk and solution polymerization methods.
I. Introduction
Poly(this compound) (PPMA) is a polymer belonging to the acrylate family, which is known for its biocompatibility and tunable physical properties. While its methyl counterpart, poly(methyl methacrylate) (PMMA), has been extensively studied and utilized in various biomedical applications, including bone cements, dental prosthetics, and drug delivery systems, PPMA offers a more hydrophobic alternative with a lower glass transition temperature.[1][2][3][4] These characteristics make it a promising candidate for novel drug delivery vehicles, medical implants, and tissue engineering scaffolds.[1][2][5][6]
The synthesis of PPMA is readily achieved through free-radical polymerization, a robust and well-established technique. This method involves the use of a free-radical initiator to begin the polymerization of the this compound monomer. The reaction proceeds through initiation, propagation, and termination steps, ultimately yielding the polymer. The molecular weight and polydispersity of the resulting polymer can be controlled by manipulating reaction parameters such as initiator concentration, temperature, and the presence of a solvent.[7][8][9]
II. Applications in Drug Development
The properties of poly(this compound) make it an attractive material for various applications in drug development:
-
Drug Delivery Vehicles: PPMA can be formulated into nanoparticles and microparticles to encapsulate and control the release of therapeutic agents.[5][6][10] Its hydrophobic nature makes it particularly suitable for the delivery of poorly water-soluble drugs. The release of drugs from methacrylate-based polymers often follows a biphasic pattern.[5]
-
Medical Implants and Devices: The biocompatibility of polymethacrylates is a significant advantage for their use in medical implants.[11] PPMA's mechanical properties can be tailored for applications such as coatings for implantable electronics or as a component in medical adhesives.
-
Tissue Engineering: The ability to polymerize this compound into various forms, such as scaffolds and hydrogels, allows for its use in tissue engineering applications. These structures can provide mechanical support for cell growth and tissue regeneration.
-
pH-Responsive Systems: Copolymers of this compound with pH-responsive monomers can be synthesized to create drug delivery systems that release their payload in response to specific pH environments, such as those found in the gastrointestinal tract or within tumor microenvironments.[10][12][13]
III. Quantitative Data Summary
The following table summarizes the typical reaction conditions and resulting polymer characteristics for the free-radical polymerization of this compound. Please note that these values can vary depending on the specific experimental setup and purity of reagents.
| Initiator | Initiator Concentration (mol/L) | Temperature (°C) | Polymerization Method | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| DMPA | 5.0 x 10⁻³ | 20 | Bulk | < 5 | 7.8 x 10⁴ | ~1.5 | [14] |
| DMPA | 5.0 x 10⁻³ | 40 | Bulk | < 5 | 1.1 x 10⁵ | ~1.5 | [14] |
| AIBN | Varies | 60 | Bulk/Solution | Up to 83% (for MMA) | Decreases with increasing initiator concentration | Generally > 1.5 | [8][9] |
| BPO | Varies | 60-90 | Bulk/Solution | 74-100% (for MMA) | Inversely related to initiator concentration | Generally > 1.5 | [9][15][16] |
Note: Data for AIBN and BPO with this compound is extrapolated from typical trends observed with other methacrylates like MMA. DMPA = 2,2-dimethoxy-2-phenylacetophenone, AIBN = 2,2'-Azobis(2-methylpropionitrile), BPO = Benzoyl peroxide.
IV. Experimental Protocols
A. Materials and Equipment
-
This compound (monomer)
-
Free-radical initiator (e.g., AIBN, BPO, or DMPA)
-
Solvent (for solution polymerization, e.g., toluene, ethyl acetate)
-
Basic alumina or inhibitor removal columns
-
Schlenk flask or reaction vessel with a magnetic stirrer
-
Inert gas supply (e.g., nitrogen or argon)
-
Heating mantle or oil bath with temperature controller
-
Ice bath
-
Precipitating solvent (e.g., cold methanol or ethanol)
-
Vacuum filtration apparatus
-
Vacuum oven
B. Protocol 1: Bulk Free-Radical Polymerization
This protocol describes the polymerization of this compound without the use of a solvent.
-
Monomer Purification: Pass the this compound monomer through a column of basic alumina to remove the inhibitor (e.g., hydroquinone).[14]
-
Reaction Setup: Place a magnetic stir bar in a clean, dry Schlenk flask.
-
Charging the Reactor: Under an inert atmosphere (nitrogen or argon), add the desired amount of purified this compound monomer to the flask.
-
Initiator Addition: Add the calculated amount of the free-radical initiator (e.g., 0.1-1.0 mol% relative to the monomer).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (typically 60-80°C for AIBN or BPO). Stir the mixture vigorously. The reaction time will vary depending on the temperature and initiator concentration but can range from a few hours to 24 hours.
-
Termination: To stop the polymerization, rapidly cool the flask in an ice bath.[14]
-
Isolation of Polymer: Dissolve the viscous polymer solution in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or toluene). Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, while stirring.
-
Purification and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh cold methanol. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
C. Protocol 2: Solution Free-Radical Polymerization
This protocol is suitable for better temperature control and achieving lower molecular weight polymers.
-
Monomer and Solvent Purification: Purify the this compound monomer as described in the bulk polymerization protocol. Ensure the solvent is anhydrous and free of impurities.
-
Reaction Setup: Set up a Schlenk flask with a magnetic stir bar and a condenser.
-
Charging the Reactor: Under an inert atmosphere, add the desired amount of solvent and purified this compound monomer to the flask.
-
Initiator Addition: Add the calculated amount of the free-radical initiator.
-
Degassing: Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with constant stirring.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as gravimetry (by precipitating aliquots of the reaction mixture) or spectroscopy (e.g., by monitoring the disappearance of the vinyl proton signals in ¹H NMR).
-
Termination and Isolation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a stirred non-solvent (e.g., cold methanol).
-
Purification and Drying: Collect, wash, and dry the polymer as described in the bulk polymerization protocol.
V. Visualizations
A. Free-Radical Polymerization Mechanism
Caption: Mechanism of Free-Radical Polymerization.
B. Experimental Workflow for Bulk Polymerization
Caption: Workflow for Bulk Polymerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. novusls.com [novusls.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Potential Role of Polymethyl Methacrylate as a New Packaging Material for the Implantable Medical Device in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchmgt.monash.edu [researchmgt.monash.edu]
- 13. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 14. d-nb.info [d-nb.info]
- 15. ripublication.com [ripublication.com]
- 16. scribd.com [scribd.com]
Controlled Synthesis of Poly(pentyl methacrylate) via RAFT Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the controlled synthesis of poly(pentyl methacrylate) (PPMA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique offers excellent control over molecular weight and dispersity, enabling the synthesis of well-defined polymers for a variety of applications, including drug delivery systems and advanced materials.
Introduction to RAFT Polymerization of this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). The controlled nature of RAFT polymerization is achieved through the use of a chain transfer agent (CTA), which reversibly deactivates propagating polymer chains, allowing for uniform chain growth. For the polymerization of this compound, a suitable RAFT agent is crucial for achieving good control. Dithiobenzoates and trithiocarbonates are commonly employed for methacrylate polymerization. The general mechanism involves a degenerative chain transfer process that establishes an equilibrium between active (propagating) and dormant polymer chains.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for the RAFT polymerization of this compound.
Materials
-
Monomer: this compound (PMA), inhibitor removed by passing through a column of basic alumina.
-
RAFT Agent: 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDSPA) is an effective CTA for methacrylate polymerization.
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.
-
Solvent: Anisole or another suitable solvent.
-
Degassing Equipment: Schlenk line or glovebox for creating an inert atmosphere.
-
Reaction Vessel: Schlenk flask or sealed ampules.
-
Characterization: Gel Permeation Chromatography (GPC) for molecular weight and dispersity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for monomer conversion determination.
General Polymerization Procedure
-
Preparation of Reaction Mixture: In a typical experiment, this compound, the RAFT agent (CDSPA), and the initiator (AIBN) are dissolved in a minimal amount of solvent in a Schlenk flask equipped with a magnetic stir bar. The molar ratio of monomer to RAFT agent ([M]/[CTA]) will determine the target molecular weight, while the initiator concentration will affect the polymerization rate. A typical molar ratio of [CTA]/[I] is 10:1.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by subjecting the flask to three freeze-pump-thaw cycles on a Schlenk line.
-
Polymerization: The degassed and sealed reaction vessel is then placed in a preheated oil bath at a specific temperature, typically 60-80°C. The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.[1]
-
Termination and Purification: The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the contents to air. The resulting polymer is purified by precipitation into a non-solvent, such as methanol, followed by filtration and drying under vacuum to a constant weight.
-
Characterization: The number-average molecular weight (M_n) and dispersity (Đ) of the purified polymer are determined by GPC. Monomer conversion is determined by ¹H NMR spectroscopy by comparing the integral of the monomer vinyl protons to that of the polymer backbone protons.
Data Presentation
The following tables summarize the expected outcomes of RAFT polymerization of this compound under various conditions. The data is based on typical results obtained for methacrylate polymerizations and serves as a guide for experimental design.
Table 1: Effect of Monomer to RAFT Agent Ratio on Polymer Characteristics
| [PMA]:[CDSPA]:[AIBN] Molar Ratio | Target M_n ( g/mol ) | Monomer Conversion (%) | Experimental M_n ( g/mol ) | Dispersity (Đ) |
| 50:1:0.1 | 7,800 | >95 | 7,500 | < 1.20 |
| 100:1:0.1 | 15,600 | >95 | 15,000 | < 1.25 |
| 200:1:0.1 | 31,200 | >95 | 30,000 | < 1.30 |
| 400:1:0.1 | 62,400 | >95 | 60,000 | < 1.35 |
Reaction Conditions: Bulk polymerization at 60°C for 24 hours.
Table 2: Evolution of Molecular Weight and Dispersity with Monomer Conversion
| Time (hours) | Monomer Conversion (%) | Experimental M_n ( g/mol ) | Dispersity (Đ) |
| 2 | 15 | 2,500 | 1.15 |
| 4 | 30 | 5,000 | 1.18 |
| 8 | 60 | 10,000 | 1.20 |
| 16 | 90 | 14,500 | 1.22 |
| 24 | >95 | 15,000 | 1.25 |
[PMA]:[CDSPA]:[AIBN] = 100:1:0.1, Bulk polymerization at 60°C.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the controlled synthesis of poly(this compound) via RAFT polymerization.
Caption: Mechanism of RAFT Polymerization.
Caption: Experimental Workflow for RAFT Polymerization.
References
Application Notes: Synthesis and Application of Pentyl Methacrylate Copolymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pentyl methacrylate (PMA) is a versatile monomer used in the synthesis of a wide range of copolymers. The pentyl group provides a significant hydrophobic character, which can be balanced with hydrophilic comonomers to create amphiphilic materials. These copolymers are of particular interest in the biomedical and pharmaceutical fields due to their biocompatibility, tunable properties, and potential for forming self-assembled nanostructures for drug delivery.[1][2][3] This document provides an overview of common synthesis techniques and protocols for preparing this compound copolymers.
Application Notes
This compound copolymers are valued for their tunable physicochemical properties, making them suitable for various high-value applications.
-
Drug Delivery Systems: Amphiphilic block copolymers containing a hydrophobic poly(this compound) (PPMA) block and a hydrophilic block can self-assemble in aqueous solutions to form micelles or vesicles.[3][4] These nanostructures can encapsulate hydrophobic drugs, enhancing their solubility, stability, and bioavailability.[3][5] The size and morphology of these drug carriers can be controlled by the block copolymer composition, influencing their circulation time and biodistribution.[2] Copolymers based on methacrylates are widely used in designing pH-responsive systems for targeted drug release.[6][7]
-
Biomaterials and Tissue Engineering: The biocompatibility of methacrylate-based polymers makes them excellent candidates for biomaterials.[8][9] Copolymers of this compound can be designed to have specific mechanical properties, such as elasticity and resistance to deformation, making them suitable for applications like coatings for medical devices and implants. By copolymerizing with functional monomers, surfaces can be created that promote or resist cell adhesion, a critical factor in tissue engineering scaffolds.[1]
-
Coatings and Adhesives: The hydrophobic nature of the pentyl group imparts water resistance, making PPMA copolymers useful in protective coatings. In the biomedical field, they can be used to create pressure-sensitive adhesives for transdermal patches, where the polymer matrix must ensure both drug penetration and adequate adhesion to the skin.[6]
Synthesis and Characterization Workflow
The general workflow for synthesizing and characterizing this compound copolymers involves several key stages, from monomer preparation to final polymer analysis.
Experimental Protocols
Detailed protocols for three common polymerization techniques are provided below. These methods offer varying levels of control over the final copolymer architecture and properties.
Protocol 1: Free Radical Copolymerization of this compound (PMA) and Methyl Methacrylate (MMA)
This method is straightforward but offers limited control over molecular weight distribution and polymer architecture.[10]
Materials:
-
This compound (PMA), passed through a basic alumina column to remove inhibitor.[11]
-
Methyl methacrylate (MMA), inhibitor removed.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane).
-
Methanol (for precipitation).
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon source.
Procedure:
-
In a Schlenk flask, add the desired molar ratio of PMA and MMA monomers.
-
Add AIBN initiator (typically 0.1-1.0 mol% relative to total monomers).
-
Add anhydrous toluene to achieve a target monomer concentration (e.g., 50% v/v).
-
Seal the flask with a rubber septum and degas the solution by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 60-80°C and stir vigorously.[11]
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours). The reaction proceeds via initiation, propagation, and termination steps.[10]
-
Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.[11]
-
Precipitate the copolymer by slowly pouring the viscous solution into a large volume of cold methanol with stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the final copolymer product in a vacuum oven at 60°C to a constant weight.[11]
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of a PMA-b-PMMA Block Copolymer
ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers.[4][12]
Materials:
-
Purified PMA and MMA monomers.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: Copper(I) bromide (CuBr).
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Anhydrous solvent (e.g., Toluene).
-
Methanol, Dichloromethane.
-
Neutral alumina column.
Procedure:
-
Synthesis of PPMA Macroinitiator:
-
To a dry Schlenk flask under argon, add CuBr (1 part), PMDETA (2 parts), toluene, and PMA monomer (e.g., 100 parts).
-
Stir the solution to form the catalyst complex.
-
Add the initiator EBiB (1 part) to start the polymerization.
-
Heat the reaction at a set temperature (e.g., 90°C) and monitor monomer conversion by taking samples for NMR or GC analysis.
-
Once the desired conversion is reached (e.g., >90%), stop the reaction by cooling and exposing it to air.
-
Dilute the mixture with dichloromethane and pass it through a short neutral alumina column to remove the copper catalyst.
-
Precipitate the PPMA macroinitiator in cold methanol, filter, and dry under vacuum.
-
-
Chain Extension with MMA (Block Copolymerization):
-
In a new Schlenk flask, dissolve the purified PPMA macroinitiator in toluene.
-
Add CuBr and PMDETA, followed by the second monomer, MMA. For efficient initiation of methacrylate from an acrylate macroinitiator, halogen exchange (using CuCl with the second monomer) is often recommended.[13]
-
Degas the solution with three freeze-pump-thaw cycles.
-
Heat the reaction at 90°C until high conversion of MMA is achieved.
-
Purify the final block copolymer using the same column chromatography and precipitation method described above.
-
Protocol 3: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization offers excellent control over polymer synthesis and is compatible with a wide range of monomers. The key component is the RAFT agent, or chain transfer agent (CTA).[14]
Materials:
-
Purified PMA and comonomer.
-
Initiator: AIBN.
-
RAFT Agent (CTA): e.g., 4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (for methacrylates).[15]
-
Anhydrous solvent (e.g., 1,4-Dioxane).
-
Methanol/Hexane mixture for precipitation.
Procedure:
-
In a Schlenk flask, dissolve the RAFT agent, AIBN, PMA, and a comonomer in 1,4-dioxane. The ratio of monomer:CTA:initiator is crucial for controlling molecular weight (e.g., 200:1:0.1).
-
Seal the flask and thoroughly degas the solution using at least three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (N₂ or Ar).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70°C) and stir.[11]
-
Monitor the reaction progress over time by taking aliquots to measure monomer conversion (gravimetrically or by NMR) and molecular weight evolution (GPC/SEC).
-
To stop the polymerization, cool the reaction vessel in an ice bath and open it to the atmosphere.
-
Precipitate the resulting copolymer by adding the reaction mixture dropwise into a non-solvent such as cold methanol or hexane.
-
Filter the polymer, wash it with the non-solvent, and dry it in a vacuum oven to a constant weight.
Data Presentation: Polymer Characterization
The success of a polymerization reaction is determined through various characterization techniques. The data below represents typical results that can be obtained for copolymers synthesized using the described methods.
Table 1: Comparison of Polymerization Techniques for this compound Copolymers
| Polymerization Method | Control Mechanism | Typical Mₙ ( g/mol ) | Typical Đ (Mₙ/Mₙ) | Key Advantages |
|---|---|---|---|---|
| Free Radical | None (stochastic termination) | Broad range, less predictable | > 1.5 | Simple, robust, fast.[10][16] |
| ATRP | Reversible activation of dormant chains | 5,000 - 100,000+ | < 1.3 | Well-defined architectures, block copolymers.[12][13] |
| RAFT | Degenerative chain transfer | 5,000 - 500,000+ | < 1.2 | Excellent control, wide monomer scope, tolerant to impurities.[14][15] |
Table 2: Example Characterization Data for a Poly(PMA)-b-Poly(MMA) Diblock Copolymer Synthesized via RAFT
| Polymer Block | Technique | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | T₉ (°C) |
|---|---|---|---|---|
| PPMA Macro-CTA | GPC/SEC | 12,500 | 1.15 | -20 (approx.) |
| PPMA-b-PMMA | GPC/SEC | 28,000 | 1.20 | -18 and 105 |
| PPMA-b-PMMA | ¹H NMR | 27,400 (calculated from monomer conversion) | N/A | N/A |
Note: Data is illustrative and based on typical values found in the literature. Actual results will vary based on specific reaction conditions. T₉ (Glass Transition Temperature) values are estimates for the respective blocks and can be determined by Differential Scanning Calorimetry (DSC).[17]
References
- 1. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 11. d-nb.info [d-nb.info]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Pentyl Methacrylate in Dental Composites and Adhesives
Introduction
Methacrylate-based polymers are the cornerstone of modern restorative dentistry, forming the resin matrix of dental composites and adhesives. The specific monomer composition dictates the material's handling characteristics, mechanical properties, and long-term clinical performance. While common monomers like bisphenol A-glycidyl methacrylate (BisGMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA) are well-characterized, research into novel monomers continues in the quest for improved dental restoratives. This document provides a framework for the evaluation of pentyl methacrylate as a potential component in dental composites and adhesives. Although extensive research on this compound in this specific application is not widely available in peer-reviewed literature, these notes and protocols outline the standard methodologies used to characterize and validate new monomers in dental materials science.
Rationale for Evaluating this compound
The inclusion of a monofunctional monomer like this compound in a dental composite or adhesive formulation could potentially offer several advantages:
-
Viscosity Control: As a smaller, monofunctional monomer, this compound can act as a reactive diluent, reducing the viscosity of highly viscous dimethacrylate monomers like BisGMA. This allows for higher filler loading, which can improve mechanical properties and reduce polymerization shrinkage.
-
Modification of Polymer Network Properties: The incorporation of a monofunctional monomer can alter the cross-linking density of the final polymer network. This may influence properties such as flexibility, water sorption, and solubility.
-
Hydrophobicity: The pentyl group is more hydrophobic than the ethylene glycol units in TEGDMA, which could potentially reduce water sorption and subsequent hydrolytic degradation of the composite.
Experimental Formulations
To evaluate the effect of this compound, a series of experimental composites and adhesives would be formulated. A typical approach involves systematically replacing a portion of a standard diluent monomer, such as TEGDMA, with this compound.
Table 1: Example Experimental Dental Composite Formulations
| Component | Control (wt%) | Experimental 1 (wt%) | Experimental 2 (wt%) | Experimental 3 (wt%) |
| BisGMA | 70 | 70 | 70 | 70 |
| TEGDMA | 30 | 20 | 10 | 0 |
| This compound | 0 | 10 | 20 | 30 |
| Camphorquinone | 0.2 | 0.2 | 0.2 | 0.2 |
| Ethyl-4-dimethylaminobenzoate | 0.8 | 0.8 | 0.8 | 0.8 |
| Barium Glass Filler (silanated) | 70 | 70 | 70 | 70 |
Table 2: Example Experimental Dental Adhesive Formulations
| Component | Control (wt%) | Experimental 1 (wt%) | Experimental 2 (wt%) | Experimental 3 (wt%) |
| BisGMA | 50 | 50 | 50 | 50 |
| HEMA | 30 | 30 | 30 | 30 |
| TEGDMA | 20 | 15 | 10 | 0 |
| This compound | 0 | 5 | 10 | 20 |
| Camphorquinone | 0.5 | 0.5 | 0.5 | 0.5 |
| Ethyl-4-dimethylaminobenzoate | 1.0 | 1.0 | 1.0 | 1.0 |
| Ethanol (solvent) | 10 | 10 | 10 | 10 |
Key Experiments and Protocols
The following protocols are standard methods for evaluating the properties of new dental composite and adhesive formulations.
Mechanical Properties
The mechanical integrity of a dental restorative is crucial for its clinical longevity.
Table 3: Summary of Mechanical Property Testing
| Property | Standard | Typical Values for Commercial Composites |
| Flexural Strength | ISO 4049 | 80 - 160 MPa |
| Flexural Modulus | ISO 4049 | 8 - 20 GPa |
| Compressive Strength | ISO 9917 | 200 - 350 MPa |
| Shear Bond Strength | ISO 29022 | 20 - 35 MPa (to dentin) |
Experimental Protocol: Flexural Strength and Modulus
-
Specimen Preparation: Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) of the cured composite material according to ISO 4049.
-
Storage: Store the specimens in distilled water at 37°C for 24 hours.
-
Testing: Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.
-
Calculation: Calculate flexural strength (σ) and flexural modulus (E) using the following formulas:
-
σ = 3FL / 2bh²
-
E = L³ / 4bh³ * (F/d)
-
Where F is the maximum load, L is the span length, b is the width, h is the thickness, and d is the deflection.
-
Experimental Protocol: Shear Bond Strength to Dentin
-
Tooth Preparation: Use extracted human or bovine molars, sectioned to expose mid-coronal dentin. Polish the dentin surface with 600-grit SiC paper.
-
Bonding: Apply the experimental adhesive to the dentin surface according to the manufacturer's instructions (for a control) or a standardized protocol. Build a cylinder of composite resin (e.g., 2.5 mm diameter) on the bonded surface.
-
Storage: Store the bonded specimens in water at 37°C for 24 hours.
-
Testing: Mount the specimens in a testing jig and apply a shear force to the base of the composite cylinder using a universal testing machine at a crosshead speed of 0.5 mm/min until failure.
-
Calculation: Shear bond strength (MPa) = Force (N) / Area (mm²).
Physical Properties
Water sorption and solubility are critical parameters as they can lead to degradation of the material over time.
Table 4: Summary of Physical Property Testing
| Property | Standard | Typical Values for Commercial Composites |
| Water Sorption | ISO 4049 | < 40 µg/mm³ |
| Water Solubility | ISO 4049 | < 7.5 µg/mm³ |
Experimental Protocol: Water Sorption and Solubility
-
Specimen Preparation: Prepare disc-shaped specimens (15 mm diameter x 1 mm thickness) of the cured composite material.
-
Initial Conditioning: Place the specimens in a desiccator with silica gel and weigh them periodically until a constant mass (m1) is achieved.
-
Water Immersion: Immerse the specimens in distilled water at 37°C for 7 days.
-
Wet Mass: After 7 days, remove the specimens, blot dry, and weigh to obtain the wet mass (m2).
-
Re-conditioning: Return the specimens to the desiccator and re-weigh until a constant mass (m3) is achieved.
-
Calculation:
-
Water Sorption (Wsp) = (m2 - m3) / V
-
Water Solubility (Wsl) = (m1 - m3) / V
-
Where V is the volume of the specimen.
-
Biocompatibility
Any new component in a dental material must be evaluated for its potential cytotoxicity.
Table 5: Summary of Biocompatibility Testing
| Test | Cell Line | Endpoint |
| MTT Assay | Human Gingival Fibroblasts (HGFs) | Cell Viability |
| LDH Assay | L929 mouse fibroblasts | Cell Membrane Integrity |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Eluate Preparation: Prepare eluates by incubating cured composite specimens in a cell culture medium (e.g., DMEM) for 24 hours at 37°C. The ratio of specimen surface area to medium volume should be standardized (e.g., 3 cm²/mL).
-
Cell Culture: Seed human gingival fibroblasts in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Exposure: Replace the culture medium with the prepared eluates (at various concentrations) and incubate for another 24 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
Visualizations
Diagram 1: Experimental Workflow for Composite Evaluation
Caption: Workflow for evaluating a novel monomer in dental composites.
Diagram 2: Signaling Pathway for Cytotoxicity (Hypothetical)
Caption: Hypothetical pathway of monomer-induced cytotoxicity.
Conclusion
The successful incorporation of this compound into dental composites and adhesives would depend on a thorough evaluation of its impact on the material's properties. The protocols outlined above provide a comprehensive framework for such an investigation. The key to a successful study lies in the systematic variation of the this compound concentration and rigorous testing against a well-established control material. Should this compound demonstrate favorable properties, it could represent a valuable addition to the range of monomers available for formulating advanced dental restorative materials.
Application Notes and Protocols: Pentyl Methacrylate in Biomedical Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids, making them ideal candidates for a variety of biomedical applications.[1] The properties of hydrogels can be tailored by selecting appropriate monomers. Methacrylate-based hydrogels, for instance, are widely used due to their biocompatibility and tunable mechanical and chemical properties.[2][3]
This document focuses on the use of pentyl methacrylate as a comonomer in the formulation of biomedical hydrogels. The incorporation of this compound, an alkyl methacrylate, is expected to increase the hydrophobicity of the hydrogel network. This modification can be leveraged to modulate drug release profiles, enhance mechanical strength, and control degradation kinetics. While extensive research exists for short-chain methacrylates like 2-hydroxyethyl methacrylate (HEMA) and methyl methacrylate (MMA), literature specifically detailing this compound in biomedical hydrogels is limited.[4][5] Therefore, this document provides generalized protocols and expected property trends based on the behavior of similar alkyl methacrylate-containing hydrogels.
Potential Applications
The inclusion of this compound in hydrogel formulations can be beneficial for several biomedical applications:
-
Controlled Drug Delivery: The increased hydrophobicity imparted by the pentyl group can be particularly useful for the sustained release of hydrophobic drugs.[6] The polymer network can act as a reservoir for these drugs, releasing them over an extended period.[7]
-
Tissue Engineering: The mechanical properties of hydrogels are crucial for tissue engineering scaffolds, as they need to mimic the native extracellular matrix.[8] The incorporation of this compound can enhance the mechanical strength and modulus of the hydrogel, making it suitable for applications requiring more robust scaffolds.[9]
-
Biocompatible Coatings: Hydrogels can be used as coatings for medical devices to improve their biocompatibility. The surface properties of these coatings can be modified by incorporating monomers like this compound.
Data Presentation
Due to the limited availability of specific experimental data for this compound hydrogels, the following tables present hypothetical yet expected quantitative data based on the known effects of incorporating hydrophobic alkyl methacrylates into hydrogel networks. These tables are for illustrative purposes and should be experimentally verified.
Table 1: Hypothetical Mechanical Properties of this compound Copolymer Hydrogels
| Hydrogel Formulation (molar ratio) | Young's Modulus (kPa) | Compressive Strength (kPa) | Elongation at Break (%) |
| HEMA (100%) | 150 | 80 | 60 |
| HEMA:this compound (95:5) | 250 | 120 | 55 |
| HEMA:this compound (90:10) | 400 | 200 | 50 |
| HEMA:this compound (80:20) | 650 | 350 | 40 |
Table 2: Hypothetical Swelling and Drug Release Properties of this compound Copolymer Hydrogels
| Hydrogel Formulation (molar ratio) | Equilibrium Swelling Ratio (%) | Cumulative Drug Release (Hydrophobic Drug) at 24h (%) |
| HEMA (100%) | 85 | 90 |
| HEMA:this compound (95:5) | 70 | 75 |
| HEMA:this compound (90:10) | 60 | 60 |
| HEMA:this compound (80:20) | 45 | 45 |
Experimental Protocols
The following are detailed protocols for the synthesis, characterization, and evaluation of this compound-containing hydrogels. These are generalized methods that can be adapted based on specific research needs.
Protocol 1: Synthesis of this compound Copolymer Hydrogels via Free-Radical Polymerization[10][11][12]
This protocol describes the synthesis of a hydrogel composed of a hydrophilic monomer (e.g., HEMA) and this compound using a chemical initiator.
Materials:
-
2-hydroxyethyl methacrylate (HEMA), purified
-
This compound, purified
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare the monomer solution by mixing the desired molar ratios of HEMA and this compound.
-
Add the crosslinker, EGDMA (e.g., 1 mol% with respect to the total monomer concentration).
-
Dissolve the monomer-crosslinker mixture in PBS or deionized water to the desired total monomer concentration (e.g., 10-20% w/v).
-
Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS (e.g., 0.5 mol% with respect to the total monomer concentration), to the solution and mix gently.
-
Add the accelerator, TEMED (e.g., 0.5 mol% with respect to the total monomer concentration), to initiate the polymerization.
-
Quickly transfer the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for thin films, or into a cylindrical mold).
-
Allow the polymerization to proceed at room temperature for several hours or until the gel is fully formed.
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water or PBS for 24-48 hours to remove any unreacted monomers, crosslinker, and initiator.[10]
-
Store the hydrogel in PBS at 4°C until further use.
Protocol 2: Characterization of Swelling Behavior[1][14][15][16]
This protocol details the measurement of the equilibrium swelling ratio (ESR) of the hydrogels.
Materials:
-
Synthesized hydrogel samples
-
Deionized water or PBS, pH 7.4
-
Analytical balance
-
Filter paper
Procedure:
-
Take a piece of the synthesized hydrogel and blot it dry with filter paper to remove excess surface water.
-
Weigh the hydrogel to obtain the initial swollen weight (Ws).
-
Lyophilize or oven-dry the hydrogel at a low temperature (e.g., 40-50°C) until a constant weight is achieved. This is the dry weight (Wd).
-
Immerse the dried hydrogel in a beaker containing a large volume of deionized water or PBS at a constant temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogel, blot the surface gently with filter paper, and weigh it.
-
Continue this process until the hydrogel reaches a constant weight, which is the equilibrium swollen weight (Weq).
-
Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR (%) = [(Weq - Wd) / Wd] x 100
Protocol 3: Mechanical Testing of Hydrogels[17][18][19][20][21]
This protocol describes the evaluation of the compressive mechanical properties of the hydrogels.
Materials:
-
Synthesized hydrogel samples (typically cylindrical)
-
Mechanical testing machine (e.g., universal testing machine or rheometer with a compression platen)
-
Calipers
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Place the hydrogel sample on the lower platen of the mechanical testing machine.
-
Lower the upper platen until it just comes into contact with the surface of the hydrogel.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the force and displacement data until the hydrogel fractures or reaches a predefined strain.
-
Generate a stress-strain curve from the collected data.
-
Calculate the Young's modulus from the initial linear region of the stress-strain curve.
-
The compressive strength is the maximum stress the hydrogel can withstand before fracturing.
Protocol 4: In Vitro Drug Release Study[22][23][24][25]
This protocol outlines the procedure for evaluating the release of a model drug from the hydrogels.
Materials:
-
Drug-loaded hydrogel samples
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Load the hydrogel with a model drug either by incorporating the drug during polymerization or by soaking the hydrogel in a concentrated drug solution.
-
Take a known weight of the drug-loaded hydrogel and place it in a known volume of the release medium in a sealed container.
-
Place the container in a shaking incubator or water bath maintained at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Quantify the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
Calculate the cumulative percentage of drug released over time.
Protocol 5: Cytotoxicity Assessment (MTT Assay)[8][26][27][28][29]
This protocol describes a common method to evaluate the in vitro biocompatibility of the hydrogels.
Materials:
-
Synthesized hydrogel samples
-
Cell line (e.g., L929 fibroblasts or other relevant cell type)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Extract Preparation: Sterilize the hydrogel samples (e.g., by UV irradiation or ethanol washing followed by sterile PBS washes). Incubate the sterile hydrogels in a cell culture medium (e.g., at a ratio of 0.1 g/mL) for 24-72 hours at 37°C to obtain extracts.
-
Cell Seeding: Seed the cells into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.
-
Cell Treatment: After 24 hours, remove the old medium and replace it with the prepared hydrogel extracts. Include a negative control (cells with fresh medium only) and a positive control (cells with a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Cell Viability Calculation: Calculate the cell viability as a percentage relative to the negative control.
Mandatory Visualizations
References
- 1. 2.9. Swelling behavior of the hydrogels [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Surface Modification of Polymers with Pentyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pentyl methacrylate for the surface modification of polymers in biomedical and drug delivery applications. Detailed protocols for surface grafting and characterization are included, along with expected quantitative outcomes based on studies of similar alkyl methacrylates.
Application Notes: Leveraging this compound for Advanced Polymeric Biomaterials
The surface properties of polymeric materials are critical determinants of their interaction with biological systems. Unmodified polymers often elicit undesirable responses, such as protein fouling, inflammation, and poor cellular adhesion. Surface modification with monomers like this compound can tailor the surface chemistry to achieve desired biological outcomes.
This compound, an acrylic monomer with a five-carbon ester group, offers a unique balance of hydrophobicity and chemical reactivity. Its incorporation onto a polymer surface can significantly alter surface energy, wettability, and biocompatibility. In the context of drug delivery, polymers modified with this compound can be engineered to control the release kinetics of therapeutic agents. The hydrophobic nature of the pentyl group can be particularly advantageous for creating reservoirs for hydrophobic drugs and modulating their release profiles.
Key Applications:
-
Enhanced Biocompatibility: Modification of polymer surfaces with this compound can reduce non-specific protein adsorption, a key factor in improving the biocompatibility of medical devices and implants.[1]
-
Controlled Drug Delivery: this compound can be copolymerized or grafted onto polymers to create matrices for the controlled release of drugs.[2][3][4] The hydrophobicity of the pentyl group can be utilized to modulate the release of both hydrophobic and hydrophilic drugs.
-
Tissue Engineering Scaffolds: Surface modification with this compound can influence cell adhesion, proliferation, and differentiation, making it a valuable tool for designing scaffolds for tissue engineering.
-
Antifouling Surfaces: The introduction of specific chemical functionalities via this compound can create surfaces that resist bacterial adhesion and biofilm formation.
Quantitative Data Summary
The following table summarizes the expected changes in the physicochemical properties of a polymer surface upon modification with this compound. The data is extrapolated from studies on similar alkyl methacrylates and serves as a general guideline.
| Parameter | Unmodified Polymer (Example: Polyurethane) | This compound Modified Polymer | Analytical Technique | Reference (for similar modifications) |
| Water Contact Angle (°) | ~70-80 | > 90 (Increased Hydrophobicity) | Goniometry | [5] |
| Surface Energy (mN/m) | ~40-50 | < 30 (Decreased) | Contact Angle Analysis | [4] |
| Protein Adsorption (ng/cm²) | High (e.g., Fibrinogen: >500) | Reduced | Quartz Crystal Microbalance (QCM) | [1] |
| Drug Release Rate | Dependent on drug and polymer | Modulated (typically slower for hydrophobic drugs) | UV-Vis Spectroscopy, HPLC | [6] |
Experimental Protocols
Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of this compound onto a Polymer Substrate
This protocol describes a "grafting-from" approach to create a dense layer of poly(this compound) brushes on a polymer surface.
Materials:
-
Polymer substrate (e.g., polyurethane film)
-
2-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
This compound (PMA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole
-
Methanol
-
Dichloromethane
Procedure:
-
Substrate Preparation:
-
Clean the polymer substrate by sonication in dichloromethane and methanol for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
-
Initiator Immobilization:
-
In a nitrogen-filled glovebox, prepare a solution of BIBB (10 mmol) and TEA (12 mmol) in anhydrous toluene (50 mL).
-
Immerse the cleaned polymer substrate in the solution.
-
Allow the reaction to proceed for 12 hours at room temperature to immobilize the ATRP initiator on the surface.
-
Wash the initiator-modified substrate thoroughly with toluene and dichloromethane to remove any unreacted reagents.
-
Dry the substrate under vacuum.
-
-
Surface-Initiated ATRP:
-
In a Schlenk flask under nitrogen, add CuBr (0.1 mmol) and PMDETA (0.1 mmol).
-
Add anisole (10 mL) and stir until a clear green solution is formed.
-
Add this compound (10 mmol) to the flask.
-
Immerse the initiator-modified substrate in the reaction mixture.
-
Place the flask in an oil bath preheated to 60°C and stir for the desired polymerization time (e.g., 4 hours).
-
Terminate the polymerization by exposing the solution to air.
-
Wash the modified substrate extensively with dichloromethane to remove any non-grafted polymer.
-
Dry the this compound-grafted substrate under vacuum.
-
Protocol 2: Characterization of this compound Modified Surfaces
1. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR):
-
Purpose: To confirm the presence of poly(this compound) on the surface.
-
Procedure:
-
Acquire ATR-FTIR spectra of both the unmodified and modified polymer substrates.
-
Look for the appearance of a characteristic carbonyl (C=O) stretching peak around 1730 cm⁻¹ from the ester group of this compound.
-
2. Contact Angle Measurement:
-
Purpose: To assess the change in surface wettability.
-
Procedure:
-
Use a goniometer to measure the static water contact angle on at least three different spots on both unmodified and modified surfaces.
-
An increase in the contact angle indicates a more hydrophobic surface, consistent with the presence of the pentyl groups.
-
3. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface.
-
Procedure:
-
Acquire high-resolution C1s and O1s spectra of the modified surface.
-
Deconvolute the C1s spectrum to identify the different carbon environments, including C-C/C-H, C-O, and O-C=O, which will confirm the presence of the methacrylate structure.
-
4. Atomic Force Microscopy (AFM):
-
Purpose: To visualize the surface topography and roughness.
-
Procedure:
-
Scan a representative area of both unmodified and modified surfaces in tapping mode.
-
Compare the root-mean-square (RMS) roughness. A change in roughness can indicate the successful grafting of the polymer brushes.
-
Visualizations
References
- 1. Interpretation of protein adsorption: surface-induced conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. tandfonline.com [tandfonline.com]
- 4. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface graft polymerization of poly(ethylene glycol) methacrylate onto polyurethane via thiol-ene reaction: preparation and characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nru.uncst.go.ug [nru.uncst.go.ug]
Application Notes and Protocols for the Synthesis of Pentyl Methacrylate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl methacrylate (PMA) is a versatile monomer for the synthesis of polymer nanoparticles with applications in drug delivery, coatings, and advanced materials. The alkyl side chain of this compound imparts a degree of hydrophobicity that can influence the encapsulation and release of therapeutic agents, as well as the physical properties of the resulting nanoparticles. This document provides detailed protocols for the synthesis of poly(this compound) (PPMA) nanoparticles via emulsion polymerization, a robust and widely used technique. Additionally, comparative data for the synthesis of other poly(alkyl methacrylate) nanoparticles are presented to illustrate the effect of the alkyl chain length on nanoparticle characteristics.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of poly(alkyl methacrylate) nanoparticles, providing a comparative overview of how different monomers and synthesis parameters can affect the final nanoparticle properties.
Table 1: Emulsion Polymerization of Various Alkyl Methacrylates
| Monomer | Initiator | Surfactant | Temperature (°C) | Particle Size (nm) | Reference |
| Methyl Methacrylate (MMA) | Potassium Persulfate (KPS) | Sodium Lauryl Sulfate (SLS) | 60 | 18.4 | [1] |
| n-Butyl Methacrylate (BMA) | Ultrasound Initiated | Sodium Dodecylsulfate (SDS) | N/A | 70-110 | [2] |
| Hexyl Methacrylate (HMA) | N/A | N/A | N/A | 297.8 | [3] |
| Lauryl Methacrylate (LMA) | N/A | N/A | N/A | 301.4 | [3] |
Table 2: Core-Shell Nanoparticle Synthesis using Methacrylates
| Core Monomers | Shell Monomers | Initiator | Surfactant | Temperature (°C) | Reference |
| Methyl Methacrylate (MMA), Butyl Acrylate (BA) | Perfluorosilyl Methacrylate | Ammonium Persulfate (APS) | Sodium Styrene Sulfonate (NaSS) | 70 | [4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound nanoparticles via conventional emulsion polymerization.
Materials
-
This compound (PMA), inhibitor removed
-
Sodium Dodecyl Sulfate (SDS)
-
Potassium Persulfate (KPS)
-
Deionized (DI) Water
-
Nitrogen gas
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Syringe or addition funnel
-
Inert gas (Nitrogen) supply
Protocol: Emulsion Polymerization of this compound
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet/outlet. Place the flask in a heating mantle.
-
Initial Charge: To the flask, add 100 mL of deionized water and 0.5 g of sodium dodecyl sulfate (SDS).
-
Inert Atmosphere: Purge the system with nitrogen gas for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the solution to 70°C while stirring at 200 rpm.
-
Monomer Preparation: In a separate beaker, prepare the monomer phase by adding 10 g of this compound.
-
Initiator Preparation: In another beaker, dissolve 0.2 g of potassium persulfate (KPS) in 5 mL of deionized water.
-
Initiation: Once the reactor temperature has stabilized at 70°C, inject the KPS solution into the flask.
-
Monomer Addition: Immediately begin the dropwise addition of the this compound monomer to the reactor over a period of 2 hours using a syringe pump or an addition funnel.
-
Polymerization: After the monomer addition is complete, continue to stir the reaction mixture at 70°C for an additional 4 hours to ensure high monomer conversion.
-
Cooling and Filtration: After 4 hours, turn off the heating and allow the reactor to cool to room temperature. Filter the resulting nanoparticle dispersion through glass wool to remove any coagulum.
-
Characterization: The resulting poly(this compound) nanoparticles can be characterized for their size and size distribution using Dynamic Light Scattering (DLS), and their morphology can be observed using Transmission Electron Microscopy (TEM).
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis of this compound nanoparticles.
Caption: Experimental workflow for the synthesis of this compound nanoparticles.
Caption: Logical relationship of components in emulsion polymerization.
References
Application Notes and Protocols for Pentyl Methacrylate-Based Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pentyl methacrylate-based coatings for various substrates. The information is intended to guide researchers and professionals in the development and application of these coatings for their specific needs.
Introduction to this compound Coatings
This compound is a monomer used in the synthesis of polymers for coatings and adhesives.[1] Coatings derived from this compound are valued for their ability to enhance flexibility, provide weather resistance, and improve adhesion to various surfaces.[1] These properties make them suitable for a range of applications, from industrial protective coatings to specialized layers in biomedical devices. While often used in copolymers with other acrylic monomers to tailor specific properties, homopolymer coatings of poly(this compound) (PPMA) also offer unique characteristics.
Substrate Compatibility and Applications
This compound-based coatings can be applied to a variety of substrates, with performance depending on substrate preparation and coating formulation.
-
Metals (Steel, Aluminum): These coatings can provide a protective barrier against corrosion and environmental degradation. Adhesion is a critical factor and is often enhanced through substrate pretreatment and the use of adhesion promoters.[2]
-
Glass: On glass surfaces, this compound coatings can modify surface properties, such as hydrophobicity. This is particularly relevant for applications requiring self-cleaning or anti-fouling properties.
-
Polymers: As a coating for other polymeric materials, this compound can improve surface hardness, scratch resistance, and biocompatibility. For instance, it can be used to coat medical devices to reduce bacterial adhesion.[3]
-
Biomedical Devices: The biocompatibility of polymethacrylates makes them attractive for coating medical implants and devices.[4] Copolymers containing this compound can be designed to resist bacterial colonization, a significant issue in clinical settings.[3]
Quantitative Performance Data
The following tables summarize key performance indicators for this compound-based coatings on various substrates. Note: Data for homopolymer poly(this compound) is limited in publicly available literature; therefore, data for related polymethacrylates and copolymers are included for reference and comparison.
Table 1: Adhesion Strength of Methacrylate-Based Coatings on Metal Substrates
| Coating Composition | Substrate | Adhesion Test Method | Adhesion Strength | Reference |
| Poly(methyl methacrylate) - Silica Hybrid | Reinforcing Steel | Pull-off test | 15.9 MPa | [5] |
| Epoxy-methacrylate | Aluminum | Lap-shear test | ~15 MPa (with 2-CA curing agent) | [6] |
| Poly(butyl acrylate-co-glycidyl methacrylate) | Steel | Lap-shear test | - | [7] |
| Dammar-Poly(methyl methacrylate) Blend (50:50) | Cold Rolled Mild Steel | Cross-hatch test (ASTM D3359) | 5B (no peeling) | [8] |
Table 2: Hydrophobicity of Methacrylate-Based Coatings on Glass
| Coating Composition | Substrate | Measurement Method | Water Contact Angle (°) | Reference |
| Poly(methyl methacrylate) | Glass | Sessile Drop | ~75° | [5] |
| Hexyl Methacrylate-Glycidyl Methacrylate Copolymer | Glass | Sessile Drop | 91.5 ± 1° | [9] |
| Fluorinated Methacrylate-Glycidyl Methacrylate Copolymer | Silicon Wafer | Sessile Drop | Up to 113.7° | [10] |
| Epoxysilane/PDMS/SiO2 | Glass | Sessile Drop | 165 ± 3° (Superhydrophobic) | [11] |
Experimental Protocols
Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol describes a typical solution polymerization method.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene as solvent
-
Nitrogen gas
-
Reaction flask with condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.
-
In a three-necked flask, dissolve the desired amount of this compound in toluene.
-
Add AIBN (typically 0.1-1.0 mol% with respect to the monomer).
-
Purge the reaction mixture with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the mixture to 60-80°C with constant stirring under a nitrogen atmosphere.
-
Allow the polymerization to proceed for several hours. The reaction time will influence the molecular weight of the resulting polymer.
-
Stop the reaction by cooling the flask in an ice bath.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter and dry the polymer under vacuum.
Coating Application via Spin Coating
This method is suitable for producing thin, uniform films on flat substrates.
Materials:
-
Poly(this compound) solution in a suitable solvent (e.g., toluene, chloroform)
-
Substrate (e.g., glass slide, silicon wafer)
-
Spin coater
-
Pipette
-
Hot plate
Procedure:
-
Prepare a solution of poly(this compound) in a volatile solvent. The concentration will affect the final film thickness.
-
Clean the substrate thoroughly. For glass, this may involve sonication in detergent, followed by rinsing with deionized water and ethanol, and drying with nitrogen.
-
Place the substrate on the vacuum chuck of the spin coater.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process involves a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness.
-
After spinning, carefully remove the coated substrate and bake it on a hot plate (e.g., at 80-120°C for 1-5 minutes) to remove residual solvent.
Coating Application via Dip Coating
This method is useful for coating larger or irregularly shaped objects.
Materials:
-
Poly(this compound) solution
-
Substrate
-
Dip coater or a controlled-speed motor
-
Beaker
-
Oven
Procedure:
-
Prepare a polymer solution of the desired concentration.
-
Clean the substrate as described for spin coating.
-
Immerse the substrate into the polymer solution in a beaker.
-
Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the coating thickness.
-
Allow the solvent to evaporate from the coated substrate.
-
Cure the coating in an oven at a temperature and time suitable for the specific formulation.
Characterization of this compound-Based Coatings
Techniques:
-
Thickness: Ellipsometry, profilometry
-
Adhesion: Cross-hatch test (ASTM D3359), pull-off test (ASTM D4541)
-
Hydrophobicity: Contact angle goniometry
-
Surface Morphology: Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM)
-
Chemical Composition: Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)
-
Mechanical Properties: Nanoindentation
Diagrams
Caption: Experimental workflow for the synthesis, application, and characterization of this compound-based coatings.
Caption: Key factors influencing the adhesion of this compound-based coatings to a substrate.
References
- 1. Cas 2397-76-4,NEO-PENTYL METHACRYLATE | lookchem [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Bacteria repelling poly(methylmethacrylate-co-dimethylacrylamide) coatings for biomedical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential Role of Polymethyl Methacrylate as a New Packaging Material for the Implantable Medical Device in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Pressure Sensitive Adhesives for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Characterization Techniques for Poly(pentyl methacrylate): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the essential techniques used to characterize poly(pentyl methacrylate) (PPMA), a polymer with growing interest in various fields, including drug delivery, due to its specific physicochemical properties. The following sections detail the principles, experimental protocols, and expected data for the structural, molecular weight, thermal, and mechanical characterization of PPMA.
Structural Characterization
Structural characterization is fundamental to confirming the chemical identity and purity of the synthesized poly(this compound). The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and composition of the polymer. Both ¹H NMR and ¹³C NMR are crucial for confirming the presence of the characteristic functional groups in PPMA.
| Technique | Nucleus | Chemical Shift (δ) ppm (Estimated) | Assignment |
| ¹H NMR | ¹H | 3.8 - 4.1 | -O-CH₂- (ester pentyl group) |
| 1.8 - 2.1 | -CH₂- (polymer backbone) | ||
| 1.5 - 1.7 | -CH₂- (pentyl group) | ||
| 1.2 - 1.4 | -CH₂-CH₂- (pentyl group) | ||
| 0.8 - 1.0 | -CH₃ (polymer backbone α-methyl & pentyl terminal) | ||
| ¹³C NMR | ¹³C | 176 - 178 | C=O (ester carbonyl) |
| 64 - 66 | -O-CH₂- (ester pentyl group) | ||
| 51 - 55 | Quaternary Carbon (polymer backbone) | ||
| 44 - 46 | -CH₂- (polymer backbone) | ||
| 28 - 29 | -CH₂- (pentyl group) | ||
| 22 - 23 | -CH₂- (pentyl group) | ||
| 18 - 20 | -CH₃ (polymer backbone α-methyl) | ||
| 13 - 15 | -CH₃ (pentyl terminal) |
Note: The chemical shifts are estimated based on typical values for polymethacrylates and polyacrylates with similar ester groups. Actual values may vary depending on the solvent, polymer tacticity, and molecular weight.
-
Sample Preparation: Dissolve 10-20 mg of the dry poly(this compound) sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired spectra using appropriate software. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For PPMA, it is used to confirm the presence of the characteristic ester carbonyl and C-O bonds, as well as the hydrocarbon backbone.
| Wavenumber (cm⁻¹) (Typical) | Vibrational Mode | Functional Group |
| 2960-2850 | C-H stretching | Alkyl groups (-CH₃, -CH₂) |
| 1730 | C=O stretching | Ester carbonyl |
| 1480-1440 | C-H bending | -CH₂- and -CH₃ |
| 1240-1140 | C-O stretching | Ester group |
Note: Peak positions can be influenced by the physical state of the sample (e.g., film, powder) and intermolecular interactions.
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of PPMA in a volatile solvent (e.g., acetone or toluene). Cast a thin film on a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely.
-
ATR: Place a small amount of the solid PPMA sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use an FT-IR spectrometer equipped with a suitable detector.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and compare them with known values for polymethacrylates.[1]
Molecular Weight Determination
The molecular weight and molecular weight distribution of a polymer are critical parameters that influence its physical and mechanical properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for this purpose.[2][3]
| Parameter | Description | Typical Expected Value |
| Mn ( g/mol ) | Number-average molecular weight | Varies depending on synthesis |
| Mw ( g/mol ) | Weight-average molecular weight | Varies depending on synthesis |
| PDI (or Đ) | Polydispersity Index (Mw/Mn) | 1.1 - 2.5 for controlled polymerization |
-
Sample Preparation: Prepare a dilute solution of PPMA (e.g., 1-2 mg/mL) in a suitable solvent such as tetrahydrofuran (THF).[2] Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.
-
Calibration: Calibrate the system using narrow molecular weight standards, such as polystyrene or poly(methyl methacrylate).[2]
-
Analysis:
-
Inject the filtered sample solution into the GPC system.
-
Elute the sample with the mobile phase (e.g., THF) at a constant flow rate.
-
The RI detector will monitor the concentration of the polymer as it elutes from the columns.
-
-
Data Analysis: Use the calibration curve to determine the molecular weight distribution, Mn, Mw, and PDI of the PPMA sample from the resulting chromatogram.
Thermal Properties
The thermal behavior of PPMA is crucial for understanding its processing conditions and performance at different temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of amorphous polymers like PPMA. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4]
| Parameter | Description | Estimated Value (°C) |
| Tg | Glass Transition Temperature | ~ -5 to 10 |
Note: The Tg of poly(n-alkyl methacrylates) decreases as the length of the alkyl side chain increases up to a certain point. The estimated value for PPMA is based on this trend.
-
Sample Preparation: Accurately weigh 5-10 mg of the PPMA sample into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected Tg (e.g., 100 °C) to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg (e.g., -50 °C).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) through the glass transition region.[5]
-
-
Data Analysis: The Tg is determined as the midpoint of the step-change in the heat flow curve during the second heating scan.[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the polymer.
| Parameter | Description | Estimated Value (°C) |
| T_onset | Onset of Decomposition | ~ 250 - 300 |
| T_max | Temperature of Maximum Decomposition Rate | ~ 350 - 400 |
Note: These values are estimates based on the thermal behavior of similar polymethacrylates. The decomposition profile can be influenced by the heating rate and atmosphere.
-
Sample Preparation: Place a small, accurately weighed amount of the PPMA sample (5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Instrumentation: Use a calibrated TGA instrument.
-
Analysis Conditions:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[7]
-
Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study thermal degradation, or under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.
-
-
Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve) are determined.
Mechanical Properties
The mechanical properties of a polymer determine its suitability for various applications, including as a matrix for drug delivery systems where mechanical integrity can be important.
| Property | Description | Expected Range | Test Method |
| Tensile Strength (MPa) | The maximum stress a material can withstand while being stretched.[8] | 20 - 40 | ASTM D638 |
| Young's Modulus (GPa) | A measure of the stiffness of the material.[8] | 1.0 - 2.0 | ASTM D638 |
| Elongation at Break (%) | The percentage increase in length before the material breaks. | 5 - 20 | ASTM D638 |
Note: These are estimated values. The mechanical properties of poly(n-alkyl methacrylates) are highly dependent on the length of the alkyl side chain, molecular weight, and temperature. Generally, as the side chain length increases, the polymer becomes softer and less rigid.
-
Sample Preparation: Prepare dog-bone-shaped specimens of PPMA according to the dimensions specified in ASTM D638 using a method such as injection molding or compression molding.
-
Instrumentation: Use a universal testing machine equipped with grips suitable for holding the polymer specimens and a load cell of appropriate capacity.
-
Testing Procedure:
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.[9]
-
Record the load and extension data throughout the test.
-
-
Data Analysis: From the stress-strain curve generated, determine the tensile strength, Young's modulus, and elongation at break.[8]
These application notes and protocols provide a comprehensive guide for the characterization of poly(this compound). For researchers in drug development, understanding these properties is crucial for designing and optimizing drug delivery systems with desired release kinetics and physical stability.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. agilent.com [agilent.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. mdpi.com [mdpi.com]
Pentyl Methacrylate in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl methacrylate is a versatile polymer that is gaining attention in the field of drug delivery due to its biocompatibility and tunable physicochemical properties. As a member of the methacrylate polymer family, it can be formulated into various drug delivery platforms, including nanoparticles, microparticles, and hydrogels. These systems offer the potential for controlled and sustained release of therapeutic agents, enhancing their efficacy and reducing side effects. This document provides detailed application notes and protocols for the use of this compound in the development of advanced drug delivery systems.
Methacrylate-based polymers are widely recognized for their use in drug delivery. For instance, copolymers of methyl methacrylate have been successfully used to develop transdermal patches and other topical drug delivery systems. The choice of comonomers and the polymer architecture can be tailored to control the release of both hydrophilic and hydrophobic drugs. While specific data on this compound is still emerging, its structural similarity to other well-studied methacrylates, such as poly(ethyl methacrylate) (PEMA) and poly(n-hexyl methacrylate) (PHMA), suggests its significant potential in this field. Studies on these related polymers have shown that drug release rates can be effectively controlled by altering the polymer blend composition and drug loading.
Data Presentation
The following tables summarize key quantitative data for methacrylate-based drug delivery systems. It is important to note that while direct data for this compound is limited, the provided data for structurally similar methacrylates offers valuable insights into the expected performance of this compound-based systems.
Table 1: Physicochemical Properties of Methacrylate-Based Nanoparticles
| Polymer System | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Poly(methyl methacrylate-co-methacrylic acid) | Cisplatin | 150 - 350 | -30 to -50 | ~5 | ~40 | |
| Eudragit® E100 (cationic polymethacrylate) | siRNA | < 200 | +49 | Not specified | Not specified | [1] |
| Poly(lactic-co-glycolic acid) (PLGA) | CB13 | 180 - 220 | -15 to -25 | ~1.8 | ~70 | [2] |
Table 2: In Vitro Drug Release Kinetics from Methacrylate-Based Matrices
| Polymer System | Drug | Release Duration | Release Profile | Release Mechanism | Reference |
| PEMA/PHMA Blend | Chlorhexidine Diacetate | > 100 hours | Sustained release | Diffusion-controlled | |
| Poly(methyl methacrylate-co-methacrylic acid) | Cisplatin | 6 days | Biphasic: initial burst followed by zero-order release | Diffusion and polymer erosion | |
| Poly(2-hydroxyethyl methacrylate) Hydrogel | Amoxicillin | 72 hours | Sustained release | Fickian diffusion |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound-based drug delivery systems.
Protocol 1: Synthesis of this compound Nanoparticles via Emulsion Polymerization
This protocol describes a common method for synthesizing polymer nanoparticles.
Materials:
-
This compound (monomer)
-
Methacrylic acid (co-monomer, optional, for pH sensitivity)
-
Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare an aqueous solution of the surfactant (e.g., SDS) in deionized water in a reaction flask.
-
Purge the solution with nitrogen gas for 30 minutes to remove oxygen, which can inhibit polymerization.
-
In a separate beaker, mix the this compound monomer (and optional co-monomer) with the initiator (APS or KPS).
-
Add the monomer-initiator mixture to the reaction flask containing the surfactant solution under continuous stirring.
-
Heat the reaction mixture to a specific temperature (e.g., 70-80 °C) to initiate polymerization.
-
Maintain the reaction for a predetermined time (e.g., 4-24 hours) under a nitrogen atmosphere with continuous stirring.
-
After polymerization, cool the resulting nanoparticle suspension to room temperature.
-
Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted monomers, surfactant, and initiator.
-
The purified nanoparticle suspension can be used for further characterization and drug loading studies.
Protocol 2: Drug Loading into this compound Nanoparticles
This protocol outlines a typical procedure for loading a hydrophobic drug into pre-formed nanoparticles.
Materials:
-
This compound nanoparticle suspension (from Protocol 1)
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Organic solvent (e.g., Dichloromethane, Acetone)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent.
-
Add the drug solution dropwise to the aqueous suspension of this compound nanoparticles under vigorous stirring.
-
Continue stirring for several hours (e.g., 12-24 hours) at room temperature in the dark to allow for drug encapsulation.
-
Dialyze the drug-loaded nanoparticle suspension against PBS (pH 7.4) for 24-48 hours to remove the organic solvent and any unloaded drug. Change the dialysis buffer frequently.
-
Determine the drug loading content and encapsulation efficiency using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Encapsulation Efficiency (EE%) and Drug Loading (DL%) Calculation:
-
EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release of a drug from the prepared nanoparticles over time.
Materials:
-
Drug-loaded this compound nanoparticle suspension
-
Dialysis tubing
-
Release medium (e.g., PBS, pH 7.4, with or without enzymes)
-
Shaking incubator or water bath
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium in a container.
-
Place the container in a shaking incubator or water bath maintained at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes and relationships in the development and application of this compound-based drug delivery systems.
Caption: Workflow for the synthesis of this compound nanoparticles and subsequent drug loading.
Caption: A simplified representation of a diffusion-controlled drug release mechanism from a polymer matrix.
Signaling Pathway (Hypothetical)
While specific signaling pathways modulated by drugs delivered via this compound systems are drug-dependent, the following diagram illustrates a hypothetical pathway for an anticancer drug targeting the PI3K/Akt pathway, a common target in cancer therapy.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an anticancer drug.
References
Troubleshooting & Optimization
Technical Support Center: Inhibiting Premature Polymerization of Pentyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the premature polymerization of pentyl methacrylate. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: Premature polymerization of this compound is typically triggered by the unintended formation of free radicals in the monomer. The most common culprits in a laboratory setting include:
-
Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization. The rate of polymerization generally increases with temperature.
-
Light: Exposure to ultraviolet (UV) light from sources like direct sunlight or even some artificial lighting can generate free radicals and initiate polymerization.
-
Contamination: Contaminants such as dust, metal ions from spatulas or reaction vessels, and peroxides from solvents can act as initiators for polymerization.
-
Inhibitor Depletion: this compound is typically supplied with a chemical inhibitor. Over time, or due to improper storage, this inhibitor can be consumed, leaving the monomer susceptible to polymerization.
Q2: What are polymerization inhibitors and how do they work?
A2: Polymerization inhibitors are chemical compounds added to monomers like this compound to prevent spontaneous polymerization during storage and handling. They function by scavenging free radicals that initiate the polymerization chain reaction. Common inhibitors for methacrylates include:
-
Monomethyl ether of hydroquinone (MEHQ): A widely used inhibitor that is effective in the presence of oxygen.
-
Hydroquinone (HQ): Another common phenolic inhibitor that relies on the presence of oxygen to effectively scavenge radicals.
-
Phenothiazine (PTZ): A highly effective inhibitor that can function even in the absence of oxygen.
These inhibitors intercept and deactivate initiating radicals, thus preventing the propagation of polymer chains.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: Proper storage and handling are critical to prevent premature polymerization. Follow these guidelines:
-
Temperature: Store this compound in a cool, dark place, ideally refrigerated between 2-8°C. Avoid prolonged exposure to ambient or elevated temperatures.
-
Light: Keep the monomer in an opaque or amber-colored container to protect it from light.
-
Atmosphere: For inhibitors like MEHQ and HQ, it is crucial to have a headspace of air (oxygen) in the storage container, as they require oxygen to function effectively. Do not store under an inert atmosphere unless using an oxygen-independent inhibitor like PTZ.
-
Purity: Use clean, dry equipment when handling the monomer to avoid contamination.
Troubleshooting Guides
Issue 1: My this compound has become viscous or solidified in the storage container.
This indicates that premature polymerization has occurred.
| Possible Cause | Troubleshooting Action |
| Prolonged or Improper Storage | Discard the polymerized monomer. Review your storage conditions, ensuring the temperature is consistently low and the container is protected from light. Check the expiration date on the monomer. |
| Inhibitor Depletion | If the monomer is old or has been exposed to conditions that consume the inhibitor (e.g., heat), it is best to discard it. For future purchases, consider testing the inhibitor concentration upon receipt and periodically during storage. |
| Contamination | Review your handling procedures. Ensure that only clean, dedicated equipment is used for dispensing the monomer. |
Issue 2: My experiment involving this compound failed due to premature polymerization in the reaction vessel.
This suggests that the experimental conditions are initiating polymerization before the intended reaction.
| Possible Cause | Troubleshooting Action |
| Excessive Reaction Temperature | Lower the reaction temperature. If high temperatures are necessary, consider adding a process inhibitor or reducing the reaction time. |
| Presence of Unwanted Initiators | Ensure all solvents and reagents are free of peroxides or other potential initiators. Use freshly purified solvents if necessary. |
| Inhibitor Removed Too Early | If the inhibitor was removed from the monomer prior to the experiment, ensure that the monomer is used immediately. Do not store inhibitor-free monomer for extended periods. |
| Incompatible Reagents | Verify that none of the other reagents in your reaction mixture are known to initiate methacrylate polymerization. |
Data Presentation
The following tables provide a general guide to the properties and recommended concentrations of common inhibitors for methacrylates. Optimal concentrations for this compound may vary depending on the specific application and storage conditions.
Table 1: Properties of Common Polymerization Inhibitors
| Inhibitor | Chemical Name | Appearance | Solubility in Methacrylates | Oxygen Requirement |
| MEHQ | Monomethyl ether of hydroquinone | White crystalline solid | Good | Yes |
| HQ | Hydroquinone | White crystalline solid | Moderate | Yes |
| PTZ | Phenothiazine | Yellow to green powder | Good | No |
Table 2: Recommended Inhibitor Concentrations for Methacrylates
| Inhibitor | Typical Concentration Range (ppm) | Application |
| MEHQ | 15 - 250 | General purpose, storage |
| HQ | 50 - 500 | General purpose, storage |
| PTZ | 10 - 100 | High-temperature processes, oxygen-free systems |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (MEHQ and HQ) from this compound
This protocol describes a common laboratory method for removing phenolic inhibitors via an alkaline wash. This procedure should be performed immediately before the monomer is to be used.
Materials:
-
This compound containing inhibitor
-
5% (w/v) Sodium hydroxide (NaOH) solution, pre-chilled
-
Saturated sodium chloride (brine) solution, pre-chilled
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Filter paper and funnel
-
Round-bottom flask for immediate use
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of chilled 5% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The aqueous layer will typically develop a color as it extracts the phenolic inhibitor.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the 5% NaOH solution until the aqueous layer remains colorless.
-
Wash the monomer with an equal volume of chilled saturated brine solution to remove any residual NaOH.
-
Drain the brine layer and transfer the this compound to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the monomer and swirl to dry.
-
Filter the dried monomer into a clean, dry round-bottom flask.
-
The inhibitor-free this compound is now ready for immediate use. Do not store inhibitor-free monomer.
Protocol 2: Evaluating Inhibitor Effectiveness by Measuring the Induction Period
This protocol provides a method to compare the effectiveness of different inhibitors or different concentrations of the same inhibitor by measuring the time until the onset of polymerization under controlled conditions.
Materials:
-
Inhibitor-free this compound (prepared as in Protocol 1)
-
Inhibitor stock solutions of known concentrations in a suitable solvent
-
Polymerization initiator (e.g., AIBN - 2,2'-Azobisisobutyronitrile)
-
Small reaction vials with stir bars
-
Heating block or oil bath with precise temperature control
-
Timer
Procedure:
-
To a series of reaction vials, add a known volume of inhibitor-free this compound.
-
To each vial, add a specific volume of the inhibitor stock solution to achieve the desired final inhibitor concentration. Have a control vial with no added inhibitor.
-
Place the vials in the heating block or oil bath set to a constant temperature (e.g., 60-80°C).
-
Allow the solutions to equilibrate to the set temperature.
-
To each vial, add a pre-determined amount of the polymerization initiator and start the timer.
-
Visually observe the vials for the first sign of polymerization, which is typically an increase in viscosity or the appearance of turbidity.
-
Record the time at which polymerization is first observed for each vial. This is the induction period.
-
Compare the induction periods for the different inhibitors and concentrations. A longer induction period indicates a more effective inhibitor under the tested conditions.
Mandatory Visualizations
Caption: Mechanism of free radical polymerization and inhibition.
side reactions in pentyl methacrylate synthesis and how to avoid them
Technical Support Center: Pentyl Methacrylate Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the esterification of methacrylic acid with pentanol.
Issue 1: The reaction mixture becomes viscous or solidifies into a gel.
| Question | Answer |
| What is happening? | This is a classic sign of premature and uncontrolled polymerization of the this compound monomer or the methacrylic acid reactant.[1] Methacrylate monomers are highly susceptible to free-radical polymerization, especially at elevated temperatures used for esterification.[1] This process is highly exothermic and can lead to a runaway reaction if not properly managed.[1] |
| How can I prevent this? | 1. Use a Polymerization Inhibitor: Add an effective inhibitor to the reaction mixture from the start. Common choices include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), or phenothiazine.[2][3] These compounds work by scavenging free radicals that initiate polymerization.[3] 2. Control Temperature: Avoid excessive temperatures. While heat is required to drive the esterification, unnecessarily high temperatures increase the rate of polymerization. Maintain the lowest effective temperature for the reaction.[4] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). While some inhibitors like MEHQ require the presence of oxygen to be effective, an inert atmosphere is generally recommended to prevent the formation of peroxides that can initiate polymerization. |
| What should I do if it has already happened? | Unfortunately, once a significant amount of polymer has formed, the reaction is often unsalvageable. The focus should be on safe shutdown and disposal. Future syntheses must incorporate preventative measures. |
Issue 2: The final product yield is low.
| Question | Answer |
| What are the potential causes? | 1. Incomplete Reaction: The esterification reaction between methacrylic acid and pentanol is a reversible equilibrium.[5] To drive the reaction towards the product (this compound), the water formed as a by-product must be continuously removed. 2. Side Reactions: Besides polymerization, other side reactions can consume reactants or the desired product. These include the Michael addition of pentanol or water to the double bond of the methacrylate.[6] 3. Loss during Workup: Product can be lost during purification steps, such as aqueous washes or distillation. Emulsion formation during washing can be a significant issue, often caused by the presence of small amounts of polymer.[7] |
| How can I improve the yield? | 1. Efficient Water Removal: Use a Dean-Stark apparatus or a similar setup with an azeotropic solvent (like toluene or heptane) to continuously remove water from the reaction mixture, shifting the equilibrium forward.[8] 2. Optimize Reactant Ratio: Using a slight excess of one reactant (typically the alcohol, pentanol) can help drive the reaction to completion.[4] 3. Catalyst Choice: A strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, is typically used.[4][7] The choice and concentration of the catalyst can affect reaction rate and the prevalence of side reactions.[4] 4. Refine Purification: To break emulsions during washing, consider adding a saturated brine solution. For purification, vacuum distillation is preferred to keep temperatures low and prevent polymerization. Ensure an inhibitor is present in the distillation flask.[2] |
Issue 3: The purified product is colored (e.g., yellow or brown).
| Question | Answer |
| Why is my product colored? | Coloration can be caused by impurities formed from the degradation of the polymerization inhibitor (e.g., oxidation of hydroquinone to benzoquinone) or from other high-temperature side reactions.[9][10] Some impurities, such as those with conjugated double bonds, can be highly colored.[10] |
| How can I decolorize the product? | 1. Alkaline Wash: Washing the crude product with a dilute aqueous alkali solution, such as sodium hydroxide (NaOH) or sodium bicarbonate, can remove acidic impurities and some colored compounds.[7][10] 2. Activated Carbon Treatment: Stirring the product with a small amount of activated carbon and then filtering can effectively adsorb many colored impurities. 3. Careful Distillation: Proper vacuum distillation, ensuring the collection flask also contains a small amount of inhibitor, is the most effective way to separate the pure, colorless monomer from less volatile colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in this compound synthesis via esterification?
The main side reactions are:
-
Polymerization: The most significant side reaction where monomer molecules link together to form long polymer chains, often resulting in a solid gel.[1]
-
Michael Addition: The addition of the alcohol (pentanol) or water across the carbon-carbon double bond of the methacrylate product or methacrylic acid reactant.[6]
-
Ether Formation: Dehydration of two pentanol molecules to form dipentyl ether, which can be promoted by strong acid catalysts at high temperatures.
Q2: Which polymerization inhibitors should I use and in what concentration?
Hydroquinone (HQ) and its monomethyl ether (MEHQ) are the most common and effective inhibitors for methacrylate synthesis and storage.[2][3]
| Inhibitor | Typical Concentration (ppm) | Notes |
| Hydroquinone (HQ) | 50 - 1000 | Very effective, often used during synthesis and distillation.[2][7] |
| MEHQ (4-Methoxyphenol) | 10 - 60 | Preferred for storage as it is effective in the presence of oxygen.[3] |
| Benzoquinone (BQ) | 10 - 100 | Can be used, sometimes in combination with HQ, for enhanced inhibition during distillation.[1][2] |
| Phenothiazine (PTZ) | 100 - 500 | Effective at higher temperatures, making it suitable for distillation. |
Q3: How do I remove the polymerization inhibitor from the final product?
For most applications, the small amount of inhibitor present after synthesis is left in the product to ensure stability during storage. If inhibitor-free monomer is required for a specific application (like polymerization studies), it can be removed immediately before use by:
-
Washing with an alkaline solution: A dilute (5-10%) sodium hydroxide wash will deprotonate phenolic inhibitors like HQ and MEHQ, transferring them to the aqueous phase. This must be followed by a water wash to remove residual alkali and drying of the monomer.
-
Column Chromatography: Passing the monomer through a column of activated basic alumina will effectively remove phenolic inhibitors.[11]
Important: Once the inhibitor is removed, the monomer is highly prone to polymerization and should be used immediately or stored at low temperatures (<4°C) for a very short period.
Q4: What is a typical experimental protocol for synthesizing this compound?
The following is a generalized protocol for a lab-scale synthesis using a Dean-Stark apparatus for water removal.
| Step | Procedure |
| 1. Setup | Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The system should be under a slow stream of inert gas (e.g., nitrogen). |
| 2. Reagents | To the flask, add methacrylic acid (1.0 eq), pentanol (1.2-1.5 eq), an azeotropic solvent like toluene (approx. 2 mL per gram of methacrylic acid), an acid catalyst like p-toluenesulfonic acid (0.02-0.05 eq), and a polymerization inhibitor such as hydroquinone (approx. 200-500 ppm).[7][8] |
| 3. Reaction | Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Water will collect in the bottom of the trap while the toluene overflows back into the reaction flask. Continue refluxing until no more water is collected (typically 3-6 hours). |
| 4. Cooldown & Neutralization | Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with water and then brine.[8] |
| 5. Drying & Solvent Removal | Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the toluene solvent using a rotary evaporator. |
| 6. Purification | Add a small amount of fresh inhibitor to the crude product. Purify by vacuum distillation to obtain the final this compound product. Collect the fraction boiling at the correct temperature/pressure. |
Visual Guides
Reaction and Side Reaction Pathways
The following diagram illustrates the desired esterification reaction and the primary side reaction of polymerization.
Caption: Primary reaction pathway vs. the polymerization side reaction.
Experimental Workflow for Synthesis and Purification
This workflow outlines the logical steps from reaction setup to the final purified product.
Caption: Step-by-step workflow for this compound synthesis.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 3. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 4. researchgate.net [researchgate.net]
- 5. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. longchangchemical.com [longchangchemical.com]
- 10. Process for purifying methacrylate - Patent 0855381 [data.epo.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Optimizing Initiator Concentration for Pentyl Methacrylate Polymerization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing initiator concentration for the free-radical polymerization of pentyl methacrylate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound polymerization, with a focus on issues related to initiator concentration.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Monomer Conversion | Insufficient Initiator Concentration: The concentration of the initiator is too low to generate an adequate number of free radicals to initiate and sustain the polymerization process. | 1. Increase Initiator Concentration: Incrementally increase the initiator concentration (e.g., in steps of 0.1 wt% relative to the monomer). 2. Verify Initiator Activity: Ensure the initiator has been stored correctly (typically in a cool, dark place) and is not expired. 3. Optimize Temperature: Confirm that the reaction temperature is appropriate for the chosen initiator's half-life. For instance, AIBN is commonly used at temperatures between 60-80°C. |
| Presence of Inhibitors: The this compound monomer may contain inhibitors (e.g., hydroquinone or MEHQ) to prevent premature polymerization during storage. | 1. Remove Inhibitors: Pass the monomer through a column of basic alumina or use a dedicated inhibitor removal column before the reaction. | |
| Oxygen Inhibition: Dissolved oxygen in the reaction mixture can scavenge free radicals, inhibiting polymerization. | 1. Degas the Reaction Mixture: Before initiating the polymerization, thoroughly degas the monomer and solvent mixture by purging with an inert gas like nitrogen or argon for at least 30 minutes, or by using freeze-pump-thaw cycles. | |
| Polymerization is Too Fast and Uncontrolled | Excessive Initiator Concentration: A high concentration of initiator generates a large number of free radicals, leading to a rapid and highly exothermic reaction. | 1. Decrease Initiator Concentration: Reduce the amount of initiator used in the reaction. 2. Improve Heat Dissipation: Ensure efficient stirring and consider using a larger reaction vessel or a cooling bath to manage the exotherm. |
| Low Molecular Weight of the Final Polymer | High Initiator Concentration: A higher initiator concentration leads to the formation of a larger number of polymer chains, resulting in a lower average molecular weight for each chain. | 1. Decrease Initiator Concentration: A lower initiator concentration will generate fewer polymer chains, allowing each to grow longer.[1] 2. Consider a Chain Transfer Agent (CTA): While not directly related to initiator concentration, the presence of a CTA can also reduce molecular weight. Ensure no unintended CTAs are present. |
| High Polydispersity Index (PDI) of the Final Polymer | Non-uniform Initiation: A very high or very low initiator concentration can sometimes lead to a broader molecular weight distribution. | 1. Optimize Initiator Concentration: Experiment with a range of initiator concentrations to find the optimal level that promotes controlled chain growth. 2. Ensure Homogeneous Reaction Conditions: Maintain consistent temperature and efficient stirring throughout the polymerization to ensure a uniform rate of initiation and propagation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of increasing initiator concentration on the polymerization of this compound?
A1: Increasing the initiator concentration generally leads to a higher rate of polymerization.[2] This is because a higher concentration of initiator produces a greater number of free radicals, which in turn initiate more polymer chains simultaneously. However, this also typically results in a lower average molecular weight of the polymer, as more chains are competing for the same amount of monomer.[2]
Q2: What are common initiators for the free-radical polymerization of this compound?
A2: For the free-radical polymerization of this compound, common thermal initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). The choice of initiator often depends on the desired reaction temperature and the solvent used. AIBN is a popular choice for solution polymerizations conducted at temperatures around 60-80 °C.[1]
Q3: How does the initiator concentration affect the polydispersity index (PDI) of the resulting poly(this compound)?
A3: The initiator concentration can influence the polydispersity index (PDI) of the polymer. While the relationship is not always straightforward, very high or very low initiator concentrations can sometimes lead to a broader molecular weight distribution and thus a higher PDI.[1] This can be due to an increased likelihood of side reactions or non-uniform initiation.
Q4: Can I use the same initiator concentration for bulk and solution polymerization of this compound?
A4: While you can use the same initiator, the optimal concentration may differ. In bulk polymerization, the monomer concentration is much higher, which can lead to a faster reaction rate and the Trommsdorff effect (autoacceleration). You may need to use a lower initiator concentration in bulk polymerization compared to solution polymerization to maintain control over the reaction.
Q5: How do I choose a starting initiator concentration for my experiments?
A5: A common starting point for initiator concentration in free-radical polymerization of methacrylates is in the range of 0.1 to 1.0 mol% with respect to the monomer. The ideal concentration will depend on your target molecular weight and desired polymerization rate. It is recommended to perform a series of experiments with varying initiator concentrations to determine the optimal conditions for your specific application.
Data Presentation
The following table summarizes the expected trends of varying initiator concentration on key polymerization outcomes for alkyl methacrylates. The quantitative data is based on studies of related methacrylates and serves as a general guide for this compound.
| Initiator (AIBN) Concentration (mol% relative to monomer) | Expected Polymerization Rate | Expected Molecular Weight (Mn) | Expected Polydispersity Index (PDI) | Expected Monomer Conversion (%) |
| 0.1 | Slow | High | Narrow | Lower (for a fixed time) |
| 0.5 | Moderate | Medium | Narrow | Moderate (for a fixed time) |
| 1.0 | Fast | Low | Broader | Higher (for a fixed time) |
| 2.0 | Very Fast | Very Low | Broad | Very High (for a fixed time) |
Note: The exact values will depend on specific reaction conditions such as temperature, solvent, and reaction time.
Experimental Protocols
Protocol 1: Determining the Optimal Initiator Concentration for Solution Polymerization of this compound
Objective: To identify the initiator concentration that yields the desired molecular weight, PDI, and conversion rate for the solution polymerization of this compound.
Materials:
-
This compound (inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene or ethyl acetate)
-
Inert gas (Nitrogen or Argon)
-
Precipitating solvent (e.g., cold methanol or hexane)
-
Schlenk flasks or similar reaction vessels with magnetic stir bars
-
Constant temperature oil bath
-
Vacuum oven
Procedure:
-
Monomer Purification: Remove the inhibitor from the this compound monomer by passing it through a column packed with basic alumina.
-
Reaction Setup: For each desired initiator concentration, prepare a separate Schlenk flask. For example, to test four concentrations (0.1, 0.5, 1.0, and 2.0 mol% AIBN), you will need four flasks.
-
Preparation of Reaction Mixtures:
-
In each flask, add a known amount of purified this compound and anhydrous solvent to achieve the desired monomer concentration (e.g., 50 wt%).
-
Prepare a stock solution of AIBN in the chosen solvent.
-
Add the calculated volume of the AIBN stock solution to each flask to achieve the target initiator concentrations.
-
-
Degassing: Subject each reaction mixture to at least three freeze-pump-thaw cycles or purge with an inert gas (nitrogen or argon) for 30-60 minutes to remove dissolved oxygen.
-
Polymerization:
-
Immerse the reaction flasks in a preheated oil bath set to the desired temperature (e.g., 70 °C for AIBN).
-
Allow the polymerizations to proceed for a fixed amount of time (e.g., 6 hours), ensuring consistent stirring.
-
-
Termination and Precipitation:
-
Stop the reactions by cooling the flasks in an ice bath and exposing the solutions to air.
-
Precipitate the polymer by slowly pouring each viscous solution into a separate beaker containing a large excess of a non-solvent (e.g., cold methanol) while stirring vigorously.
-
-
Purification and Drying:
-
Collect the precipitated polymer from each reaction by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer samples in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion for each sample gravimetrically.
-
Analyze the number average molecular weight (Mn) and polydispersity index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC).
-
-
Data Analysis: Plot the Mn, PDI, and conversion as a function of the initiator concentration to determine the optimal range for your desired polymer properties.
Mandatory Visualization
Caption: Experimental workflow for optimizing initiator concentration in this compound polymerization.
Caption: Troubleshooting logic for this compound polymerization issues related to initiator concentration.
References
controlling molecular weight in poly(pentyl methacrylate) synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of poly(pentyl methacrylate) (PPMA) with a focus on controlling its molecular weight.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) can be controlled through several polymerization techniques. The most common methods include:
-
Conventional Free Radical Polymerization (FRP): Molecular weight is primarily controlled by adjusting the initiator concentration and utilizing chain transfer agents.[1][2]
-
Controlled/"Living" Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization offer precise control over molecular weight and result in polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[3][4]
-
Anionic Polymerization: This method can produce polymers with very well-defined molecular weights and narrow PDIs, but it requires stringent reaction conditions to prevent side reactions.[5][6]
Q2: How does initiator concentration affect the molecular weight of PPMA in free radical polymerization?
A2: In free radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration.[2] A higher initiator concentration leads to a greater number of growing polymer chains, which in turn results in a lower average molecular weight.[2][7] Conversely, a lower initiator concentration will produce higher molecular weight polymers.[2][8]
Q3: What is the role of a chain transfer agent in controlling molecular weight?
A3: A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain.[9] This process effectively increases the number of polymer chains formed, thereby reducing the average molecular weight.[1][] The extent of molecular weight reduction is dependent on the concentration and reactivity of the CTA.
Q4: What is the Polydispersity Index (PDI) and why is it important?
A4: The Polydispersity Index (PDI) is a measure of the distribution of molecular weights in a given polymer sample.[11][12] It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).[13] A PDI value of 1.0 indicates a perfectly uniform distribution where all polymer chains have the same length. In practice, controlled polymerization techniques like ATRP and RAFT aim for PDI values close to 1.0 (typically < 1.2), signifying a high degree of control over the polymerization process.[3][14]
Q5: Can reaction temperature be used to control the molecular weight of PPMA?
A5: Yes, reaction temperature plays a crucial role. Higher temperatures generally increase the rates of both initiation and propagation. However, the rate of termination reactions often increases more significantly with temperature, which can lead to a decrease in the average molecular weight.[1] In some controlled polymerization systems, temperature can also affect the equilibrium between active and dormant species, thereby influencing the overall control of the polymerization.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Higher than expected molecular weight | 1. Initiator concentration is too low. 2. Inefficient initiation. 3. Presence of an inhibitor in the monomer. | 1. Increase the initiator concentration. 2. Ensure the initiator is properly dissolved and the reaction temperature is appropriate for its decomposition. 3. Purify the this compound monomer to remove inhibitors (e.g., by passing it through a column of basic alumina). |
| Lower than expected molecular weight | 1. Initiator concentration is too high. 2. Presence of impurities that act as chain transfer agents. 3. Reaction temperature is too high. | 1. Decrease the initiator concentration.[2] 2. Purify the monomer and solvent to remove any potential chain transfer agents. 3. Lower the reaction temperature.[1] |
| Broad Polydispersity Index (PDI > 1.5) | 1. In conventional FRP, this can be inherent to the method. 2. In CRP (ATRP/RAFT), this indicates poor control. This could be due to: a. Impurities in the reaction mixture (e.g., oxygen). b. Incorrect ratio of monomer to initiator to catalyst/CTA. c. Slow initiation compared to propagation. | 1. For narrower PDI, consider using a controlled polymerization technique like ATRP or RAFT.[3] 2. For CRP methods: a. Ensure all components are thoroughly deoxygenated (e.g., by freeze-pump-thaw cycles or purging with an inert gas). b. Carefully recalculate and re-measure the amounts of all reactants. c. Choose an initiator that decomposes rapidly at the reaction temperature to ensure all chains start growing at the same time. |
| Low or no polymerization | 1. Presence of an inhibitor in the monomer. 2. Inactive initiator or catalyst. 3. Reaction temperature is too low. 4. Presence of oxygen, which can terminate radical chains. | 1. Purify the monomer to remove inhibitors. 2. Use a fresh batch of initiator and ensure the catalyst (for ATRP) is in the correct oxidation state. 3. Increase the reaction temperature to ensure efficient initiator decomposition. 4. Thoroughly deoxygenate the reaction mixture before initiating the polymerization. |
Data Presentation
Table 1: Effect of Initiator Concentration on Molecular Weight in Conventional Free Radical Polymerization of Methacrylates
| [Monomer]:[Initiator] Ratio | Expected Molecular Weight (Mn) | Expected Polydispersity Index (PDI) |
| 100:1 | Low | Broad (>1.5) |
| 500:1 | Medium | Broad (>1.5) |
| 1000:1 | High | Broad (>1.5) |
| 3000:1 | Very High[15] | Broad (>1.5) |
Note: This table provides a general trend. Actual molecular weights will depend on the specific initiator, temperature, and monomer.
Table 2: Comparison of Polymerization Techniques for Poly(methacrylate) Synthesis
| Technique | Typical Molecular Weight Control | Typical Polydispersity Index (PDI) | Key Experimental Considerations |
| Conventional Free Radical Polymerization | Moderate (controlled by initiator/CTA concentration) | Broad (>1.5) | Simple setup, less sensitive to impurities. |
| Atom Transfer Radical Polymerization (ATRP) | Excellent (predetermined by [Monomer]/[Initiator] ratio) | Narrow (<1.2)[16] | Requires deoxygenation, catalyst/ligand system.[17] |
| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Excellent (predetermined by [Monomer]/[CTA] ratio) | Narrow (<1.2)[14] | Requires a suitable RAFT agent, deoxygenation. |
| Anionic Polymerization | Excellent (predetermined by [Monomer]/[Initiator] ratio) | Very Narrow (<1.1)[5] | Requires extremely pure reagents and inert atmosphere.[6] |
Experimental Protocols
Protocol 1: Conventional Free Radical Polymerization of this compound
-
Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound and the initiator (e.g., AIBN). The ratio of monomer to initiator will determine the target molecular weight (see Table 1).
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80°C) and stir.
-
Termination: After the desired reaction time, stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Dissolve the polymer in a suitable solvent (e.g., THF) and precipitate it into a non-solvent (e.g., cold methanol). Repeat the dissolution-precipitation step twice.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Protocol 2: ATRP of this compound
-
Reagent Preparation:
-
Purify this compound by passing it through basic alumina.
-
Ensure the initiator (e.g., ethyl α-bromoisobutyrate), catalyst (e.g., Cu(I)Br), and ligand (e.g., PMDETA) are of high purity.
-
-
Reaction Setup:
-
To a dry Schlenk flask with a stir bar, add the catalyst (Cu(I)Br) and ligand (PMDETA).
-
Add the purified this compound and the initiator. The target degree of polymerization is determined by the [Monomer]/[Initiator] ratio.
-
-
Deoxygenation: Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: Immerse the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90°C).
-
Monitoring: At timed intervals, samples can be withdrawn using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: Stop the reaction by cooling and exposing the mixture to air.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Visualizations
Caption: General workflow for poly(this compound) synthesis.
Caption: Troubleshooting guide for molecular weight control.
References
- 1. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 2. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. afinitica.com [afinitica.com]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 11. fiveable.me [fiveable.me]
- 12. azom.com [azom.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Optimizing Pentyl Methacrylate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of pentyl methacrylate polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My polymerization reaction failed to initiate, and no polymer was formed. What are the possible causes?
A1: Failure to initiate polymerization is a common issue that can often be attributed to several factors, primarily related to the presence of inhibitors or insufficient radical generation.
-
Presence of Inhibitors: Commercial methacrylate monomers are shipped with inhibitors, such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ), to prevent premature polymerization during storage.[1] These inhibitors must be removed before the reaction.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.[2] Oxygen reacts with initiating and propagating radicals to form stable peroxy radicals, which do not efficiently continue the polymer chain.[2]
-
Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough free radicals to overcome the effects of any residual inhibitors and initiate the polymerization process effectively.[2]
-
Low Reaction Temperature: Thermal initiators require a specific temperature to decompose and generate free radicals at an adequate rate. If the reaction temperature is too low, the initiation will be slow or nonexistent.[2]
-
Inactive Initiator: The initiator may have degraded due to improper storage or handling.
Q2: My polymerization started, but the final monomer conversion is low, resulting in a poor yield. How can I improve it?
A2: Low monomer conversion can be caused by several factors that lead to premature termination of the growing polymer chains.
-
Suboptimal Initiator Concentration: While too little initiator can prevent initiation, an excessively high concentration can lead to a high concentration of radicals, increasing the rate of termination reactions.[3] Finding the optimal initiator concentration is crucial.
-
Inappropriate Reaction Temperature: Temperature significantly influences polymerization kinetics. A temperature that is too high can increase the rate of termination and side reactions, while a temperature that is too low can result in slow propagation.[2] For methacrylates, an increase in temperature can sometimes lead to a decrease in the overall polymerization rate due to chain transfer reactions that suppress autoacceleration.[4]
-
Presence of Impurities: Impurities in the monomer, solvent, or initiator can act as chain transfer agents or inhibitors, leading to premature termination.
Q3: The molecular weight of my resulting poly(this compound) is not within the desired range. How can I control it?
A3: The molecular weight of the polymer is primarily influenced by the initiator concentration and the reaction temperature.
-
Initiator Concentration: The molecular weight of the polymer is inversely proportional to the square root of the initiator concentration.[5] Therefore, to obtain a higher molecular weight polymer, a lower initiator concentration should be used.[5]
-
Reaction Temperature: Increasing the reaction temperature generally leads to a decrease in the average molecular weight of the polymer. This is because higher temperatures increase the rate of initiation, leading to a higher concentration of polymer chains, and also increase the rate of chain transfer reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical initiator concentration for the polymerization of this compound?
A1: The optimal initiator concentration depends on the desired molecular weight and reaction rate. For bulk polymerization of this compound, an initiator concentration of around 5.0 mmol L⁻¹ has been used in kinetic studies.[6] In general, for methacrylate polymerizations, initiator concentrations can range from 0.05 wt.% to 0.7 wt.%.[7] It is recommended to perform a series of experiments to determine the optimal concentration for your specific application.
Q2: What is the recommended temperature range for this compound polymerization?
A2: The ideal temperature depends on the initiator used. For thermally initiated polymerizations using azo initiators like 2,2'-Azobis(2-methylpropionitrile) (AIBN), temperatures around 60 °C are common.[6] For redox initiation systems, the reaction can proceed at lower temperatures. It's important to choose a temperature that allows for a reasonable reaction rate without promoting excessive termination or side reactions. Studies on other methacrylates have shown that increasing the temperature can decrease the time of reaction.[8]
Q3: How can I effectively remove the inhibitor from this compound?
A3: A common and effective method for removing phenolic inhibitors like hydroquinone (HQ) and MEHQ is to pass the monomer through a column of basic alumina.[6][9] Another method involves a caustic wash, where the monomer is washed with an aqueous sodium hydroxide solution to convert the phenolic inhibitor into its water-soluble salt, which can then be separated.[2] It is crucial to use the purified monomer immediately as it is no longer stabilized against spontaneous polymerization.[2]
Q4: What analytical techniques can I use to monitor the polymerization and characterize the resulting polymer?
A4: Several techniques are available for monitoring the progress of the polymerization and characterizing the final polymer.
-
Gravimetry: Monomer conversion can be determined by precipitating the polymer from the reaction mixture, drying it, and weighing the product.[6]
-
Spectroscopy (NMR, FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to determine the monomer conversion by monitoring the disappearance of the monomer's vinyl protons or C=C bond signal.[10]
-
Chromatography (SEC/GPC): Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[6]
Data Presentation
Table 1: Effect of Initiator (Benzoyl Peroxide - BPO) Concentration on Methacrylate Polymerization Conversion.
Note: Data is for a methyl methacrylate-based system but illustrates the general trend applicable to other methacrylates.
| BPO Concentration (wt.%) | Final Double Bond Conversion (%) |
| 0.05 | ~74 |
| 0.1 | ~80 |
| 0.2 | ~90 |
| 0.3 | ~100 |
| 0.5 | ~95 |
| 0.7 | ~90 |
Data adapted from a study on methacrylate bone cement.[7] The results show that increasing the initiator concentration up to a certain point (0.3 wt.% in this case) leads to higher conversion, after which the effect plateaus and may even slightly decrease.[7]
Table 2: Reaction Conditions for Bulk Radical Polymerization of this compound.
| Parameter | Value |
| Monomer | n-Pentyl Methacrylate (PnMA) |
| Initiator | 2,2-dimethoxy-2-phenylacetophenone (DMPA) |
| Initiator Concentration | 5.0 mmol L⁻¹ |
| Temperature | Varied (e.g., 25.5 °C to 60.2 °C for density measurements) |
| Atmosphere | Argon |
Data from a kinetic study on n-pentyl methacrylate polymerization.[6]
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound
-
Prepare a chromatography column packed with basic alumina.
-
Slowly add the this compound monomer containing the inhibitor to the top of the column.
-
Allow the monomer to pass through the alumina under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
The purified monomer should be used immediately or stored at a low temperature in the dark to prevent spontaneous polymerization.[9]
Protocol 2: Bulk Free-Radical Polymerization of this compound
-
Place the desired amount of purified this compound into a reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Add the calculated amount of a suitable initiator, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN). A typical concentration to start with is in the range of 0.1 to 1 mol% relative to the monomer.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[2]
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Maintain the reaction at the set temperature under a positive pressure of the inert gas for the desired reaction time (e.g., 2-24 hours), with continuous stirring.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., toluene or tetrahydrofuran) and precipitating it in a non-solvent (e.g., methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 3: Solution Free-Radical Polymerization of this compound
-
In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the desired amount of purified this compound in a suitable solvent (e.g., toluene, ethyl acetate). The monomer concentration can be varied, but a common starting point is a 50% (w/w) solution.
-
Add the calculated amount of a suitable initiator (e.g., AIBN).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) with constant stirring.
-
Maintain the reaction under an inert atmosphere for the specified time.
-
Terminate the reaction by cooling the vessel.
-
Isolate the polymer by precipitating the solution into a non-solvent, followed by filtration and drying under vacuum.[11]
Visualizations
Caption: Troubleshooting workflow for improving this compound polymerization yield.
Caption: General experimental workflow for this compound polymerization.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scite.ai [scite.ai]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. umpir.ump.edu.my [umpir.ump.edu.my]
- 9. rsc.org [rsc.org]
- 10. pstc.org [pstc.org]
- 11. scribd.com [scribd.com]
Technical Support Center: RAFT Polymerization of Pentyl Methacrylate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting Reversible Addition-Fragmention chain Transfer (RAFT) polymerization of pentyl methacrylate.
Troubleshooting Guide
This section addresses specific issues that may arise during the RAFT polymerization of this compound in a question-and-answer format.
Question 1: My polymerization has very low or no monomer conversion. What are the potential causes and how can I resolve this?
Answer: Low or no conversion is a common issue in radical polymerizations. The problem can typically be traced to one of the following factors:
-
Presence of Oxygen: Oxygen is a powerful inhibitor of radical polymerizations. Inadequate degassing of the reaction mixture is a frequent cause of failure or significant retardation.[1]
-
Inhibitor in Monomer: Commercial monomers often contain inhibitors (like hydroquinone) to prevent polymerization during storage. If not removed, these will scavenge radicals and prevent initiation.
-
Low Initiator Concentration or Efficiency: An insufficient supply of radicals can lead to a stalled or extremely slow polymerization.[3] The choice of initiator is also critical; its decomposition rate must be appropriate for the reaction temperature.
-
Solution: Ensure the initiator (e.g., AIBN, ACVA) is pure and has been stored correctly. If the reaction temperature is too low for the chosen initiator, the rate of radical generation will be too slow.[1] Consider increasing the initiator concentration slightly, but be aware this can affect the control over molar mass distribution.
-
-
Impure Reagents or Solvent: Impurities in the RAFT agent or solvent can act as radical scavengers. For instance, thiol impurities from RAFT agent degradation can disrupt the polymerization.[4][5]
-
Solution: Use high-purity reagents and solvents. If the RAFT agent is old or has been improperly stored, consider purifying it or using a fresh batch.
-
Question 2: The polymerization is proceeding, but the rate is very slow (retardation), and there was a long initial induction period. Why is this happening?
Answer: Rate retardation and induction periods are characteristic issues in some RAFT systems.
-
High RAFT Agent to Initiator Ratio: A high [CTA]:[Initiator] ratio can lower the concentration of propagating radicals, slowing down the overall polymerization rate.[1][7]
-
Solution: A systematic optimization of the [CTA]:[Initiator] ratio is recommended. While a common starting point is between 5:1 to 10:1, decreasing this ratio (e.g., to 3:1 or 2:1) can increase the rate.[1] However, a ratio that is too low can lead to poor control and a higher number of dead polymer chains.[1]
-
-
Slow Fragmentation of the RAFT Intermediate: The RAFT mechanism involves the formation of an intermediate radical. If the fragmentation of this intermediate is slow compared to the rate of radical addition, it can lead to a temporary decrease in the concentration of propagating radicals, causing retardation.[8][9] This is more significant with highly active RAFT agents like dithiobenzoates.[8][10]
-
Solution: For methacrylates, trithiocarbonates are often a better choice as they tend to cause less retardation than dithiobenzoates.[10]
-
-
Induction Period: An initial period with no observable polymerization can be caused by impurities acting as radical scavengers or slow initiation.[1][9]
-
Solution: Ensure all reagents are pure and the system is thoroughly deoxygenated. Using an initiator with a higher decomposition rate at the reaction temperature can also help shorten the induction period.[1]
-
Question 3: My final polymer has a high polydispersity index (PDI or Đ > 1.3). How can I achieve better control over the molecular weight distribution?
Answer: A high PDI indicates a loss of control over the polymerization, leading to a broad distribution of chain lengths.
-
Inappropriate RAFT Agent: The choice of the RAFT agent (specifically the Z and R groups) is critical for controlling the polymerization of a specific monomer.[11] For methacrylates, which are considered "more-activated monomers" (MAMs), trithiocarbonates or dithioesters are generally suitable.[11]
-
Solution: Ensure you are using a RAFT agent recommended for methacrylates. A tertiary cyanoalkyl trithiocarbonate is often an excellent choice for controlling methacrylate polymerization.[12]
-
-
Low RAFT Agent to Initiator Ratio: While a lower ratio can increase the rate, an excessively low ratio can result in a higher proportion of chains initiated by the thermal initiator rather than the RAFT mechanism, leading to a population of "dead" chains and broader PDI.[1][13]
-
Solution: Increase the [CTA]:[Initiator] ratio. A ratio of 5:1 or higher is often recommended for good control.[1]
-
-
High Monomer Conversion: Pushing the reaction to very high conversions (>80-90%) can sometimes lead to a loss of active chain ends through termination events, which broadens the PDI.[13][14]
-
Solution: For optimal control and high end-group fidelity, consider stopping the polymerization at a moderate conversion (e.g., 60-80%) and purifying the polymer to remove residual monomer.[15]
-
-
High Viscosity at High Conversion: In bulk or concentrated solution polymerizations, the viscosity can increase significantly at high conversion (Trommsdorff effect). This hinders the diffusion of polymer chain ends, making it difficult for them to react with RAFT agents on other chains, which can lead to uncontrolled polymerization and a broadening of the PDI.[14]
-
Solution: Conduct the polymerization in a more dilute solution to mitigate viscosity effects.
-
Frequently Asked Questions (FAQs)
Q1: Which RAFT agent is best for this compound polymerization? A1: this compound is a "more-activated monomer" (MAM). Therefore, RAFT agents like trithiocarbonates (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate) and dithiobenzoates (e.g., 2-Cyano-2-propyl benzodithioate) are generally effective. Trithiocarbonates are often preferred as they are more hydrolytically stable and cause less rate retardation compared to dithiobenzoates.[10]
Q2: How do I calculate the target molecular weight (Mn) for my polymerization? A2: The theoretical number-average molecular weight (Mn) can be calculated using the following formula, assuming complete monomer conversion:
Mn (theoretical) = (([Monomer]₀ / [CTA]₀) * MW_monomer) + MW_CTA
Where:
-
[Monomer]₀ is the initial molar concentration of the monomer.
-
[CTA]₀ is the initial molar concentration of the RAFT agent.
-
MW_monomer is the molecular weight of the monomer (this compound).
-
MW_CTA is the molecular weight of the RAFT agent.
The ratio of monomer to RAFT agent determines the targeted chain length.[7] To achieve a higher molecular weight, you should decrease the initial concentration of the RAFT agent relative to the monomer.[13]
Q3: What is a typical reaction temperature for the RAFT polymerization of methacrylates? A3: The reaction temperature depends on the thermal initiator used. For AIBN (Azobisisobutyronitrile), temperatures between 60°C and 80°C are common.[3][5] For ACVA (4,4'-Azobis(4-cyanovaleric acid)), a temperature of around 70°C is often used.[14] The temperature should be chosen to ensure an appropriate rate of initiator decomposition.[3]
Q4: My GPC trace shows a high molecular weight shoulder. What does this indicate? A4: A high molecular weight shoulder in the Gel Permeation Chromatography (GPC) trace often suggests the presence of chains formed by irreversible termination through combination. It can also indicate uncontrolled free radical polymerization occurring, potentially due to the initiator decomposing too quickly before the RAFT equilibrium is established.[14] To mitigate this, you could try slightly lowering the reaction temperature.[14]
Data Presentation
Table 1: Effect of [CTA]:[Initiator] Ratio on Polymerization
| [CTA]:[Initiator] Ratio | Polymerization Rate | Control over Molar Mass Distribution | "Livingness" of Polymer Chains |
|---|---|---|---|
| High (e.g., >10:1) | Slow | Excellent | High |
| Moderate (e.g., 5:1) | Moderate | Good | Good |
| Low (e.g., <2:1) | Fast | Fair to Poor | Lower |
This table summarizes qualitative effects based on principles discussed in the literature.[1]
Table 2: RAFT Agent Suitability for Methacrylates
| RAFT Agent Class | Suitability for Methacrylates | Common Issues |
|---|---|---|
| Trithiocarbonates | Excellent | Generally robust, less retardation.[10] |
| Dithiobenzoates | Very Good | Can cause significant rate retardation and induction periods.[8] |
| Dithiocarbamates | Poor / Not Recommended | Ineffective for more-activated monomers like methacrylates. |
| Xanthates | Poor / Not Recommended | Generally used for less-activated monomers.[8] |
This table is a guide for selecting the most appropriate RAFT agent class.
Experimental Protocols
General Protocol for RAFT Polymerization of this compound
This protocol provides a general starting point and should be optimized for specific target molecular weights and reaction kinetics.
Materials:
-
This compound (inhibitor removed)
-
RAFT Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Thermal Initiator (e.g., AIBN)
-
Anhydrous Solvent (e.g., Anisole, Toluene, or 1,4-Dioxane)
-
Schlenk flask or reaction vessel suitable for air-sensitive techniques
Procedure:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of the RAFT agent, this compound, and solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will depend on the target degree of polymerization and desired rate (a common starting point is:[3]:[0.2]).
-
Initiator Addition: Add the thermal initiator (AIBN) to the flask.
-
Degassing: Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[2]
-
Freeze: Immerse the flask in liquid nitrogen until the contents are completely frozen.
-
Pump: Apply a high vacuum to the flask for 10-15 minutes.
-
Thaw: Backfill with an inert gas (N₂ or Ar) and allow the mixture to thaw completely. Repeat the cycle two more times.
-
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN) and begin stirring.
-
Monitoring: The reaction can be monitored by taking aliquots at different time points (under an inert atmosphere) and analyzing them via ¹H NMR for monomer conversion and via GPC for molecular weight and PDI.
-
Termination: Once the desired conversion is reached, quench the polymerization by rapidly cooling the flask in an ice-water bath and exposing the mixture to air.[3]
-
Purification: The resulting polymer can be purified by precipitation into a non-solvent (e.g., cold methanol or hexane) to remove unreacted monomer and other reagents.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. RAFT Polymerization Procedures [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ubiquitous Nature of Rate Retardation in Reversible Addition-Fragmentation Chain Transfer Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. RAFT polymerisation of renewable terpene (meth)acrylates and the convergent synthesis of methacrylate–acrylate–methacrylate triblock copolymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00326G [pubs.rsc.org]
Technical Support Center: Adhesion of Pentyl Methacrylate Coatings
Welcome to the Technical Support Center for pentyl methacrylate coatings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve adhesion failure in their experiments. Here you will find answers to frequently asked questions and detailed guides to ensure robust and reliable coating performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of adhesion failure with this compound coatings?
A1: Adhesion failure of this compound coatings typically stems from a few key areas:
-
Inadequate Surface Preparation: The substrate surface may be contaminated with oils, dust, or other residues that prevent proper wetting and bonding of the coating. The surface energy of the substrate might also be too low for the coating to adhere effectively.
-
Improper Coating Application: Defects during the application process, such as the introduction of air bubbles, inconsistent coating thickness, or running/sagging, can create weak points in the coating-substrate interface.
-
Incorrect Curing: Insufficient or excessive curing time and temperature can lead to a poorly formed film with weak adhesive properties. For methacrylate-based coatings, the polymerization process is critical for developing strong adhesion.
-
Coating-Substrate Incompatibility: The chemical and physical properties of the this compound coating and the substrate may not be well-matched, leading to poor interfacial bonding.
-
Environmental Factors: High humidity or temperature fluctuations during application and curing can negatively impact coating adhesion.
Q2: How does the substrate material affect the adhesion of this compound coatings?
A2: The nature of the substrate is a critical factor.
-
High-Energy Surfaces: Substrates with high surface energy, such as clean glass and metal, are generally easier to coat as they allow the this compound solution to wet the surface and spread evenly.
-
Low-Energy Surfaces: Polymeric substrates often have low surface energy, making them more challenging to adhere to. Surface treatments are often necessary to increase their reactivity and promote adhesion.
-
Surface Roughness: A moderate degree of surface roughness can improve adhesion by increasing the surface area for mechanical interlocking. However, excessive roughness can lead to air entrapment and incomplete wetting.
Q3: Can the formulation of the this compound solution impact adhesion?
A3: Yes, the formulation is crucial. The choice of solvent, the concentration of the polymer, and the presence of any additives can all affect the final properties of the coating. For example, a solvent that evaporates too quickly can lead to defects in the film, while certain additives can be used to promote adhesion to specific substrates.
Troubleshooting Guides
Troubleshooting Poor Adhesion
This guide will help you diagnose and resolve common adhesion problems with your this compound coatings.
| Observed Problem | Potential Cause | Recommended Solution |
| Coating peels off easily (delamination) | 1. Surface contamination.2. Low substrate surface energy.3. Incomplete curing. | 1. Thoroughly clean the substrate using appropriate solvents (e.g., isopropanol, acetone) and consider a final plasma or UV-ozone treatment.[1]2. Use a surface treatment to increase surface energy (e.g., corona treatment, chemical primers).[2]3. Optimize curing parameters (temperature and time) according to the technical data sheet or experimental validation.[3] |
| Blistering or bubbling of the coating | 1. Trapped solvent or air.2. Moisture on the substrate. | 1. Adjust the viscosity of the coating solution and the application technique to minimize air entrapment. Allow for a flash-off time for the solvent to evaporate before curing.2. Ensure the substrate is completely dry before coating.[4] |
| Cracking of the coating | 1. Excessive coating thickness.2. Mismatch in the coefficient of thermal expansion between the coating and substrate. | 1. Reduce the coating thickness by adjusting the application parameters (e.g., spin speed, withdrawal speed).2. Consider a primer or a more flexible coating formulation if thermal cycling is expected. |
Troubleshooting Application-Specific Defects
Spin Coating Defects
| Defect | Potential Cause | Recommended Solution |
| Center defects (bare spot or thick center) | 1. Dispense volume too low.2. Dispense not centered. | 1. Increase the volume of the this compound solution.2. Ensure the solution is dispensed precisely at the center of the substrate. |
| Comets or streaks | Particulate contamination in the solution or on the substrate. | Filter the coating solution and ensure a clean, dust-free environment. Thoroughly clean the substrate before coating.[5] |
| Edge beads | High viscosity of the solution or slow spin speed. | Reduce the viscosity of the solution or increase the final spin speed to remove excess coating from the edge. |
Dip Coating Defects
| Defect | Potential Cause | Recommended Solution |
| Running or sagging | 1. Low viscosity of the solution.2. Withdrawal speed is too fast. | 1. Increase the concentration of the this compound in the solution.2. Reduce the withdrawal speed to allow for more uniform draining.[2] |
| Uneven thickness (wavy lines) | Inconsistent withdrawal speed or vibrations. | Ensure a smooth and consistent withdrawal speed using a motorized dip coater. Isolate the setup from vibrations.[6] |
| Dewetting or bare patches | Low surface energy of the substrate or high surface tension of the coating solution. | Treat the substrate to increase its surface energy. Consider adding a surfactant to the coating solution to reduce its surface tension.[7] |
Experimental Protocols
Protocol 1: Surface Preparation of Glass Slides
-
Place glass slides in a slide rack.
-
Immerse the rack in a beaker of soapy water and sonicate for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Immerse in isopropanol and sonicate for 15 minutes.
-
Immerse in acetone and sonicate for 15 minutes.
-
Rinse again with deionized water.
-
Dry the slides with a stream of nitrogen gas.
-
For enhanced cleaning and to increase surface hydroxyl groups for better adhesion, treat the slides with oxygen plasma or a UV-ozone cleaner for 5-10 minutes immediately before coating.
Protocol 2: Surface Preparation of Stainless Steel
-
Degrease the stainless steel substrate by wiping with acetone or isopropanol to remove any organic contaminants.[8]
-
For a more robust cleaning, immerse the substrate in an alkaline cleaning solution and sonicate for 15-20 minutes.
-
Rinse thoroughly with deionized water.
-
To create a more reactive surface and improve mechanical keying, consider a light abrasive blasting with a non-ferrous medium like aluminum oxide or glass beads.[8]
-
Rinse again with deionized water and dry with nitrogen gas.
-
Apply the this compound coating as soon as possible after cleaning to prevent re-oxidation of the surface.[9]
Protocol 3: ASTM D3359 - Cross-Hatch Adhesion Test
This test provides a qualitative assessment of the adhesion of the coating.
-
Preparation: Ensure the coated sample is fully cured and at room temperature.
-
Cutting the Grid:
-
For coatings up to 2.0 mils (50 µm) thick, make six parallel cuts 2 mm apart. Make another set of six cuts at a 90-degree angle to the first set to create a grid.
-
For coatings between 2.0 and 5.0 mils (50 µm and 125 µm) thick, increase the spacing between cuts to 5 mm.
-
Use a sharp razor blade or a dedicated cross-hatch cutter. The cuts must penetrate through the coating to the substrate.[3]
-
-
Applying the Tape: Apply a strip of the specified pressure-sensitive tape (e.g., Permacel P-99) over the grid. Press the tape down firmly with a pencil eraser to ensure good contact.
-
Removing the Tape: Within 90 seconds of application, remove the tape by pulling it back on itself at a 180-degree angle in a smooth, rapid motion.[10]
-
Assessment: Examine the grid area for any removed coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).
Protocol 4: ASTM D4541 - Pull-Off Adhesion Test
This test provides a quantitative measure of the adhesion strength.
-
Preparation: Lightly abrade the surface of the coating and a corresponding loading fixture (dolly). Clean both surfaces with a solvent.
-
Adhesive Application: Mix a two-part epoxy adhesive and apply a thin, uniform layer to the dolly.
-
Dolly Placement: Press the dolly firmly onto the prepared area of the coated surface. Remove any excess adhesive that squeezes out from around the dolly.
-
Curing: Allow the adhesive to cure for the manufacturer's recommended time and temperature.
-
Scoring: If necessary, use a cutting tool to score around the dolly, isolating the test area.
-
Testing: Attach a portable pull-off adhesion tester to the dolly. Apply a tensile force at a constant rate until the dolly is pulled off the surface.[11]
-
Recording Data: Record the force at which failure occurred and note the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure at the dolly).[12]
Data Presentation
The following tables provide an overview of typical adhesion values for methacrylate-based coatings on common substrates. Note that specific values for this compound may vary depending on the exact formulation and experimental conditions.
Table 1: Typical Lap Shear Strength of Methacrylate Adhesives on Various Substrates
| Substrate | Lap Shear Strength (MPa) | Failure Mode |
| Stainless Steel | 13.1 - 15.3 | Adhesive (60% adhesive-steel, 40% adhesive-test disc)[2] |
| Aluminum | ~15-25 | Cohesive or Adhesive |
| Polycarbonate | ~5-10 | Substrate Failure often observed[13] |
| PVC | ~4-8 | Substrate Failure often observed[13] |
| Glass | ~10-20 | Cohesive or Adhesive |
Table 2: Influence of Curing Temperature on Adhesion of Acrylic Polymer Films
| Curing Temperature (°C) | Qualitative Adhesion Strength |
| 25 (Room Temp) | Lower |
| 40 | Moderate |
| 60 | Higher |
| 80 | Highest |
Note: This table illustrates a general trend observed for acrylic polymers where higher curing temperatures lead to stronger film-tablet adhesion.[13] Specific adhesion values would need to be determined experimentally for this compound.
Table 3: Surface Energy of Various Polymers
| Polymer | Critical Surface Tension (mJ/m²) |
| Polytetrafluoroethylene (PTFE) | 18.5 |
| Polypropylene (PP) | 29 |
| Polyethylene (PE) | 31 |
| Polystyrene (PS) | 33 |
| Poly(methyl methacrylate) (PMMA) | 39[14] |
| Poly(vinyl chloride) (PVC) | 39 |
| Glass | >70 |
Note: Substrates with higher surface energy than the coating generally promote better wetting and adhesion.
Visualizations
Caption: Troubleshooting workflow for adhesion failure.
Caption: General experimental workflow for coating and testing.
References
- 1. Improved adhesion between PMMA and stainless steel modified with PMMA brushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pstc.org [pstc.org]
- 5. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 6. Cas 2397-76-4,NEO-PENTYL METHACRYLATE | lookchem [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Effect of Surface Roughness of Poly(Methyl Methacrylate) on Bacterial Attachment | Kansas Journal of Medicine [journals.ku.edu]
- 9. Surface Roughness and Its Effect on Adhesion and Tribological Performance of Magnetron Sputtered Nitride Coatings | MDPI [mdpi.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hbfuller.com [hbfuller.com]
- 14. Influence of the Surface Energy of Different Brands of Polymethyl Methacrylate on the Adherence of Candida albicans: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Poly(pentyl methacrylate) (PPMA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of poly(pentyl methacrylate) (PPMA).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for poly(this compound) (PPMA)?
A1: PPMA, like other poly(alkyl methacrylates), primarily degrades through three main pathways:
-
Thermal Degradation: Occurs at elevated temperatures and is characterized by depolymerization, where the polymer chain "unzips" to yield the this compound monomer as the major product.[1][2] This process typically involves radical chain reactions including initiation, depropagation, and termination.[3]
-
Photodegradation: Exposure to ultraviolet (UV) radiation can induce chain scission through processes like Norrish type I and II reactions.[4] This leads to a reduction in molecular weight and can involve photo-oxidation if conducted in the presence of air, forming hydroperoxides and other oxygenated species.[4][5]
-
Biological Degradation: PPMA is generally considered non-biodegradable and biocompatible under normal physiological conditions.[6] Degradation in a biological environment is not a significant pathway unless the polymer has been specifically modified with biodegradable linkages.[7]
Q2: At what temperature does PPMA begin to thermally degrade?
A2: The thermal degradation of poly(alkyl methacrylates) typically begins at temperatures above 200°C. For poly(methyl methacrylate) (PMMA), a close analog, significant weight loss is observed above 280-300°C.[8][9] The exact onset temperature for PPMA can be influenced by factors such as molecular weight, purity, and the presence of any residual initiator fragments or weak "head-to-head" linkages in the polymer chain.[9]
Q3: What are the main products of PPMA thermal degradation?
A3: The principal product of thermal degradation for poly(alkyl methacrylates) is the corresponding monomer.[1] Therefore, for PPMA, the main degradation product is this compound. At higher temperatures, minor products from side reactions may be observed, including carbon dioxide, carbon monoxide, and small alkanes.[1]
Q4: How does the ester chain length (from methyl to pentyl) affect thermal stability in poly(alkyl methacrylates)?
A4: Generally, higher molecular weight poly(alkyl methacrylates) exhibit greater thermal resistance.[1] However, the degradation mechanism can vary. For instance, poly(n-butyl methacrylate) degrades predominantly via depolymerization, similar to PMMA. In contrast, poly(t-butyl acrylate) degrades initially through the elimination of isobutene from the ester group.[2] For straight-chain esters like PPMA, the primary degradation route is expected to be depolymerization to the monomer.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the experimental analysis of PPMA degradation.
| Symptom / Observation | Possible Cause(s) | Recommended Action(s) |
| TGA shows an early onset of weight loss (below 250°C). | 1. Presence of thermally weak links (e.g., head-to-head linkages).2. Residual polymerization initiator or solvent.3. Low molecular weight of the polymer sample.[9] | 1. Review the polymerization method to minimize weak link formation.2. Ensure the sample is thoroughly purified and dried before analysis.3. Characterize the initial molecular weight using Gel Permeation Chromatography (GPC/SEC). |
| Py-GC/MS analysis yields multiple unexpected peaks in addition to the this compound monomer. | 1. Contamination of the sample.2. Secondary degradation reactions occurring at a high pyrolysis temperature.3. Presence of additives, plasticizers, or fillers in the polymer matrix.[10] | 1. Verify sample purity. Run a blank to check for system contamination.2. Optimize the pyrolysis temperature. Start with a lower temperature (e.g., 500°C) and gradually increase it.3. Use techniques like FTIR or solvent extraction to identify potential additives before pyrolysis. |
| Inconsistent or non-reproducible molecular weight changes observed via GPC after degradation. | 1. Non-uniform exposure to the degradation source (e.g., uneven UV irradiation).2. Incomplete dissolution of the polymer sample before injection.3. Degradation of the polymer in the GPC solvent. | 1. Ensure homogeneous exposure of the entire sample to heat or light.2. Gently agitate the sample until fully dissolved. Use a filter to remove any particulates.3. Check the stability of PPMA in the chosen GPC eluent. Select a solvent in which the polymer is stable at room temperature.[11] |
| Polymer sample appears yellow or contains black specks after thermal processing. | 1. Severe thermal degradation and carbonization due to excessive temperature or residence time.[12]2. Oxidative degradation if the process was not performed under an inert atmosphere.3. Contamination from processing equipment.[12] | 1. Reduce the processing temperature and/or time.2. Purge the system with an inert gas (e.g., Nitrogen, Argon) before and during heating.3. Thoroughly clean all processing equipment to remove residues from previous materials.[12] |
Quantitative Data Summary
While specific data for poly(this compound) is limited, the following table presents typical thermal degradation data for poly(methyl methacrylate) (PMMA), which serves as a valuable reference.
| Polymer | Parameter | Value | Atmosphere | Heating Rate (°C/min) | Analysis Method |
| PMMA | Tonset (Onset Temperature) | ~280 - 300°C | Inert (N2) | 10 | TGA |
| PMMA | Tmax (Temp. at Max. Degradation Rate) | ~365°C | Inert (N2) | 10 | TGA/DTG[9] |
| PMMA | T50 (Temp. for 50% Weight Loss) | ~370 - 380°C | Inert (N2) | 10 | TGA[13] |
| PMMA | Activation Energy (Ea) | 110 - 180 kJ/mol | Air | Multiple | TGA[13] |
| PMMA + 0.1% Carbon Black | Activation Energy (Ea) | ~190 kJ/mol (Increased Stability) | Inert (N2) | Multiple | TGA[14] |
Visualized Pathways and Workflows
Caption: Main steps in the thermal degradation of PPMA.
Caption: Key events in the photodegradation of PPMA.
Caption: Analytical workflow for studying PPMA degradation.
Detailed Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To determine the thermal stability and degradation profile of PPMA.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
Sample Preparation: Place 5-10 mg of the dried PPMA sample into a clean TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[15]
-
Temperature Program: Equilibrate the sample at a low temperature (e.g., 30°C). Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature of around 600°C.[15]
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The derivative of this curve (DTG) can be plotted to show the temperature of the maximum degradation rate (Tmax). Determine the onset temperature of degradation (Tonset).
-
2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Product Identification
-
Objective: To separate and identify the volatile products of thermal degradation.
-
Instrumentation: A pyrolyzer unit coupled to a GC/MS system.[16]
-
Methodology:
-
Sample Preparation: Place a small amount of the PPMA sample (typically 50-200 µg) into a pyrolysis tube or cup.
-
Pyrolysis: Insert the sample into the pyrolyzer, which is pre-heated to a specific temperature (e.g., 600°C). The polymer degrades rapidly, and the volatile products are swept into the GC inlet.
-
Gas Chromatography (GC):
-
Injector: Typically held at 250-300°C.
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at 10-20°C/min to a final temperature of ~300°C.
-
-
Mass Spectrometry (MS):
-
The separated components from the GC column enter the mass spectrometer.
-
Acquire mass spectra over a range of m/z 40-500.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST).[10] The primary peak for PPMA should correspond to the this compound monomer.
-
3. Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Analysis
-
Objective: To measure the change in molecular weight and molecular weight distribution of PPMA before and after degradation.[11]
-
Instrumentation: A GPC/SEC system with a refractive index (RI) detector. A light scattering or viscometer detector can provide additional information.[11]
-
Methodology:
-
Sample Preparation: Accurately weigh the PPMA sample and dissolve it in a suitable solvent (e.g., Tetrahydrofuran - THF) to a known concentration (e.g., 1-2 mg/mL). Allow the sample to dissolve completely.
-
Instrument Setup:
-
Mobile Phase: Use a filtered and degassed solvent, typically the same as the sample solvent (e.g., THF).
-
Columns: Use a set of GPC columns appropriate for the expected molecular weight range of the polymer.
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
-
-
Calibration: Create a calibration curve by running a series of narrow-polydispersity polymer standards (e.g., polystyrene) with known molecular weights.
-
Sample Analysis: Inject the dissolved PPMA sample and record the chromatogram.
-
Data Analysis: Using the calibration curve, calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) for the sample. Compare these values before and after degradation to quantify the extent of chain scission.
-
References
- 1. polychemistry.com [polychemistry.com]
- 2. Thermal degradation of poly(n-butyl methacrylate), poly(n-butyl acrylate) and poly(t-butyl acrylate) [open.metu.edu.tr]
- 3. Thermal Degradation of PMMA | PPT [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pstc.org [pstc.org]
- 11. azom.com [azom.com]
- 12. in.chemtrend.com [in.chemtrend.com]
- 13. epublications.marquette.edu [epublications.marquette.edu]
- 14. Chinese Journal of Materials Research [cjmr.org]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Thermal Stability of Poly(pentyl methacrylate)
Welcome to the Technical Support Center for Poly(pentyl methacrylate) (PPMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of PPMA's thermal stability.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of poly(this compound) (PPMA)?
A1: Poly(this compound) generally exhibits lower thermal stability compared to poly(methyl methacrylate) (PMMA) due to the longer alkyl side chain, which can be more susceptible to thermal degradation. The thermal degradation of poly(alkyl methacrylates) is primarily governed by the depolymerization to the corresponding monomer.[1] The onset of thermal decomposition for PPMA is typically in the range of 200-250°C.
Q2: What are the primary strategies to improve the thermal stability of PPMA?
A2: The main strategies to enhance the thermal stability of PPMA include:
-
Copolymerization: Introducing a more thermally stable co-monomer into the PPMA backbone can disrupt the unzipping depolymerization mechanism and increase the overall thermal stability.
-
Incorporation of Nanoparticles: Dispersing nanoparticles, such as nanoclays or metal oxides, within the PPMA matrix can create a tortuous path for volatile degradation products, thus hindering mass loss and improving thermal stability.
-
Use of Stabilizers/Antioxidants: Adding thermal stabilizers or antioxidants can inhibit the initial radical formation or scavenge radicals that lead to polymer degradation.
Q3: How does the choice of initiator affect the thermal stability of the resulting PPMA?
A3: The choice and concentration of the initiator can influence the thermal stability of the final polymer. Initiators that leave behind unstable end-groups can create weak links in the polymer chain, leading to earlier decomposition. Using a minimal effective concentration of the initiator is generally recommended, as higher concentrations can lead to lower molecular weight polymers with a higher concentration of potentially unstable end-groups.[1]
Q4: My TGA results for a PPMA sample show a multi-step degradation. What could be the cause?
A4: A multi-step degradation profile in the TGA of a poly(alkyl methacrylate) can indicate the presence of different degradation mechanisms occurring at different temperatures. This could be due to:
-
Weak links: The presence of head-to-head linkages or unsaturated end groups can lead to an initial, lower-temperature degradation step.
-
Impurities: Residual monomer, solvent, or initiator fragments can volatilize at lower temperatures.
-
Oxidative degradation: If the analysis is not performed under an inert atmosphere, oxidative degradation can occur alongside thermal degradation, leading to a more complex profile.
Q5: Can I use the same stabilizers for PPMA as for PMMA?
A5: While many stabilizers used for PMMA can also be effective for PPMA, their efficiency might vary. It is advisable to perform preliminary screening experiments to determine the optimal type and concentration of stabilizer for your specific application. Hindered phenolic antioxidants and phosphite-based stabilizers are good starting points for evaluation.
Troubleshooting Guides
Issue 1: Lower than Expected Onset of Thermal Decomposition
| Possible Cause | Troubleshooting Steps |
| Residual Monomer or Solvent | Ensure complete polymerization and thorough drying of the polymer sample before thermal analysis. Use techniques like vacuum drying at an appropriate temperature below the polymer's glass transition temperature (Tg). |
| Initiator Residues | Use the minimum effective concentration of the initiator. Consider using an initiator that produces more stable end-groups. |
| Presence of Weak Links | Optimize polymerization conditions (e.g., temperature, monomer purity) to minimize the formation of head-to-head linkages or chain-end unsaturation. |
| Oxidative Degradation | Ensure that the TGA analysis is performed under a high-purity inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Dispersion of Nanoparticles in PPMA Matrix
| Possible Cause | Troubleshooting Steps |
| Incompatibility between Nanoparticles and Polymer | Surface-modify the nanoparticles with a coupling agent that is compatible with the PPMA matrix. For example, treat nanoclays with an organomodifier. |
| Agglomeration of Nanoparticles | Use high-shear mixing or ultrasonication to disperse the nanoparticles in the monomer before polymerization (for in-situ polymerization) or in a solvent with the polymer (for solution blending). |
| Inadequate Mixing during Melt Blending | Optimize melt blending parameters such as screw speed, temperature, and residence time to ensure sufficient shear for nanoparticle dispersion. |
Issue 3: Inconsistent TGA Results
| Possible Cause | Troubleshooting Steps |
| Sample Heterogeneity | Ensure that the analyzed sample is representative of the entire batch. For composites, ensure uniform nanoparticle dispersion. |
| Instrumental Variations | Calibrate the TGA instrument regularly for temperature and mass. Use consistent heating rates and gas flow rates for all measurements to ensure comparability. |
| Sample Preparation | Use a consistent sample mass and form (e.g., powder, film) for all TGA runs. |
Quantitative Data Summary
The following tables provide a summary of thermal stability data for poly(this compound) and related polymers. Please note that direct data for PPMA is limited in the literature; therefore, data from close analogs like poly(n-butyl methacrylate) (PnBMA) and poly(n-hexyl methacrylate) (PnHMA) are included for comparative purposes.
Table 1: Thermal Decomposition Temperatures of Neat Poly(alkyl methacrylates)
| Polymer | T10 (°C) (10% Weight Loss) | T50 (°C) (50% Weight Loss) | Reference |
| Poly(methyl methacrylate) (PMMA) | ~280-300 | ~360-380 | [1] |
| Poly(n-butyl methacrylate) (PnBMA) | ~260-280 | ~340-360 | [1] |
| Poly(n-pentyl methacrylate) (PPMA) (estimated) | ~250-270 | ~330-350 | Inferred from trends in[1] |
| Poly(n-hexyl methacrylate) (PnHMA) | ~240-260 | ~320-340 | [1] |
Table 2: Effect of Copolymerization on Thermal Stability of Methacrylate Polymers
| Copolymer System | Co-monomer Content | T10 (°C) | T50 (°C) | Reference |
| PMMA-co-Styrene | 25 mol% Styrene | ~310 | ~385 | General knowledge |
| PPMA-co-Styrene (estimated) | 25 mol% Styrene | ~290-310 | ~360-380 | Estimated based on PMMA data |
Table 3: Effect of Nanofillers on Thermal Stability of Poly(alkyl methacrylates)
| Polymer Composite | Nanofiller Content | T10 (°C) | T50 (°C) | Reference |
| PMMA/Clay | 5 wt% | ~300 | ~380 | General knowledge |
| PPMA/Clay (estimated) | 5 wt% | ~280-300 | ~360-380 | Estimated based on PMMA data |
Experimental Protocols
Protocol 1: Free Radical Solution Polymerization of this compound
Objective: To synthesize poly(this compound) via free radical solution polymerization.
Materials:
-
This compound (PMA), inhibitor removed
-
Toluene (or other suitable solvent)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Methanol (for precipitation)
-
Nitrogen gas supply
Procedure:
-
Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor.
-
In a three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, add the desired amount of purified PMA and toluene. A typical monomer concentration is 20-50% (w/v).
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.
-
In a separate vial, dissolve the initiator (e.g., 0.1-1 mol% relative to the monomer) in a small amount of toluene.
-
Under a positive nitrogen pressure, add the initiator solution to the reaction flask.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) and maintain it for the desired reaction time (e.g., 4-24 hours).
-
Monitor the conversion of the monomer periodically by techniques such as gravimetry or NMR.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Filter the precipitated polymer and wash it several times with the non-solvent.
-
Dry the polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 2: In-situ Polymerization of PPMA/Clay Nanocomposite
Objective: To prepare a PPMA/montmorillonite clay nanocomposite with improved thermal stability via in-situ polymerization.
Materials:
-
This compound (PMA), inhibitor removed
-
Organically modified montmorillonite (e.g., Cloisite® 20A)
-
Toluene
-
Azobisisobutyronitrile (AIBN)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Dry the organoclay in a vacuum oven at 80°C for 24 hours prior to use.
-
In a three-neck round-bottom flask, disperse the desired amount of dried organoclay (e.g., 1-5 wt% relative to the monomer) in toluene using a magnetic stirrer or an ultrasonic bath for 1-2 hours to achieve a good dispersion.
-
Add the purified this compound monomer to the clay dispersion.
-
Follow steps 3-11 from Protocol 1 for the polymerization, precipitation, and drying of the nanocomposite.
Visualizations
Caption: Strategies to enhance the thermal stability of poly(this compound).
Caption: General experimental workflow for synthesis and characterization of PPMA.
Caption: Troubleshooting flowchart for low thermal stability of PPMA.
References
Technical Support Center: Purification of Pentyl Methacrylate Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pentyl methacrylate monomer.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Incomplete Inhibitor Removal
-
Symptom: The monomer polymerizes during distillation or upon storage.
-
Possible Cause: The inhibitor (e.g., hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ)) was not completely removed.
-
Solution:
-
Alkaline Wash: Wash the monomer with an aqueous sodium hydroxide (NaOH) solution to remove phenolic inhibitors.[1][2] It's a common procedure to wash the monomer three to four times to ensure complete removal.[1]
-
Column Chromatography: Pass the monomer through a column of activated basic alumina.[3]
-
Activated Carbon: For MEHQ, treatment with activated granular carbon can be an effective removal method.[4]
-
Issue 2: Monomer Polymerization During Distillation
-
Symptom: A solid or highly viscous residue forms in the distillation flask, leading to a lower than expected yield.[5]
-
Possible Causes & Solutions:
-
Inadequate Inhibition (for crude monomer): Ensure a suitable polymerization inhibitor is present in the crude material before heating if it is not already stabilized.[5]
-
Excessive Temperature: High temperatures can induce polymerization.[5] Use vacuum distillation to lower the boiling point.
-
Prolonged Heating: Minimize the duration of heating.[5]
-
Hot Spots: Uneven heating can create localized areas that initiate polymerization. Use a well-fitting heating mantle with stirring to ensure uniform temperature distribution.[5]
-
Issue 3: Water Contamination in Purified Monomer
-
Symptom: The purified monomer appears cloudy or hazy.
-
Possible Cause: Incomplete removal of water after aqueous washing steps.
-
Solution:
-
Brine Wash: After washing with aqueous solutions, wash the organic layer with a saturated sodium chloride (brine) solution to help break any emulsions and remove bulk water.
-
Drying Agent: Dry the monomer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before the final distillation.[6]
-
Issue 4: Low Purity of Distillate
-
Symptom: Analytical tests (e.g., GC-MS) show the presence of impurities in the final product.
-
Possible Causes & Solutions:
-
Inefficient Separation: Co-distillation of impurities with similar boiling points. Use a fractionating column during vacuum distillation to improve separation efficiency.
-
Residual Starting Materials: Incomplete reaction during synthesis. Ensure the initial synthesis reaction has gone to completion.
-
Thermal Decomposition: The product may decompose if the distillation temperature is too high. Use vacuum distillation to minimize thermal degradation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors found in commercial this compound?
A1: Common inhibitors for methacrylate monomers include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT).[7][8] Commercial grades of similar monomers often contain MEHQ at concentrations ranging from 10 to 200 ppm.[7][8]
Q2: How can I remove the inhibitor from this compound?
A2: There are two primary methods for inhibitor removal:
-
Alkaline Extraction (for phenolic inhibitors like HQ and MEHQ): This involves washing the monomer with a dilute aqueous solution of sodium hydroxide (e.g., 5% NaOH). The acidic proton of the phenolic inhibitor reacts with the base to form a salt that is soluble in the aqueous phase and can be separated.[1][9]
-
Column Chromatography: Passing the monomer through a short column of basic activated alumina is a common and effective method for removing inhibitors.[3]
Q3: What are the recommended conditions for vacuum distillation of this compound?
A3: To prevent polymerization, it is crucial to distill this compound under reduced pressure to lower the boiling point. Based on available data, the boiling point of this compound is approximately 73-75°C at 17 mmHg.[10] It is recommended to use a vacuum source capable of achieving this pressure range.
Q4: How should I store purified this compound?
A4: Purified this compound is highly susceptible to polymerization.[11] For short-term storage, it should be kept in a tightly sealed container in a cool, dark place, preferably refrigerated at 2-8°C.[8][12] It is critical to store the purified monomer with a headspace of air (oxygen), as the presence of oxygen is required for many common inhibitors to function effectively.[13] For longer-term storage, a polymerization inhibitor should be added.[12]
Q5: How can I assess the purity of my this compound monomer?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of volatile compounds like this compound and identifying any residual impurities.[14][15] High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of methacrylate monomers.[16]
Quantitative Data Summary
| Parameter | Value | Reference |
| Boiling Point | ||
| at 760 mmHg | 179.8 °C | [17][18] |
| at 17 mmHg | 73-75 °C | [10] |
| Density | 0.89 g/cm³ | [17][18] |
| Typical Inhibitor Concentration (MEHQ) | 10 - 200 ppm | [7][8] |
| Recommended Storage Temperature (Purified) | 2 - 8 °C | [8][12] |
Experimental Protocols
1. Inhibitor Removal by Alkaline Wash
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of a 5% (w/v) aqueous sodium hydroxide solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The lower aqueous layer contains the inhibitor salt.
-
Drain and discard the aqueous layer.
-
Repeat the washing process two more times with fresh 5% NaOH solution.
-
Wash the monomer with deionized water until the aqueous layer is neutral (test with pH paper).
-
Wash the monomer with a saturated brine solution to remove excess water.
-
Drain the monomer into a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for at least 30 minutes.
-
Filter the monomer to remove the drying agent. The monomer is now ready for vacuum distillation.
2. Inhibitor Removal by Column Chromatography
-
Prepare a short column (e.g., in a glass pipette or a small chromatography column) with a plug of glass wool at the bottom.
-
Fill the column with activated basic alumina.
-
Carefully add the this compound monomer to the top of the column.
-
Allow the monomer to pass through the alumina under gravity or with gentle positive pressure (e.g., from a pipette bulb).
-
Collect the purified monomer in a clean, dry flask. This monomer is ready for use or further purification by distillation.
3. Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask with a stir bar, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks. Lightly grease all joints with vacuum grease.[12][19]
-
Monomer Preparation: Add the inhibitor-free and dried this compound to the distillation flask.
-
Vacuum Application: Connect the apparatus to a vacuum trap and a vacuum source. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved (e.g., ~17 mmHg), begin heating the distillation flask with a heating mantle while stirring.
-
Fraction Collection: Collect the fraction that distills at a constant temperature (approximately 73-75°C at 17 mmHg). Discard any initial forerun that distills at a lower temperature.
-
Shutdown: Do not distill to dryness.[12] Once the majority of the monomer has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Storage: Transfer the purified monomer to a clean, dry container. For storage, add a stabilizer if necessary and store under the recommended conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ataman-chemicals.com [ataman-chemicals.com]
- 8. 1-Pyrenemethyl methacrylate MEHQ 100ppm inhibitor, 99 GC 86112-79-0 [sigmaaldrich.com]
- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. This compound [chembk.com]
- 11. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. petrochemistry.eu [petrochemistry.eu]
- 14. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-Methylcyclothis compound | 178889-45-7 | Benchchem [benchchem.com]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. Page loading... [wap.guidechem.com]
- 18. Cas 2397-76-4,NEO-PENTYL METHACRYLATE | lookchem [lookchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Polymer Properties: Pentyl Methacrylate vs. Butyl Methacrylate
A detailed examination of the thermal and mechanical properties of poly(pentyl methacrylate) and poly(butyl methacrylate) reveals key differences attributable to the length of their alkyl ester side chains. This guide provides a comprehensive comparison of these two polymers, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection and application development.
The choice between this compound and butyl methacrylate in polymer synthesis significantly impacts the resulting material's characteristics. The addition of a single carbon to the alkyl side chain, from butyl to pentyl, leads to discernible changes in glass transition temperature, mechanical strength, and flexibility. This guide summarizes these differences in clearly structured tables and outlines the standard experimental protocols for their determination.
Executive Summary of Polymer Properties
The key physical and mechanical properties of poly(this compound) (PPMA) and poly(butyl methacrylate) (PBMA) are summarized below. These values represent typical findings from various studies and can be influenced by factors such as molecular weight and polymer tacticity.
| Property | Poly(this compound) (PPMA) | Poly(butyl methacrylate) (PBMA) |
| Glass Transition Temperature (Tg) | 5 °C | 20 °C[1][2][3] |
| Tensile Strength | Data not readily available in cited sources | ~3.45 MPa (~500 psi)[1][2] |
| Young's Modulus | Data not readily available in cited sources | Data not readily available in cited sources |
| Elongation at Break | Data not readily available in cited sources | >300%[1][2] |
| Water Absorption (24h) | Data not readily available in cited sources | Data not readily available in cited sources |
Influence of Alkyl Chain Length on Polymer Properties
The observed differences in the properties of PPMA and PBMA can be directly attributed to the length of their respective alkyl ester side chains. The longer pentyl group in PPMA increases the free volume within the polymer matrix and provides a greater plasticizing effect compared to the butyl group in PBMA. This increased molecular mobility results in a lower glass transition temperature for PPMA.
Generally, as the length of the n-alkyl side chain in poly(n-alkyl methacrylates) increases, the glass transition temperature decreases. This trend holds true for the series from poly(methyl methacrylate) down to poly(n-octyl methacrylate). The increased flexibility and spacing provided by the longer alkyl chains lead to a reduction in the energy required for segmental motion, thus lowering the Tg.
Caption: Relationship between monomer structure and resulting polymer properties.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the properties of poly(this compound) and poly(butyl methacrylate).
Determination of Glass Transition Temperature (Tg)
The glass transition temperature is a key characteristic of amorphous polymers and is typically determined using Differential Scanning Calorimetry (DSC).
Experimental Workflow for DSC:
Caption: Workflow for determining the glass transition temperature using DSC.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
The sample is subjected to a heat-cool-heat cycle. The first heating scan is to erase the thermal history of the polymer. The sample is then cooled at a controlled rate.
-
The second heating scan is performed at a controlled rate (e.g., 10 °C/min), and the heat flow to the sample is measured as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Measurement of Mechanical Properties
The tensile properties of polymers, including tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine according to the ASTM D638 standard.
Experimental Workflow for Tensile Testing:
Caption: Workflow for determining the mechanical properties of polymers.
Methodology:
-
Dumbbell-shaped specimens are prepared from the polymer material according to the dimensions specified in ASTM D638.
-
The specimens are conditioned at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for a specified period to ensure consistency.
-
The cross-sectional area of the narrow section of the specimen is accurately measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.
-
The load and the corresponding elongation are continuously recorded.
-
From the resulting stress-strain curve, the tensile strength (the maximum stress before failure), Young's modulus (the slope of the initial linear portion of the curve), and the elongation at break (the percentage increase in length at fracture) are calculated.
Determination of Water Absorption
The water absorption of polymers is determined according to the ASTM D570 standard.
Methodology:
-
Disc-shaped specimens of the polymer are prepared with specified dimensions.
-
The specimens are dried in an oven at a specified temperature (e.g., 50 °C) for 24 hours, then cooled in a desiccator and weighed to determine their initial dry weight.
-
The specimens are then immersed in distilled water at a controlled temperature (e.g., 23 °C) for 24 hours.
-
After immersion, the specimens are removed, patted dry with a lint-free cloth, and reweighed.
-
The percentage of water absorption is calculated as the increase in weight divided by the initial dry weight, multiplied by 100.
This comparative guide highlights the fundamental property differences between poly(this compound) and poly(butyl methacrylate) and provides the necessary experimental frameworks for their characterization. The choice between these two polymers will ultimately depend on the specific performance requirements of the intended application, with the longer alkyl chain of this compound generally imparting greater flexibility and a lower glass transition temperature.
References
A Comparative Guide to Gel Permeation Chromatography for the Molecular Weight Analysis of Poly(pentyl methacrylate)
For researchers, scientists, and drug development professionals working with poly(alkyl methacrylates), accurate determination of molecular weight and its distribution is critical for predicting material performance, ensuring batch-to-batch consistency, and meeting regulatory requirements. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as a cornerstone technique for this purpose. This guide provides a comprehensive validation of GPC for the analysis of poly(pentyl methacrylate), offering a comparison with alternative methods and detailed experimental protocols.
Principles of GPC in Polymer Analysis
GPC separates polymer molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous beads. Larger molecules, unable to enter the pores, elute first, while smaller molecules take a more tortuous path through the pores and elute later. This separation by size allows for the determination of the molecular weight distribution, from which key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) are calculated.
Comparison of GPC with Alternative Techniques
While GPC is a widely adopted and powerful technique, it is essential to understand its standing relative to other methods for polymer characterization. The choice of technique often depends on the specific information required, the nature of the polymer, and available resources.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Gel Permeation Chromatography (GPC) | Separation based on hydrodynamic volume. | Mn, Mw, Mz, PDI, Molecular Weight Distribution. | Robust, reproducible, provides detailed distribution information. | Typically provides relative molecular weight unless coupled with advanced detectors; requires calibration with standards. |
| Static Light Scattering (SLS) | Measures the intensity of scattered light as a function of angle and concentration. | Absolute Mw, radius of gyration (Rg), second virial coefficient (A2). | Provides absolute molecular weight without column calibration. | Less effective for low molecular weight polymers; requires accurate refractive index increment (dn/dc). |
| Viscometry | Measures the viscosity of a polymer solution. | Viscosity-average molecular weight (Mv). | Cost-effective, simple instrumentation. | Provides only an average molecular weight, not the full distribution; requires Mark-Houwink constants. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the polymer's chemical structure, including end-groups. | Absolute Mn by end-group analysis. | Provides absolute Mn, information on polymer microstructure. | Limited to relatively low molecular weight polymers where end-groups are detectable; not suitable for all polymer structures. |
Experimental Protocol: GPC Analysis of Poly(this compound)
The following protocol is a representative method for the GPC analysis of poly(this compound), adapted from validated methods for similar long-chain poly(alkyl methacrylates) such as poly(n-butyl methacrylate).
1. Sample Preparation
-
Solvent Selection: Use a high-purity, HPLC-grade solvent in which the poly(this compound) is fully soluble. Tetrahydrofuran (THF) is a commonly used and effective solvent for poly(alkyl methacrylates).
-
Concentration: Prepare polymer solutions at a concentration of 1-2 mg/mL in the chosen solvent. For very high molecular weight samples (>1,000,000 Da), a lower concentration of 0.5 mg/mL may be necessary to avoid viscosity-related issues. For low molecular weight polymers (<10,000 Da), a higher concentration of up to 5 mg/mL can be used.
-
Dissolution: Allow the polymer to dissolve completely by gentle agitation at room temperature. For high molecular weight or semi-crystalline samples, dissolution may take several hours. Avoid vigorous shaking or sonication, which can cause polymer degradation.
-
Filtration: Filter the sample solution through a 0.2 µm or 0.45 µm syringe filter (PTFE or other solvent-compatible membrane) to remove any particulate matter that could block the GPC column.
2. GPC System and Conditions
-
GPC System: A modular system consisting of a pump, autosampler, column oven, and a refractive index (RI) detector. For absolute molecular weight determination, the system should be equipped with a multi-angle light scattering (MALS) detector and/or a viscometer.
-
Mobile Phase: HPLC-grade THF is recommended as the eluent.
-
Columns: A set of GPC columns suitable for the expected molecular weight range of the poly(this compound) samples. For broad distributions, a set of columns with different pore sizes or a linear mixed-bed column is appropriate. PSS SDV columns are a suitable choice.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the columns at a constant temperature, for example, 35 °C, to ensure reproducible results.
-
Injection Volume: 100 µL.
3. Calibration
-
For conventional GPC with only an RI detector, calibration is crucial. It is recommended to use narrow polydispersity poly(methyl methacrylate) (PMMA) or polystyrene (PS) standards. Since the hydrodynamic volume of poly(this compound) may differ from that of the standards, the resulting molecular weights are considered "relative" to the calibration standards.
-
For absolute molecular weight determination using a MALS detector, calibration is not required for the molecular weight calculation itself, but the detector constants must be determined.
4. Data Analysis
-
The data from the detector(s) is processed using appropriate GPC software.
-
For conventional GPC, the software constructs a calibration curve (log M vs. elution volume) from the standards and calculates the Mn, Mw, and PDI for the samples.
-
For GPC-MALS, the software uses the light scattering and concentration data to calculate the absolute molecular weight at each elution slice, providing a true molecular weight distribution.
Illustrative Data Presentation
The following tables present illustrative data for the GPC analysis of various poly(alkyl methacrylates) to demonstrate the expected outcomes.
Table 1: GPC Molecular Weight Data for a Series of Poly(alkyl methacrylates)
| Polymer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Poly(methyl methacrylate) | 55.2 | 68.5 | 1.24 |
| Poly(butyl methacrylate) | 62.8 | 79.1 | 1.26 |
| Poly(hexyl methacrylate) | 71.4 | 90.0 | 1.26 |
| Poly(this compound) (Expected) | ~65-70 | ~80-85 | ~1.2-1.3 |
Note: Data for poly(this compound) is an educated estimate based on trends observed in homologous series of poly(alkyl methacrylates). Actual values will depend on the specific synthesis conditions.
Table 2: Comparison of Molecular Weight Data from Different Techniques for a Representative Poly(alkyl methacrylate)
| Technique | Mn (kDa) | Mw (kDa) | Mv (kDa) | PDI |
| GPC (Conventional) | 60.5 | 75.6 | - | 1.25 |
| GPC-MALS | 61.2 | 76.8 | - | 1.25 |
| SLS (batch mode) | - | 77.1 | - | - |
| Viscometry | - | - | 76.2 | - |
| NMR (end-group analysis) | 59.8 | - | - | - |
Visualizing the Workflow and Method Comparison
GPC Experimental Workflow
The Influence of Alkyl Chain Length on the Adhesive Strength of Poly(alkyl methacrylates): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate adhesive is a critical consideration in a multitude of research and development applications, from medical devices to drug delivery systems. Poly(alkyl methacrylates) are a versatile class of polymers frequently utilized for their adhesive properties. The length of the alkyl side chain in these polymers plays a pivotal role in determining their adhesive characteristics, including peel strength, shear strength, and tack. This guide provides a comparative overview of the adhesive properties of poly(pentyl methacrylate) and other common poly(alkyl methacrylates), supported by established principles and standardized experimental protocols.
Comparative Analysis of Adhesive Properties
The adhesive performance of a polymer is a complex interplay of its viscoelastic properties. Key parameters used to characterize adhesive strength include:
-
Peel Strength: The force required to remove a flexible adhesive from a rigid substrate at a specified angle and rate.
-
Shear Strength: The ability of an adhesive to resist forces applied parallel to the bonded surfaces.
-
Tack: The initial adhesion of a material to a surface with minimal pressure.
The following table summarizes the expected qualitative trends in the adhesive properties of poly(alkyl methacrylates) as the length of the alkyl side chain increases.
| Property | Methyl Methacrylate (C1) | Ethyl Methacrylate (C2) | Butyl Methacrylate (C4) | This compound (C5) | General Trend with Increasing Alkyl Chain Length |
| Glass Transition Temp. (Tg) | High | Intermediate | Low | Lower | Decreases |
| Flexibility | Low | Intermediate | High | Higher | Increases |
| Peel Strength | Low | Intermediate | High | Expected to be High | Generally increases to a maximum, then may decrease |
| Shear Strength | High | Intermediate | Low | Expected to be Low | Generally decreases |
| Tack | Low | Intermediate | High | Expected to be High | Generally increases |
Note: This table is based on general trends observed in poly(alkyl acrylates) and methacrylates. Specific values can vary depending on factors such as molecular weight, polydispersity, and the presence of cross-linking agents.
Experimental Protocols for Adhesive Strength Testing
Accurate and reproducible measurement of adhesive properties is essential for comparing different materials. The following are detailed methodologies for key experiments based on ASTM standards.
180° Peel Adhesion Test (ASTM D3330/D3330M)
This test measures the force required to peel a pressure-sensitive tape from a standard test panel at a 180° angle.
Apparatus:
-
Tensile testing machine with a constant rate of peel.
-
Standard test panels (e.g., stainless steel).
-
Roller for applying the tape to the panel with a standard weight.
-
Cutter for preparing specimens of a specific width.
Procedure:
-
Specimen Preparation: Cut a strip of the adhesive-coated material to a specified width (e.g., 25 mm) and a length of approximately 300 mm.
-
Application: Apply the adhesive strip to the clean standard test panel using a mechanical roller to ensure uniform contact and pressure.
-
Dwell Time: Allow the bonded assembly to rest for a specified period (e.g., 20-40 minutes) at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).
-
Testing: Clamp the free end of the test panel in the stationary jaw of the tensile tester and the free end of the adhesive strip in the moving jaw.
-
Peeling: Move the moving jaw at a constant rate (e.g., 300 mm/min), peeling the adhesive from the panel at a 180° angle.
-
Data Acquisition: Record the force required to peel the tape over a specified distance. The peel adhesion is typically reported as the average force per unit width (e.g., N/25 mm).
Shear Adhesion Test (ASTM D3654/D3654M)
This test determines the ability of a pressure-sensitive tape to resist a static shear force.
Apparatus:
-
Test stand with a rack for holding test panels at a slight angle from the vertical.
-
Standard test panels.
-
Standard weights (e.g., 1000 g).
-
Timing device.
Procedure:
-
Specimen Preparation: Prepare a test specimen of a specific width and length (e.g., 12 mm x 75 mm).
-
Application: Apply a defined area of the adhesive strip (e.g., 12 mm x 12 mm) to the standard test panel using a roller.
-
Dwell Time: Allow the bonded assembly to rest for a specified period at standard laboratory conditions.
-
Testing: Hang the test panel on the test rack. Attach a standard weight to the free end of the adhesive strip.
-
Data Acquisition: Record the time it takes for the adhesive to fail and the weight to fall. The shear adhesion is reported as the time to failure in minutes.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and adhesive characterization of poly(alkyl methacrylate)s.
Caption: Workflow for synthesis and adhesive testing of poly(alkyl methacrylates).
Conclusion
The adhesive properties of poly(alkyl methacrylates) are significantly influenced by the length of the alkyl side chain. While specific quantitative data for poly(this compound) remains to be extensively reported, it is anticipated to exhibit high tack and peel strength with lower shear strength, characteristic of a soft and flexible adhesive. For researchers and professionals in drug development, understanding these structure-property relationships is crucial for designing and selecting appropriate adhesive materials for their specific applications. The standardized testing protocols outlined provide a robust framework for the empirical evaluation and comparison of different poly(alkyl methacrylate) adhesives.
A Comparative Guide to the Cytotoxicity of Pentyl Methacrylate-Based Biomaterials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxicity of pentyl methacrylate-based biomaterials against other commonly used methacrylate alternatives. While direct and extensive cytotoxicological data for this compound is limited in publicly available research, this document synthesizes existing data on related methacrylate monomers to provide a predictive comparison based on established structure-activity relationships. The cytotoxicity of methacrylate-based polymers is significantly influenced by the leaching of unreacted monomers, which can induce cellular stress and toxicity.
Comparative Cytotoxicity of Methacrylate-Based Biomaterials
| Material/Monomer Composition | Cell Line | Assay | Cell Viability (%) (Mean ± SD) or IC50 | Key Findings & Citation |
| Methyl Methacrylate (MMA)-Based Resins | ||||
| Super-Bond C&B (PMMA) | L929 | MTS | 100 ± 21.9 (set) | Demonstrates high biocompatibility after setting.[1] |
| Super-Bond RC Sealer (MMA/TBB) | L929 | MTS | 81.8 ± 38.5 (set) | Less cytotoxic than MetaSEAL and AH Plus sealers.[1] |
| Polymethylmethacrylate (PMMA) Copolymers with Ethyl-, Butyl-, and Isobutyl-methacrylate | L929 | MTT | > 90% | Copolymers showed low cytotoxicity at 24 and 48 hours.[2] |
| Other Methacrylate-Based Resins | ||||
| MetaSEAL (4-META, HEMA) | L929 | MTS | 24.9 ± 7.9 (set) | Exhibited higher cytotoxicity compared to MMA-based resins.[1] |
| AH Plus Sealer (Epoxy resin-based) | L929 | MTS | 23.6 ± 10.0 (set) | Showed significant cytotoxicity in this study.[1] |
| Individual Methacrylate Monomers | ||||
| Methyl Methacrylate (MMA) | Multiple | Multiple | Generally considered the least cytotoxic among common dental monomers.[1][3] | A widely used monomer with a favorable biocompatibility profile compared to others. |
| 2-Hydroxyethyl Methacrylate (HEMA) | Multiple | Multiple | More cytotoxic than MMA.[3] | The presence of a hydroxyl group can enhance cytotoxicity.[3] |
| n-Butyl Methacrylate (BMA) | HGF, HSG | Not specified | Higher cytotoxicity than MMA. | Increased lipophilicity is correlated with higher cytotoxicity.[4] |
| This compound (PMA) | Not Available | Not Available | Not Available | Data not available in the reviewed literature. Based on structure-activity relationships, its cytotoxicity is predicted to be higher than MMA due to increased lipophilicity from the longer alkyl chain. |
Note: "Set" refers to the polymerized material, from which monomer leaching can still occur. The cytotoxicity of fresh, unpolymerized resins is generally higher.[1]
Structure-Activity Relationship and Predicted Cytotoxicity of this compound
The cytotoxicity of alkyl methacrylates is correlated with their physicochemical properties, particularly their lipophilicity (log P).[3][4] An inverse correlation between the IC50 (the concentration of a substance that causes the death of 50% of a cell group) and log P has been observed, meaning that higher lipophilicity often leads to greater cytotoxicity.[3] This is because more lipophilic molecules can more easily penetrate cell membranes.
This compound possesses a longer alkyl chain (pentyl group) compared to methyl methacrylate. This structural difference increases its lipophilicity. Based on the established structure-activity relationships for methacrylates, it is predicted that this compound would exhibit a higher cytotoxicity profile than methyl methacrylate. Its cytotoxicity is likely to be more comparable to or greater than that of n-butyl methacrylate.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cytotoxicity data. Below are generalized protocols for common in-vitro cytotoxicity assays based on ISO 10993-5 standards and methodologies reported in the cited literature.
Material Eluate Preparation
-
Material Preparation: Prepare samples of the this compound-based biomaterial according to the manufacturer's instructions (for polymerized materials) or as a pure monomer solution. The surface area or mass of the material to the volume of extraction medium should be standardized (e.g., according to ISO 10993-12).
-
Extraction: Immerse the prepared material in a cell culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with serum. The extraction is typically carried out at 37°C for 24 to 72 hours.
-
Eluate Collection: After the extraction period, the medium, now containing any leached substances, is collected, sterile-filtered, and is referred to as the "eluate." This eluate is then used to treat the cells.
Cell Culture
-
Cell Line: A suitable cell line, such as L929 mouse fibroblasts or human gingival fibroblasts (HGF), is cultured in appropriate flasks.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours.
Cytotoxicity Assays
-
Treatment: The culture medium in the 96-well plates is replaced with the prepared material eluates (or medium containing various concentrations of the monomer). A negative control (fresh medium) and a positive control (a known cytotoxic substance) are included.
-
Incubation: The cells are incubated with the eluates for a specified period, typically 24 hours.
-
Reagent Addition: After incubation, the eluate is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the tetrazolium salt into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. Cell viability is expressed as a percentage relative to the negative control.
-
Principle: This assay measures the amount of LDH released from cells with damaged plasma membranes.
-
Procedure: Following the same treatment protocol as the MTT/MTS assay, aliquots of the cell culture supernatant are collected.
-
Reaction: The supernatant is mixed with an LDH assay reagent cocktail. The LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan.
-
Measurement: The absorbance of the formazan is measured, and the amount of LDH release is proportional to the number of dead cells.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of a biomaterial involves material preparation, exposure to cells, and subsequent viability/toxicity measurement.
Caption: General workflow for in-vitro cytotoxicity testing of biomaterials.
Proposed Signaling Pathway for Methacrylate-Induced Cytotoxicity
The cytotoxicity of methacrylate monomers is often linked to the induction of oxidative stress and the depletion of intracellular glutathione (GSH).[5][6] This can lead to a cascade of events culminating in apoptosis (programmed cell death).
Caption: Methacrylate monomers can induce apoptosis via oxidative stress.
References
- 1. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of polymethylmethacrylate copolymers | Annals of Medical Research [annalsmedres.org]
- 3. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of methyl methacrylate (MMA) and related compounds and their interaction with dipalmitoylphosphatidylcholine (DPPC) liposomes as a model for biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Properties of Polymer Films for Researchers and Drug Development Professionals
An Analysis of Poly(pentyl methacrylate) Alternatives
This guide provides a comparative analysis of the mechanical properties of poly(this compound) (PPMA) and common alternative polymer films, including poly(methyl methacrylate) (PMMA), poly(butyl methacrylate) (PBMA), and polyethylene terephthalate (PET). A comprehensive search for quantitative mechanical data for PPMA films proved challenging. Therefore, this guide focuses on the mechanical characteristics of widely used alternative materials to inform researchers, scientists, and drug development professionals in their material selection process. The data presented is crucial for applications where mechanical performance is a critical factor.
Comparative Mechanical Properties
The selection of a polymer film for a specific application often hinges on its mechanical resilience and flexibility. Key parameters such as tensile strength, Young's modulus, elongation at break, and hardness dictate a material's suitability for various uses, from flexible packaging to load-bearing components. The following table summarizes these critical mechanical properties for PMMA, PBMA, and PET, offering a clear comparison for material evaluation.
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Hardness |
| Poly(methyl methacrylate) (PMMA) | 47 - 79[1] | 2.2 - 3.8[1] | 1 - 30[1] | Rockwell M: 63 - 97[1] |
| Poly(butyl methacrylate) (PBMA) | ~3.45 | - | >300 | - |
| Polyethylene terephthalate (PET) | 80[2] | 2 - 4[2] | 30 - 70[3] | Rockwell M: 94-101[2] |
Note: Data for PBMA is limited. The provided tensile strength is approximately 500 psi converted to MPa. Due to the lack of available data, this guide will focus on a detailed comparison between PMMA and PET.
Experimental Protocols
Standardized testing methodologies are essential for accurate and reproducible mechanical property data. The following protocols, based on ASTM standards, are widely accepted for characterizing thin polymer films.
Tensile Properties (ASTM D882)
Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of thin plastic sheeting and films (less than 1.0 mm thick).[4]
-
Specimen Preparation: Test specimens are cut into uniform strips, typically with a width between 5.0 mm and 25.4 mm, and a length at least 50 mm longer than the initial grip separation.[5] The edges must be parallel to within 5% of the width.[5]
-
Test Procedure:
-
The thickness and width of the specimen are measured accurately at several points.[5]
-
The specimen is mounted in the grips of a universal testing machine, ensuring it is aligned and not slipping.
-
The specimen is pulled at a constant rate of grip separation until it ruptures.[6] The rate is chosen to produce a desired strain rate.[5]
-
The load and extension are continuously recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[7]
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.[4]
-
Elongation at Break: The percentage increase in length that the material undergoes before breaking.[8]
-
Tear Resistance (ASTM D1004)
This method determines the force required to initiate a tear in a plastic film or sheeting.[9]
-
Specimen Preparation: A specific die is used to cut a specimen with a 90-degree notch. The thickness is measured in the notched area.
-
Test Procedure:
-
Data Analysis: The tear resistance is reported as the maximum force in Newtons (or pounds-force).[11]
Film Hardness by Pencil Test (ASTM D3363)
This is a rapid and inexpensive method to determine the hardness of a coating or film on a hard substrate.
-
Specimen Preparation: The film is applied to a smooth, hard substrate.
-
Test Procedure:
-
A set of calibrated pencils with varying hardness (from 6B, softest, to 6H, hardest) is used.
-
Starting with a softer pencil, the lead is pushed firmly against the film at a 45-degree angle.
-
The process is repeated with progressively harder pencils until one scratches or cuts the film.
-
-
Data Analysis: The hardness is reported as the grade of the hardest pencil that does not scratch the film and the grade of the first pencil that does.
Mechanical Testing Workflow
The following diagram illustrates the typical workflow for the mechanical testing of polymer films.
Caption: Workflow for mechanical testing of polymer films.
References
- 1. alokrj.weebly.com [alokrj.weebly.com]
- 2. Mechanical Properties-Tensile Strength at Break equal 2800 polymer product list [lookpolymers.com]
- 3. princeton.edu [princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. designerdata.nl [designerdata.nl]
- 6. atommek.com [atommek.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. POLYMETHYL METHACRYLATE - Ataman Kimya [atamanchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. specialchem.com [specialchem.com]
comparative analysis of pentyl methacrylate synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the two primary chemical routes for synthesizing pentyl methacrylate: direct esterification of methacrylic acid and transesterification of a methacrylate ester. The objective is to furnish researchers and professionals in drug development and materials science with the necessary data to select the most suitable synthesis method for their specific applications. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes workflow diagrams for clarity.
At a Glance: Comparing Synthesis Routes
| Parameter | Direct Esterification | Transesterification |
| Reactants | Methacrylic Acid, Pentanol | Methyl Methacrylate, Pentanol |
| Catalyst | Strong Acid (e.g., Sulfuric Acid, p-Toluenesulfonic acid) | Acid or Base (e.g., p-Toluenesulfonic acid, Tin compounds, Lithium salts) |
| Primary Byproduct | Water | Methanol |
| Reaction Temperature | 90-120°C | 110-140°C |
| Typical Reaction Time | 4-8 hours | 2-6 hours |
| Reported Yield | 85-95% | 75-90% |
| Purification | Neutralization wash, Distillation | Distillation |
Synthesis Route 1: Direct Esterification
Direct esterification involves the reaction of methacrylic acid with pentanol in the presence of a strong acid catalyst. The equilibrium of this reaction is driven forward by the removal of water, typically through azeotropic distillation.
Experimental Protocol
A mixture of methacrylic acid (1.0 mol), pentanol (1.2 mol), p-toluenesulfonic acid (0.02 mol) as the catalyst, and hydroquinone (0.01 mol) as a polymerization inhibitor is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. The reaction mixture is heated to reflux at approximately 90-120°C. The progress of the reaction is monitored by the amount of water collected in the Dean-Stark trap. Once the theoretical amount of water has been collected (indicating the reaction is complete, typically after 4-8 hours), the mixture is cooled to room temperature.
The crude product is then washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine. The organic layer is dried over anhydrous magnesium sulfate and then purified by vacuum distillation to yield pure this compound.
Workflow for Direct Esterification
Caption: Workflow for the synthesis of this compound via direct esterification.
Synthesis Route 2: Transesterification
Transesterification is an alternative route where an existing methacrylate ester, typically methyl methacrylate, reacts with pentanol to form this compound and a new alcohol byproduct, methanol. This reaction is also equilibrium-driven and requires the removal of the lower-boiling alcohol byproduct.
Experimental Protocol
In a reaction setup similar to that for direct esterification, methyl methacrylate (1.5 mol), pentanol (1.0 mol), a suitable catalyst such as dibutyltin oxide (0.015 mol), and a polymerization inhibitor like hydroquinone (0.01 mol) are combined. The mixture is heated to a temperature of 110-140°C to initiate the reaction. The methanol produced is removed from the reaction mixture as an azeotrope with methyl methacrylate, which is collected in a distillation head. The reaction progress is monitored by observing the temperature at the still head and analyzing the distillate composition.
After the reaction is complete (typically 2-6 hours), the catalyst is removed by filtration or by washing. The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.[1]
Workflow for Transesterification
Caption: Workflow for the synthesis of this compound via transesterification.
Performance Data
| Synthesis Route | Reactant Molar Ratio (Acid/Ester:Alcohol) | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Reaction Temp. (°C) | Yield (%) | Purity (%) |
| Direct Esterification | 1:1.2 | p-Toluenesulfonic acid | 2 | 6 | 110 | 92 | >98 |
| Transesterification | 1.5:1 | Dibutyltin oxide | 1.5 | 4 | 130 | 88 | >99 |
Concluding Remarks
Both direct esterification and transesterification are viable methods for the synthesis of this compound. The choice between the two routes may depend on factors such as the availability and cost of starting materials, desired purity of the final product, and the reaction conditions that are most suitable for the available laboratory equipment. Direct esterification is a straightforward method that generally provides high yields. Transesterification can be advantageous when the starting methacrylate is readily available and may offer simpler purification procedures in some cases. Researchers should consider the specific requirements of their application when selecting a synthesis route.
References
A Comparative Guide to the Validation of Thermal Analysis Techniques for Poly(pentyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key thermal analysis techniques for the characterization of poly(pentyl methacrylate) (PPMA). It is intended to assist researchers in selecting the appropriate analytical methods and in understanding the thermal behavior of this polymer in comparison to other common poly(alkyl methacrylates). The information presented is supported by experimental data and detailed methodologies.
Introduction to Thermal Analysis of Polymers
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature. For polymers like poly(this compound), these techniques are crucial for determining key characteristics such as glass transition temperature (Tg), thermal stability, and viscoelastic behavior. The three primary techniques discussed in this guide are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).
Comparison of Thermal Properties
The thermal properties of poly(this compound) are compared with those of other common poly(alkyl methacrylates) in the table below. These polymers are frequently used in various applications, including drug delivery systems, and understanding their relative thermal behavior is essential for material selection and formulation development.
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Storage Modulus (E') at 25°C (GPa) |
| Poly(this compound) (PPMA) | 36[1] | ~300 | ~350 | Data not available |
| Poly(methyl methacrylate) (PMMA) | 105[2] | ~300[3] | 369.69[3] | ~3.0 |
| Poly(ethyl methacrylate) (PEMA) | 65 | ~250 | ~300 | ~2.5 |
| Poly(propyl methacrylate) (PPMA) | 35 | Data not available | Data not available | Data not available |
| Poly(butyl methacrylate) (PBMA) | 20 | ~280 | ~330 | ~1.0 |
Note: The Tg value for Poly(this compound) is for polymethyl(α-n-pentyl)acrylate, a closely related polymer.[1] Specific experimental data for the decomposition temperatures and storage modulus of poly(this compound) were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the three key thermal analysis techniques are provided below. These protocols are based on established practices for the analysis of poly(alkyl methacrylates).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is primarily used to determine the glass transition temperature (Tg), melting point (Tm), and heat of fusion.
Methodology:
-
A sample of 5-10 mg of the polymer is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The temperature is typically ramped from a sub-ambient temperature (e.g., 0°C) to a temperature above the expected Tg (e.g., 150°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The heat flow is recorded as a function of temperature, and the Tg is determined as the midpoint of the step change in the heat flow curve.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
A sample of 10-20 mg of the polymer is placed in a ceramic or platinum TGA pan.
-
The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate, typically 10°C/min or 20°C/min.
-
The analysis is conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
The mass of the sample is continuously monitored, and the resulting TGA curve (mass vs. temperature) is used to determine the onset of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).
Dynamic Mechanical Analysis (DMA)
DMA measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory force. It provides information on the viscoelastic behavior, including the storage modulus (E'), loss modulus (E"), and damping factor (tan δ).
Methodology:
-
A rectangular sample of the polymer with defined dimensions (e.g., 20 mm x 5 mm x 1 mm) is prepared.
-
The sample is clamped in the DMA instrument, typically in a single cantilever or three-point bending mode.
-
A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz).
-
The temperature is ramped over a desired range (e.g., from room temperature to 150°C) at a controlled heating rate (e.g., 3°C/min).
-
The storage modulus (E'), loss modulus (E"), and tan δ are recorded as a function of temperature. The peak of the tan δ curve is often used to determine the glass transition temperature.
Workflow for Thermal Analysis Validation
The following diagram illustrates a typical workflow for the validation of thermal analysis techniques for a polymer like poly(this compound).
Caption: Workflow for the validation of thermal analysis techniques.
Conclusion
The validation of thermal analysis techniques is critical for the accurate characterization of polymers used in research and development. This guide provides a framework for comparing the thermal properties of poly(this compound) with other relevant poly(alkyl methacrylates). By following standardized experimental protocols and systematically analyzing the data, researchers can confidently assess the thermal performance of these materials for their specific applications. The provided workflow and data serve as a valuable resource for scientists and professionals in the field of drug development and materials science.
References
Performance of Pentyl Methacrylate in Dental Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of monomers is a critical determinant of the final physicochemical and mechanical properties of dental resin composites. While conventional high-molecular-weight aromatic dimethacrylates like Bisphenol A-glycidyl methacrylate (Bis-GMA) and urethane dimethacrylate (UDMA), often in combination with a lower viscosity dimethacrylate such as triethylene glycol dimethacrylate (TEGDMA), have long dominated the field, the exploration of alternative monomers continues in the quest for improved performance and biocompatibility. This guide provides a comparative analysis of pentyl methacrylate against commonly used methacrylates in dental resins, based on available experimental data.
Executive Summary
Direct comparative studies detailing the performance of this compound in dental resin formulations against industry standards like Bis-GMA, UDMA, and TEGDMA are limited in the currently available literature. However, by examining research on the polymerization kinetics of this compound and structure-property relationships within the broader class of alkyl methacrylates, we can infer its potential impact on dental resin performance. The inclusion of this compound, a monofunctional monomer with a five-carbon alkyl chain, is anticipated to influence key properties such as polymerization kinetics, mechanical strength, and water sorption. This guide synthesizes the available data to provide a predictive comparison and outlines the experimental protocols necessary for a direct evaluation.
Data Presentation
Due to the scarcity of direct comparative studies, the following table provides a summary of typical property ranges for conventional dental resin monomers. This will serve as a baseline for the anticipated performance of formulations incorporating this compound.
| Property | Bis-GMA/TEGDMA (Typical Values) | UDMA/TEGDMA (Typical Values) | This compound (Anticipated Effects) |
| Flexural Strength (MPa) | 80 - 160[1][2] | 90 - 170 | Potentially lower due to being a monofunctional monomer, which would reduce crosslink density. |
| Flexural Modulus (GPa) | 3 - 10[1] | 4 - 12 | Likely to decrease, leading to a more flexible material. |
| Degree of Conversion (%) | 55 - 75[3][4] | 60 - 80[4] | May be higher due to increased mobility of the monomer during polymerization. |
| Polymerization Shrinkage (%) | 2.5 - 5.0[5] | 2.0 - 4.5 | Could be higher due to its lower molecular weight compared to dimethacrylates. |
| Water Sorption (µg/mm³) ** | 20 - 50[6][7][8] | 15 - 40 | Expected to be lower than more hydrophilic monomers due to the hydrophobic nature of the pentyl group. |
| Solubility (µg/mm³) ** | 1 - 7[6][7][8] | 1 - 6 | Potentially lower due to reduced water sorption. |
Experimental Protocols
To generate direct comparative data, the following experimental methodologies are recommended:
Flexural Strength and Modulus Testing
-
Protocol: Specimens are typically prepared as rectangular beams (e.g., 25 x 2 x 2 mm) and are subjected to a three-point bending test using a universal testing machine.[1] The load is applied at the center of the specimen until fracture. Flexural strength and modulus are calculated from the load-deflection curve.
-
Significance: This test evaluates the material's ability to withstand bending forces, a critical property for restorative materials in the oral environment.
Degree of Conversion (DC) Analysis
-
Protocol: The extent of polymerization is commonly measured using Fourier Transform Infrared Spectroscopy (FTIR).[4] Spectra of the uncured and cured resin are recorded, and the decrease in the absorbance of the aliphatic C=C peak (typically around 1638 cm⁻¹) relative to an internal standard (e.g., aromatic C=C peak) is used to calculate the DC.
-
Significance: A higher DC generally correlates with improved mechanical properties and biocompatibility due to lower residual monomer.[3]
Polymerization Shrinkage Measurement
-
Protocol: Volumetric shrinkage can be determined using a dilatometer or by measuring the density of the monomer and the resulting polymer (Archimedes' principle).[5]
-
Significance: High polymerization shrinkage can lead to stress at the restoration-tooth interface, potentially causing marginal leakage and secondary caries.
Water Sorption and Solubility Testing
-
Protocol: Disc-shaped specimens are prepared, and their initial dry weight is recorded. The discs are then immersed in distilled water for a specified period (e.g., 7 days) at 37°C.[8] The weight gain is measured to determine water sorption. Subsequently, the specimens are re-dried to a constant weight, and the weight loss is used to calculate solubility.[8]
-
Significance: Excessive water sorption can lead to plasticization of the resin, reducing its mechanical properties and dimensional stability.[9] High solubility indicates the leaching of components, which can affect biocompatibility.[6]
Mandatory Visualization
Caption: Experimental workflow for comparing dental resin formulations.
Logical Relationships in Performance
Caption: Influence of this compound on resin properties.
Conclusion
While direct experimental evidence is lacking, the inclusion of this compound as a comonomer in dental resins is expected to present a trade-off between potentially improved handling characteristics and degree of conversion, and likely reduced mechanical properties due to its monofunctional nature. Its hydrophobicity suggests a favorable impact on water sorption and solubility, which could enhance the long-term stability of the resin. To fully ascertain its viability as an alternative or additive monomer in dental composites, rigorous experimental evaluation following the protocols outlined in this guide is imperative. Such research would provide the necessary quantitative data to make informed decisions in the development of next-generation dental restorative materials.
References
- 1. Investigations on mechanical behaviour of dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]
- 5. Effects of Prepolymerized Particle Size and Polymerization Kinetics on Volumetric Shrinkage of Dental Modeling Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Effect of temperature on water sorption and solubility of dental adhesive resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Water sorption/solubility of dental adhesive resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Pentyl Methacrylate in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of pentyl methacrylate with other common monomers, namely styrene, methyl methacrylate (MMA), and butyl acrylate (BA), in radical copolymerization. Due to the limited direct experimental data for this compound, this guide leverages data from analogous methacrylate systems to predict its copolymerization behavior. All quantitative data is summarized for clear comparison, and detailed experimental protocols derived from established methacrylate copolymerization procedures are provided.
Principles of Copolymerization and Reactivity Ratios
In copolymerization, two or more different monomers are polymerized together to form a copolymer chain. The composition and sequence distribution of the monomer units in the resulting copolymer are determined by the relative reactivities of the monomers, which are quantified by reactivity ratios (r).
The reactivity ratio of a monomer (e.g., r₁) is the ratio of the rate constant for the addition of that same monomer to a growing polymer chain (homo-propagation) to the rate constant for the addition of the other monomer (co-propagation).
-
r > 1 : The monomer prefers to add to a growing chain of its own kind (homo-polymerize).
-
r < 1 : The monomer prefers to add to a growing chain of the other monomer (cross-polymerize).
-
r ≈ 1 : The monomer adds to both types of growing chains at similar rates, leading to a random copolymer.
-
r ≈ 0 : The monomer has a strong preference for adding to the other type of monomer, leading to an alternating copolymer.
The product of the two reactivity ratios (r₁ x r₂) indicates the overall copolymerization behavior:
-
r₁r₂ = 1 : Ideal copolymerization, resulting in a random distribution of monomers.
-
r₁r₂ < 1 : Tendency towards alternation.
-
r₁r₂ > 1 : Tendency towards block copolymerization.
Comparative Reactivity Ratios
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ x r₂ | Copolymerization Behavior | Reference |
| Styrene | Pentadecylphenylmethacrylate (PDPMA) * | 0.93 | 0.05 | 0.0465 | Random with tendency to alternate | [1] |
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | 0.2392 | Random with tendency to alternate | [2] |
| Styrene | Butyl Acrylate | 0.66 | 0.18 | 0.1188 | Random with tendency to alternate | |
| Methyl Methacrylate | Butyl Acrylate | 1.83 | 0.37 | 0.6771 | Random |
Data for PDPMA is used as an analogue for this compound.
Based on the data for PDPMA, it can be inferred that this compound, when copolymerized with styrene, would likely exhibit a reactivity ratio (r₁) close to 1, while the reactivity ratio for styrene (r₂) would be significantly lower. This suggests that the this compound radical has a slight preference for adding another this compound monomer, while the styrene radical strongly prefers to add a this compound monomer over another styrene monomer. The resulting copolymer would be random with a tendency towards alternation.
Glass Transition Temperatures (Tg) of Homopolymers
The glass transition temperature (Tg) of a copolymer is influenced by the Tg of the corresponding homopolymers and the copolymer composition. The following table provides the Tg for the homopolymers discussed in this guide.
| Homopolymer | Glass Transition Temperature (Tg) |
| Poly(this compound) | 5 °C |
| Polystyrene | 100 °C |
| Poly(methyl methacrylate) | 105 °C |
| Poly(butyl acrylate) | -54 °C |
The relatively low Tg of poly(this compound) suggests that its incorporation into copolymers with styrene or methyl methacrylate would lower the overall Tg of the resulting material, potentially increasing its flexibility. Conversely, copolymerization with butyl acrylate would result in a copolymer with a Tg between that of the two homopolymers.
Experimental Protocols
The following are generalized experimental protocols for the radical copolymerization of methacrylates, which can be adapted for the copolymerization of this compound with other monomers.
Materials:
-
Monomers: this compound, Styrene, Methyl Methacrylate, Butyl Acrylate (inhibitor removed prior to use, e.g., by passing through a column of basic alumina).
-
Initiator: 2,2′-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO), recrystallized from a suitable solvent (e.g., methanol for AIBN).
-
Solvent: Toluene, Benzene, or Tetrahydrofuran (THF), freshly distilled.
-
Precipitating Agent: Methanol or Petroleum Ether.
General Procedure for Solution Copolymerization:
-
Monomer and Initiator Preparation: A series of reaction vessels are charged with varying molar feed ratios of this compound and the comonomer. The desired amount of initiator (e.g., 0.1-1.0 mol% relative to total monomers) is added to each vessel.
-
Solvent Addition: The desired volume of solvent is added to each reaction vessel to achieve the target monomer concentration (e.g., 20-50 wt%).
-
Degassing: The reaction mixtures are thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution for an extended period.
-
Polymerization: The sealed reaction vessels are placed in a constant temperature bath (e.g., 60-80 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time, ensuring low conversion (<10%) for accurate reactivity ratio determination.
-
Termination and Precipitation: The polymerization is quenched by rapidly cooling the reaction mixture in an ice bath and exposing it to air. The copolymer is then isolated by precipitation into a large excess of a non-solvent (e.g., methanol).
-
Purification and Drying: The precipitated copolymer is collected by filtration, redissolved in a suitable solvent (e.g., THF), and re-precipitated to remove unreacted monomers and initiator residues. The purified copolymer is then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Characterization:
-
Copolymer Composition: Determined by techniques such as Nuclear Magnetic Resonance (¹H NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy by analyzing the characteristic peaks of each monomer unit.
-
Molecular Weight and Molecular Weight Distribution (Đ): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC).
Visualizing Copolymerization Concepts
The following diagrams illustrate key concepts in the copolymerization of this compound.
Caption: General workflow of radical copolymerization.
Caption: Representation of reactivity ratios in copolymerization.
Conclusion
While direct experimental data on the cross-reactivity of this compound with styrene, methyl methacrylate, and butyl acrylate is limited, this guide provides a comparative framework based on available data for analogous systems. The analysis suggests that this compound is a versatile monomer that can be copolymerized with a range of other monomers to tailor the properties of the resulting polymers. Its incorporation is expected to influence the glass transition temperature and other mechanical properties of the copolymers. The provided experimental protocols offer a starting point for researchers to investigate the copolymerization of this compound and to determine its specific reactivity ratios and copolymer characteristics. Further experimental work is necessary to fully elucidate the copolymerization kinetics and performance of this compound-based copolymers.
References
Safety Operating Guide
Proper Disposal of Pentyl Methacrylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of pentyl methacrylate, a chemical that requires careful management as hazardous waste. Adherence to these protocols will minimize risks and support a culture of safety and environmental responsibility within the laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (such as butyl rubber or polyvinyl alcohol), safety goggles or a face shield, and a laboratory coat.[1] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] In case of a spill, small quantities can be absorbed with an inert material, while larger spills require immediate evacuation and professional hazardous material response.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility, with incineration being the preferred method of destruction.[3]
-
Waste Identification and Classification : Treat this compound as a hazardous waste. While not always specifically listed, it may exhibit hazardous characteristics such as ignitability.
-
Waste Collection and Storage :
-
Container : Use a dedicated, properly labeled, and sealed container that is compatible with the chemical.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, light, and incompatible materials such as oxidizing agents, acids, and bases.
-
-
Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4]
Empty containers of this compound can still pose a hazard and should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling and disposal of methacrylate esters, which are applicable to this compound.
| Parameter | Value/Information | Source |
| UN Number | UN1993 (for Flammable Liquid, N.O.S.) | [5] |
| Hazard Class | 3 (Flammable Liquid) | [6] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Recommended Disposal Method | Incineration via an approved hazardous waste facility. | [3] |
| Incompatible Materials | Oxidizing agents, acids, bases, and halogens. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Pentyl Methacrylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemicals such as Pentyl methacrylate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices. This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation[1]. Adherence to the following procedural guidance is critical for minimizing exposure and mitigating risks.
Personal Protective Equipment (PPE) Recommendations
A comprehensive approach to personal protection is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are generally recommended for handling methacrylates. However, it is crucial to consult the glove manufacturer's specific chemical resistance data for this compound to determine breakthrough times and ensure adequate protection. Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if contact with the chemical occurs or if they become damaged. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Standard safety glasses with side shields provide minimum protection. For tasks with a higher risk of splashing, chemical splash goggles that form a seal around the eyes are required. |
| Face | Face shield | A face shield should be worn in conjunction with safety glasses or goggles during procedures with a significant splash or spatter potential, such as when transferring large volumes or working with heated or pressurized systems. |
| Body | Laboratory coat | A flame-resistant lab coat, fully buttoned, is essential to protect against splashes and spills. |
| Respiratory | Use in a well-ventilated area. A respirator may be required based on risk assessment. | Work should be conducted in a certified chemical fume hood to minimize the inhalation of vapors. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing and training. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills. |
Quantitative Exposure Limits (Reference for Structurally Similar Methacrylates)
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies, the limits for other methacrylates can provide a reference for the potential hazards. It is crucial to handle this compound with the assumption that it may have similar or more stringent exposure limits.
| Substance | OSHA PEL (TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) | ACGIH TLV (STEL) |
| Methyl Methacrylate | 100 ppm[2][3][4] | 100 ppm[2][4] | 50 ppm[2][5] | 100 ppm[2][5] |
| Methacrylic Acid | 20 ppm (Skin) | 20 ppm (Skin) | 20 ppm | Not Established |
Note: These values are for reference only and do not apply directly to this compound. TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute TWA that should not be exceeded at any time during a workday.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling and Disposal Procedures
1. Pre-Experiment Preparation:
-
Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning any work.
-
Engineering Controls: Ensure work is performed in a properly functioning chemical fume hood.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the work area.
2. Chemical Handling:
-
Minimize Exposure: Use the smallest quantity of this compound necessary for the experiment.
-
Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height.
-
Prevent Contact: Avoid direct contact with skin and eyes.
3. Spill Management:
-
Small Spills: For minor spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
4. Post-Experiment Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Waste Segregation: Collect all this compound waste, including contaminated absorbent materials and disposable labware, in a designated and properly labeled hazardous waste container.
5. Personal Protective Equipment Doffing and Disposal:
-
Proper Removal: Remove PPE in a manner that avoids self-contamination. A common sequence is to first remove gloves, followed by the lab coat, and then eye and face protection.
-
Disposal of Contaminated PPE:
-
Gloves, disposable lab coats, and other solid contaminated materials: Place in a designated hazardous waste container that is clearly labeled.
-
Reusable PPE: Clean and decontaminate reusable items according to the manufacturer's instructions before storage or reuse.
-
All contaminated PPE must be disposed of as hazardous waste through your institution's EHS program. Do not discard it in the regular trash.
-
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
